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  • Product: 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1434073-21-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Key Intermediate for Pharmaceutical Research

Authored by a Senior Application Scientist Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile chemical na...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile chemical nature allows for a wide range of functionalization, making them privileged scaffolds in drug discovery. This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a valuable building block for the development of novel therapeutic agents. We will delve into a scientifically robust two-step synthetic pathway, elucidating the rationale behind the chosen methodology and offering detailed, actionable protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A direct, well-documented, one-pot synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is not readily found in the literature. Therefore, a logical and efficient retrosynthetic approach is proposed, as illustrated below. The strategy involves the disconnection of the target molecule at the N-C bond of the hydroxyethyl group and the carboxylic acid functional group.

G Target 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid Intermediate Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate Target->Intermediate Ester Hydrolysis StartingMaterial1 Ethyl pyrazole-5-carboxylate Intermediate->StartingMaterial1 N-Alkylation StartingMaterial2 2-Bromoethanol Intermediate->StartingMaterial2 N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

This leads to a two-step synthesis:

  • N-Alkylation: Regioselective N-alkylation of a suitable pyrazole precursor, ethyl pyrazole-5-carboxylate, with 2-bromoethanol.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of these transformations.

Part 1: Regioselective N-Alkylation of Ethyl Pyrazole-5-carboxylate

The N-alkylation of pyrazoles presents a common challenge: regioselectivity. The two nitrogen atoms of the pyrazole ring can both act as nucleophiles, potentially leading to a mixture of N1 and N2 alkylated isomers.

Controlling Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of ethyl pyrazole-5-carboxylate, the ester group at the 5-position provides some steric bulk, which can direct the incoming electrophile to the N1 position.

  • Reaction Conditions: The choice of base and solvent is crucial. A strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often employed to deprotonate the pyrazole, forming the pyrazolate anion. This anion's reactivity and steric accessibility are key to achieving high regioselectivity.

For this synthesis, we will utilize a strong base to ensure complete deprotonation, thereby maximizing the nucleophilicity of the pyrazole nitrogen.

Experimental Protocol: N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve Ethyl Pyrazole-5-carboxylate in anhydrous DMF B Add NaH portion-wise at 0°C A->B C Stir for 30 min at 0°C B->C D Add 2-Bromoethanol dropwise at 0°C C->D E Warm to room temperature and stir for 12-18 h D->E F Quench with saturated NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-alkylation step.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl pyrazole-5-carboxylate140.1410.01.40 g
Sodium Hydride (60% in mineral oil)24.0012.00.48 g
2-Bromoethanol124.9711.00.96 mL
Anhydrous Dimethylformamide (DMF)--50 mL
Saturated aq. NH4Cl--50 mL
Ethyl Acetate--3 x 50 mL
Anhydrous MgSO4--As needed
Silica Gel for chromatography--As needed

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl pyrazole-5-carboxylate (1.40 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) portion-wise over 10 minutes. Caution: NaH is highly reactive and flammable. Handle with appropriate care.

  • Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Add 2-bromoethanol (0.96 mL, 11.0 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate as a colorless oil or a white solid.

Part 2: Saponification of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation due to its irreversible nature, which typically leads to higher yields and a cleaner reaction profile compared to acid-catalyzed hydrolysis.[2]

Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group, to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.

Experimental Protocol: Saponification

G cluster_0 Hydrolysis cluster_1 Work-up and Isolation J Dissolve ester in THF/Water K Add LiOH and stir at room temperature J->K L Remove THF under reduced pressure K->L M Acidify with 1M HCl to pH 2-3 L->M N Extract with Ethyl Acetate M->N O Dry organic layer and concentrate N->O P Recrystallize or purify further if needed O->P

Caption: Workflow for the ester hydrolysis step.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate184.195.00.92 g
Lithium Hydroxide (LiOH)23.9510.00.24 g
Tetrahydrofuran (THF)--20 mL
Water--10 mL
1 M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate--3 x 30 mL
Anhydrous Na2SO4--As needed

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate (0.92 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (0.24 g, 10.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Characterization of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Expected Physicochemical Properties:

PropertyValue
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Appearance White to off-white solid
CAS Number 1434073-21-8

Conclusion

This guide outlines a reliable and well-reasoned two-step synthesis for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. By carefully controlling the regioselectivity of the initial N-alkylation and employing a robust saponification protocol, this valuable building block can be efficiently prepared in a laboratory setting. The detailed procedures provided herein are designed to be self-validating, with clear checkpoints for reaction monitoring and purification. This molecule serves as a versatile starting point for the synthesis of more complex pyrazole-containing compounds, paving the way for further advancements in drug discovery and development.

References

  • PubChem. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • PubChem. 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • MySkinRecipes. 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Available from: [Link]

  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Perlego. Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Available from: [Link]

  • PubMed Central. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Available from: [Link]

  • ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. Available from: [Link]

  • PubChem. Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate | C8H12N2O3 | CID 54412556. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • PubChem. Ethyl 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate. Available from: [Link]

  • R Discovery. 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-ethyl carboxylate. Available from: [Link]

Sources

Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structural Analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

This guide provides an in-depth technical exploration of the methodologies employed in the comprehensive structural analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the methodologies employed in the comprehensive structural analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The following sections detail the logical workflow, from synthesis and purification to advanced spectroscopic and crystallographic characterization, offering insights into the causality behind experimental choices and the interpretation of the resulting data.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. For pyrazole derivatives, which are known for their diverse pharmacological activities, this understanding underpins structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.[1] This guide focuses on 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a molecule that combines the versatile pyrazole scaffold with a carboxylic acid and a hydroxyethyl substituent, offering multiple points for molecular interactions and further chemical modification. The precise characterization of its structural features is the critical first step in unlocking its potential.

Synthesis and Purification: Establishing a Foundational Purity

A robust structural analysis begins with a pure sample. While various synthetic routes to pyrazole carboxylic acids have been reported, a common approach involves the cyclization of a β-keto ester derivative with a hydrazine.[2][3] For 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a plausible synthetic strategy would involve the reaction of a suitable precursor with 2-hydroxyethylhydrazine.

G cluster_synthesis Synthetic Pathway reagent1 β-keto ester precursor product 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid reagent1->product Cyclization reagent2 2-hydroxyethylhydrazine reagent2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Generalized synthetic and purification workflow.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of solvents, such as ethanol and water, may be employed.

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent.

The purity of the synthesized compound is then assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of a high-purity sample suitable for structural analysis.

Spectroscopic Characterization: Unveiling the Connectivity

Spectroscopic methods provide a detailed picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete analysis.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, the expected proton signals are:

  • Pyrazole Ring Protons: Two distinct signals in the aromatic region, corresponding to the protons at the C3 and C4 positions. Their chemical shifts and coupling constants are characteristic of the pyrazole ring system.

  • Hydroxyethyl Protons: Two triplets corresponding to the two methylene groups of the hydroxyethyl side chain. The coupling between these adjacent methylenes will be evident.

  • Hydroxyl and Carboxylic Acid Protons: These protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The acidic proton of the carboxylic acid is typically downfield.

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in the molecule. The expected signals include:

  • Pyrazole Ring Carbons: Signals corresponding to the three carbon atoms of the pyrazole ring.

  • Carboxylic Acid Carbonyl: A characteristic downfield signal for the carbonyl carbon.

  • Hydroxyethyl Carbons: Two signals for the two methylene carbons of the hydroxyethyl group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives

Assignment Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyrazole H-37.5 - 8.0135 - 145
Pyrazole H-46.3 - 6.8105 - 115
Pyrazole C-5-140 - 150
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)160 - 175
Methylene (-N-CH₂-)4.2 - 4.650 - 60
Methylene (-CH₂-OH)3.8 - 4.260 - 70

Note: Chemical shifts are dependent on the solvent and specific molecular structure. Data is compiled from general knowledge of pyrazole derivatives.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key Expected Vibrational Bands:

  • O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

  • C-H Stretch (Aromatic/Alkane): Bands around 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1720 cm⁻¹.

  • C=C and C=N Stretches (Pyrazole Ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol and Carboxylic Acid): Bands in the 1050-1300 cm⁻¹ region.

The presence and characteristics of these bands provide confirmatory evidence for the key functional groups in 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₃), the expected monoisotopic mass is approximately 156.0535 g/mol .[1] The mass spectrum would show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][6] This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

G cluster_xray X-ray Crystallography Workflow crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Analysis of Bond Lengths, Angles, and Intermolecular Interactions structure_solution->analysis

Caption: A simplified workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[1]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

  • Data Analysis: The refined structure provides precise measurements of bond lengths and angles. Intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid and hydroxyl groups, can be identified and analyzed.

The crystal structure would definitively confirm the connectivity established by spectroscopic methods and reveal the molecule's conformation and packing in the solid state. For pyrazole derivatives, the planarity of the pyrazole ring is a key feature to be confirmed.[1]

In-Silico Analysis: Computational Corroboration

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to complement experimental data.[4][5] By calculating the optimized molecular geometry and predicting spectroscopic properties (NMR chemical shifts, IR vibrational frequencies), a direct comparison with experimental results can be made, providing further confidence in the structural assignment.

Table 2: Key Structural Parameters for Analysis

Parameter Technique Information Gained
Molecular FormulaMass SpectrometryElemental composition and molecular weight.
ConnectivityNMR, IR, MSIdentification of functional groups and their connections.
3D StructureX-ray CrystallographyPrecise bond lengths, bond angles, and conformation.
Intermolecular InteractionsX-ray Crystallography, IRUnderstanding of solid-state packing and hydrogen bonding.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. Synthesis and purification provide the necessary foundation of a pure sample. Spectroscopic methods, including NMR, IR, and mass spectrometry, work in concert to build a detailed picture of the molecule's connectivity. Ultimately, single-crystal X-ray crystallography provides the definitive three-dimensional structure, offering unparalleled insight into the molecule's geometry and intermolecular interactions. This comprehensive characterization is indispensable for any further investigation into the chemical and biological properties of this promising pyrazole derivative.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Biosynth. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid | 1434073-21-8 | FH135138.
  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....

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Foundational

A Technical Guide to the Physicochemical Properties and Reactivity of Pyrazole-5-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a carboxylic acid at the 5-position, this heterocyclic system becomes an exceptionally versatile building block for drug discovery and materials science. The carboxylic acid moiety serves as a critical handle for derivatization, enabling fine-tuning of a molecule's physicochemical properties to optimize its biological activity, pharmacokinetic profile, and formulation characteristics. This guide provides an in-depth exploration of the core physical and chemical properties of pyrazole-5-carboxylic acid derivatives, grounded in established scientific principles and experimental methodologies. We will examine the interplay between molecular structure and key parameters such as acidity, solubility, and spectroscopic signatures, and detail the chemical reactivity that underpins the synthesis of diverse compound libraries.

The Pyrazole-5-Carboxylic Acid Core: A Structural Overview

The fundamental structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (a pyrazole) and a carboxylic acid group at the C5 position. The presence of the two nitrogen atoms significantly influences the electron distribution within the ring, while the carboxylic acid group imparts acidic properties and provides a primary site for chemical modification.

The pyrazole ring itself is a weak base, with the pyridine-like N2 nitrogen being the site of protonation.[2] However, the key acidic feature of these molecules is the carboxylic acid proton. The interplay between the acidic carboxyl group and the basic pyrazole nitrogens dictates the molecule's behavior in different chemical environments.

Tautomerism

It is crucial to recognize that unsubstituted or N1-unsubstituted pyrazoles exist as a mixture of tautomers. For pyrazole-5-carboxylic acid, the proton can reside on either nitrogen atom. In solution, there is typically a rapid equilibrium between these forms, which can influence reactivity and spectroscopic analysis. For the purpose of this guide, we will primarily depict the 1H-pyrazole tautomer, which is commonly represented.

Core Physicochemical Properties: A Quantitative Perspective

The utility of a chemical scaffold in drug development is fundamentally tied to its physical properties. These parameters govern everything from reaction kinetics to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The pKa of the carboxylic acid group is arguably its most important physical property. It determines the ionization state of the molecule at a given pH, which profoundly impacts solubility, membrane permeability, and the ability to form ionic interactions with biological targets.

The pKa of the parent 1H-pyrazole-5-carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. Substituents on the ring can further modulate this value. For example, electron-withdrawing groups elsewhere on the ring will lower the pKa (stronger acid), while electron-donating groups will raise it (weaker acid).

CompoundPredicted pKaNotes
1H-Pyrazole-5-carboxylic acid~3.5 - 4.5The pyrazole ring is electron-withdrawing, making it more acidic than benzoic acid.
1-Methyl-1H-pyrazole-5-carboxylic acidVaries with C3/C4 subs.N-methylation prevents tautomerism but has a minor direct effect on carboxyl pKa.
4-Nitro-1H-pyrazole-5-carboxylic acid< 3.0The strongly electron-withdrawing nitro group significantly increases acidity.
4-Amino-1-(phenylmethyl)-1H-pyrazole-5-carboxylic acid methyl ester1.69±0.10[3]This predicted pKa refers to the protonation of the amino group, as the carboxylic acid is esterified.
Solubility

Solubility in both aqueous and organic media is critical. The parent acid, with its ability to form hydrogen bonds via both the N-H and COOH groups, exhibits moderate solubility in polar solvents like water and alcohols.[4]

  • Aqueous Solubility: This is highly pH-dependent. At pH values significantly above the pKa, the molecule exists as the carboxylate anion, which is highly water-soluble. Below the pKa, it is in its neutral, less soluble form.

  • Organic Solubility: Conversion of the carboxylic acid to an ester or amide derivative dramatically increases solubility in non-polar organic solvents like dichloromethane, ethyl acetate, and THF by removing the highly polar acidic proton and increasing lipophilicity.

Spectroscopic Profile

Unambiguous characterization of pyrazole-5-carboxylic acid derivatives relies on standard spectroscopic techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The carboxylic acid proton typically appears as a very broad singlet far downfield (>10 ppm). The pyrazole ring protons have characteristic shifts, with the C4-H proton generally appearing more upfield (~6.3 ppm for the parent pyrazole) than the C3-H proton (~7.6 ppm).[2]

    • ¹³C NMR: The carboxyl carbon resonates around 160-170 ppm. The pyrazole ring carbons have distinct chemical shifts that are sensitive to substitution patterns.[2][5]

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch is observed from ~2500-3300 cm⁻¹.

    • A strong C=O (carbonyl) stretch is prominent around 1700-1725 cm⁻¹.[5]

  • Mass Spectrometry:

    • Electrospray ionization (ESI) is commonly used. In negative ion mode, the [M-H]⁻ ion is readily observed. In positive ion mode, the [M+H]⁺ ion is seen. The molecular weight of the parent 1H-pyrazole-5-carboxylic acid is 112.09 g/mol .[6]

Chemical Reactivity and Derivatization Strategies

The true power of this scaffold lies in its predictable and versatile reactivity, which allows for the systematic exploration of chemical space. The diagram below illustrates the key reactive sites.

Caption: Key reactive sites on the pyrazole-5-carboxylic acid scaffold.

Reactions at the Carboxylic Acid Group

This is the most frequently modified position.

  • Amidation: The formation of an amide bond is fundamental in medicinal chemistry. This reaction is typically achieved by activating the carboxylic acid, followed by the addition of a primary or secondary amine. This is a robust method for linking the pyrazole core to other molecular fragments.[7]

  • Esterification: Converting the acid to an ester can mask the polar COOH group, potentially improving cell permeability (as in a prodrug strategy) or modifying solubility for formulation purposes. Standard Fischer esterification (acid catalyst with alcohol) or reaction with alkyl halides under basic conditions can be employed.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing a different functional group for further elaboration.

Reactions at the Pyrazole Ring Nitrogens

The N1 position is a nucleophilic site that is readily functionalized.

  • N-Alkylation/Arylation: Under basic conditions (e.g., using NaH, K₂CO₃), the N1 proton can be removed, and the resulting anion can react with various electrophiles like alkyl halides or aryl halides (in the case of Buchwald-Hartwig or Ullmann coupling) to install substituents. This is a key strategy for modulating lipophilicity and exploring interactions with biological targets.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution.

  • Reactivity: The C4 position is the most electron-rich and therefore the most susceptible to attack by electrophiles.[2] The two ring nitrogens are deactivating, making the pyrazole ring less reactive than benzene, but substitution is still readily achievable.

  • Common Reactions: Halogenation (with NBS, NCS), nitration (with HNO₃/H₂SO₄), and sulfonation can be performed to introduce functional groups at the C4 position.[8]

Experimental Protocols: A Practical Guide

The following protocols represent core, validated methodologies for the derivatization and characterization of these compounds.

Protocol 1: Standard Amide Coupling

This protocol describes a reliable method for synthesizing pyrazole-5-carboxamides, which are prevalent in drug candidates.[9]

Workflow Diagram:

G start Dissolve Pyrazole-5-COOH in DMF/DCM add_reagents Add Coupling Agent (HATU) and Base (DIPEA) start->add_reagents stir Stir at 0°C for 15 min (Activation Step) add_reagents->stir add_amine Add Amine (R-NH2) stir->add_amine warm Warm to Room Temp. Stir for 2-16 hours add_amine->warm workup Aqueous Workup (e.g., H2O, NaHCO3 wash) warm->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Purify via Chromatography or Recrystallization extract->purify end Characterize Product (NMR, MS, LC-MS) purify->end

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add a tertiary amine base, such as DIPEA (2.0-3.0 eq), followed by the coupling agent, such as HATU (1.1-1.2 eq).

  • Stirring: Stir the mixture at 0°C for 15-30 minutes. This allows for the formation of the activated ester intermediate. The choice of coupling agent is critical; HATU is highly efficient and minimizes side reactions.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Protocol 2: Determination of pKa via Potentiometric Titration

This self-validating method provides an accurate measure of the acidic dissociation constant.

Workflow Diagram:

G start Prepare Analyte Solution (Known concentration of Pyrazole-COOH in H2O/co-solvent) calibrate Calibrate pH Meter with Standard Buffers start->calibrate setup Place Solution in Beaker with Stir Bar and pH Probe calibrate->setup titrate Add Standardized NaOH (Titrant) in Small, Known Aliquots setup->titrate record Record pH after each Aliquot Addition (at equilibrium) titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume of Titrant Added record->plot analyze Determine Equivalence Point (steepest slope of curve) plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for determining pKa by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the pyrazole-5-carboxylic acid derivative of known concentration (e.g., 0.01 M) in water. A co-solvent like methanol or DMSO may be used if solubility is low, but its effect on the pKa must be noted.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Data Collection: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve.

  • pKa Determination: The half-equivalence point occurs when exactly half of the volume of NaOH required to reach the equivalence point has been added. The pKa is equal to the pH of the solution at this half-equivalence point.

Conclusion

Pyrazole-5-carboxylic acid and its derivatives represent a cornerstone scaffold for the modern medicinal chemist. Their synthetic tractability, combined with the profound influence of the carboxylic acid group on physicochemical properties, provides a robust platform for the design and optimization of novel therapeutic agents. A thorough understanding of their acidity, solubility, reactivity, and spectroscopic signatures is essential for any researcher aiming to harness the full potential of this privileged chemical class. The experimental frameworks provided herein offer a validated starting point for the synthesis and characterization of new derivatives poised for biological investigation.

References

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.Chinese Journal of Applied Chemistry, 2022. [URL: https://www.cjaponline.cn/EN/10.11944/j.issn.1000-0518.2022.03.210252]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.ResearchGate, 2025. [URL: https://www.researchgate.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Ingenta Connect, 2021. [URL: https://www.ingentaconnect.com/content/ben/mroc/2021/00000018/00000001/art00008]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Mini-Reviews in Organic Chemistry, 2021. [URL: https://www.eurasip.org/index.php/mroc/article/view/2156]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.PubMed Central, N.D. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318854/]
  • Synthesis of pyrazole carboxylic acid intermediate 5...ResearchGate, N.D. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H_fig2_359392289]
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.Bioorganic & Medicinal Chemistry Letters, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28844391/]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI, N.D. [URL: https://www.mdpi.com/1420-3049/28/7/3036]
  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310.PubChem, N.D. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/574310]
  • Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025.PubChem, N.D. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/121025]
  • 1H-Pyrazole-5-carboxylic acid, 3-[[(2,4-dichlorophenyl)amino]carbonyl]-1-methyl-, methyl ester - Optional[MS (GC)] - Spectrum.SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/GVeEQX6W8LV]
  • 3-Acetyl-1H-pyrazole-5-carboxylicacid | C6H6N2O3 | MD Topology | NMR | X-Ray.ATB, N.D.
  • 3-phenyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum.SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/He0rf76sykS]
  • 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm.BLD Pharm, N.D. [URL: https://www.bldpharm.com/products/797027-83-9.html]
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  • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-(phenylmethyl)-, methyl ester.ChemicalBook, N.D. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91199342.htm]
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  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.Slideshare, N.D. [URL: https://www.slideshare.net/slideshow/dr-venkatesh-p-pyrazole-synthesis-of-pyrazole-characteristic-reactions-of-pyrazole-medicinal-uses-of-pyrazole/267323223]
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  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).YouTube, 2020. [URL: https://www.youtube.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.Bioorganic & Medicinal Chemistry, 2015. [URL: https://www.sciencedirect.com/science/article/pii/S096808961500445X]

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Exploratory

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of compounds with diverse therapeutic activities.[1][2] Its derivatives have a rich history of application, from agrochemicals to active pharmaceutical ingredients targeting cancer, inflammation, and microbial infections.[1][2] This guide focuses on a specific, functionalized derivative: 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid . While a niche building block, its unique combination of a carboxylic acid handle for amide coupling, a hydrophilic hydroxyethyl chain, and the stable pyrazole core makes it a molecule of significant interest for synthetic and medicinal chemists. This document serves as a comprehensive technical resource, consolidating its known identifiers, physicochemical properties, and providing expert insights into its synthesis, handling, and potential applications based on the established chemistry of the pyrazole class.

Core Compound Identification and Properties

Precise identification is the foundation of all chemical research and development. This section provides the definitive identifiers and key physicochemical data for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Chemical Identifiers

A consistent and accurate nomenclature is critical for database searching and regulatory compliance. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1434073-21-8[3][4]
MDL Number MFCD20146432[3][4]
IUPAC Name 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acidN/A
Synonyms 2-(2-hydroxyethyl)pyrazole-3-carboxylic acid[5]
Molecular and Physicochemical Properties

The structural and physical properties dictate the compound's behavior in both chemical reactions and biological systems. The hydroxyethyl group, in particular, imparts increased polarity and potential for hydrogen bonding compared to simple alkyl-substituted pyrazoles.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[4][5]
Molecular Weight 156.14 g/mol [3][4]
Monoisotopic Mass 156.0535 Da[5]
SMILES C1=C(N(N=C1)CCO)C(=O)O[4][5]
InChIKey MFJWLLZSAKKBGA-UHFFFAOYSA-N[5]
Predicted XlogP -0.7[5]
Storage Conditions Store at room temperature (10°C - 25°C), sealed in a dry environment.[4][6]

Synthesis Strategy and Methodologies

While a specific, peer-reviewed synthesis protocol for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is not prominently documented, its structure allows for a logical retrosynthetic analysis based on established pyrazole synthesis methodologies. The most authoritative and field-proven approach is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis and Proposed Pathway

The core pyrazole ring is typically formed via a cyclocondensation reaction. The key disconnection for this target molecule is between the pyrazole nitrogens and the dicarbonyl precursor.

G Target 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid Disconnect C-N Disconnection (Pyrazole Formation) Target->Disconnect Precursors Precursors Disconnect->Precursors Hydrazine 2-Hydroxyethylhydrazine Precursors->Hydrazine Dicarbonyl Ethyl 2,4-dioxobutanoate (or equivalent β-keto ester) Precursors->Dicarbonyl Hydrolysis Ester Hydrolysis Dicarbonyl->Hydrolysis Final Step Hydrolysis->Target

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

This protocol is a synthesized methodology based on standard practices for pyrazole synthesis.[7][8] It represents a robust starting point for laboratory preparation.

Step 1: Regioselective Cyclocondensation

  • Rationale: The reaction between an asymmetrical dicarbonyl compound and a substituted hydrazine can lead to two regioisomers. In this case, reacting 2-hydroxyethylhydrazine with an ethyl 2,4-dioxobutanoate equivalent is the key step. The regioselectivity is often influenced by the differential reactivity of the ketone and ester carbonyls and can be controlled by pH and solvent choice. The initial attack of the more nucleophilic nitrogen of the hydrazine typically occurs at the more electrophilic ketone.

  • Procedure:

    • To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.0-1.2 eq).

    • Add a catalytic amount of acetic acid to facilitate the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product will be a mixture of regioisomeric ethyl pyrazole carboxylates. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the desired isomer, ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the conversion of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification to protonate the carboxylate salt.

  • Procedure:

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Dicarbonyl Ethyl 2,4-dioxobutanoate Intermediate Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylate Dicarbonyl->Intermediate EtOH, Δ Hydrazine 2-Hydroxyethylhydrazine Hydrazine->Intermediate Intermediate_2 Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylate Intermediate->Intermediate_2 Final_Product 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid Intermediate_2->Final_Product 1. NaOH 2. HCl

Caption: Proposed two-step synthesis workflow.

Applications in Drug Discovery and Development

This molecule is best described as a versatile building block for creating more complex compounds. Its bifunctional nature—a carboxylic acid for coupling and a hydroxyethyl group for modifying solubility or acting as a hydrogen bond donor—makes it a valuable scaffold.

Role as a Synthetic Intermediate

The primary application is in the synthesis of novel chemical entities.[9] The pyrazole core is a known pharmacophore that can be decorated with various substituents to modulate biological activity.

  • Amide Library Synthesis: The carboxylic acid group is a prime handle for coupling with a diverse range of amines via standard peptide coupling reagents (e.g., EDC, HATU). This allows for the rapid generation of libraries of pyrazole-5-carboxamides for high-throughput screening.

  • Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic or heterocyclic systems in known drugs to improve properties like metabolic stability or target affinity.

Potential Therapeutic Targets

While there is no direct pharmacological data for this specific compound, the broader pyrazole class has demonstrated activity against numerous targets, suggesting promising avenues for research using this building block.

  • Anti-inflammatory Agents: Many pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation.[2]

  • Anticancer Therapeutics: The pyrazole scaffold is present in numerous compounds designed as kinase inhibitors or antiproliferative agents.[2]

  • Antimicrobial and Antiviral Drugs: Functionalized pyrazoles have been investigated for their ability to inhibit microbial growth and viral replication, including against HIV and Hepatitis C.[1]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is not widely available, data from closely related pyrazole carboxylic acids provide a strong basis for establishing safe handling protocols.[6][10][11][12]

Hazard Identification (Inferred)

Based on analogs, the compound should be treated as possessing the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[6][10][12]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[6][10][12]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[6][10]

Recommended Precautionary Measures

Adherence to good laboratory practice is essential.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[3][10]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[6][10]

    • Skin and Body Protection: Wear a lab coat.[6][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[6][10] Wash hands thoroughly after handling.[6][12]

First Aid and Storage
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][12]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

Conclusion

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid represents a valuable and versatile building block for chemical and pharmaceutical research. While specific biological activity and detailed experimental protocols for this exact molecule remain to be broadly published, its chemical identity is well-established. By leveraging the extensive and well-documented chemistry of the pyrazole class, researchers can confidently integrate this compound into synthesis campaigns for novel therapeutics. Its inherent functionality offers a strategic advantage for creating diverse chemical libraries aimed at a wide range of biological targets. As with any research chemical, adherence to rigorous safety protocols is paramount. This guide provides the foundational knowledge for scientists to unlock the potential of this promising scaffold.

References

Foundational

Spectroscopic Characterization of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Properties Molecular Formula: C₆H₈N₂O₃ Molecular Weight: 156.14 g/mol IUPAC Name: 1-(2-hydroxyethyl)-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

  • Molecular Formula: C₆H₈N₂O₃

  • Molecular Weight: 156.14 g/mol

  • IUPAC Name: 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Caption: 2D representation of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound.

Expected Data:

IonPredicted m/z
[M+H]⁺157.0608
[M+Na]⁺179.0427
[M-H]⁻155.0462
[M+H-H₂O]⁺139.0507

Data based on predicted values.[2]

Interpretation:

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 157.0608, corresponding to the molecular formula C₆H₉N₂O₃⁺.

  • Fragmentation Pattern: The fragmentation of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in the mass spectrometer would likely involve the loss of small, stable molecules. A common fragmentation would be the loss of a water molecule (H₂O) from the hydroxyethyl group, resulting in a fragment ion at m/z around 139.0507.[2] Another likely fragmentation pathway is the loss of the carboxylic acid group (COOH), leading to a fragment at m/z 111.0558.

fragmentation M [M+H]⁺ m/z = 157.0608 M_H2O [M+H-H₂O]⁺ m/z = 139.0507 M->M_H2O - H₂O M_COOH [M+H-COOH]⁺ m/z = 111.0558 M->M_COOH - COOH

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Data Processing: Process the acquired data to identify the molecular ion peaks and major fragment ions. Compare the exact mass measurements with the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad, strong band due to hydrogen bonding
O-H (Alcohol)3500-3200Broad, medium intensity
C-H (Aromatic/Alkyl)3100-2850Medium to weak bands
C=O (Carboxylic Acid)1725-1700Strong, sharp band
C=C, C=N (Pyrazole)1600-1450Medium to weak bands
C-O (Alcohol/Acid)1300-1000Medium to strong bands

Interpretation:

The IR spectrum of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is expected to be dominated by the very broad absorption band of the carboxylic acid O-H stretch, typically spanning from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding. The spectrum will also feature a strong, sharp absorption around 1725-1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid. The O-H stretching of the alcohol will likely appear as a broad band around 3500-3200 cm⁻¹. The pyrazole ring vibrations (C=C and C=N stretching) will give rise to weaker absorptions in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹ with a suitable number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the interferogram using a Fourier transform to obtain the infrared spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

Expected Data (Predicted):

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H (Pyrazole Ring, H3)~7.5 - 8.0d1H
H (Pyrazole Ring, H4)~6.5 - 7.0d1H
-CH₂- (N-CH₂)~4.2 - 4.6t2H
-CH₂- (CH₂-OH)~3.8 - 4.2t2H
-OH (Alcohol)Variables (broad)1H
-COOH (Carboxylic Acid)> 10.0s (broad)1H

Note: Chemical shifts are highly dependent on the solvent used. Predicted values are for guidance.

Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, with the proton at the 3-position appearing at a lower field (higher ppm) than the proton at the 4-position due to the influence of the adjacent nitrogen atoms. The two methylene groups of the hydroxyethyl substituent will appear as two triplets, assuming coupling to each other. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on concentration, temperature, and solvent. These signals are often broad.

¹³C NMR Spectroscopy

Expected Data (Predicted):

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~160 - 170
C (Pyrazole Ring, C5)~140 - 150
C (Pyrazole Ring, C3)~135 - 145
C (Pyrazole Ring, C4)~105 - 115
-CH₂- (N-CH₂)~50 - 60
-CH₂- (CH₂-OH)~60 - 70

Note: Chemical shifts are highly dependent on the solvent used. Predicted values are for guidance.

Interpretation:

The ¹³C NMR spectrum will show six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyrazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The two methylene carbons of the hydroxyethyl group will be observed in the aliphatic region.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve sample in deuterated solvent (e.g., DMSO-d₆) H_NMR ¹H NMR Experiment prep->H_NMR C_NMR ¹³C NMR Experiment prep->C_NMR proc Fourier Transform, Phasing, Baseline Correction H_NMR->proc C_NMR->proc analysis Chemical Shift Analysis, Integration, Multiplicity proc->analysis

Sources

Exploratory

A Technical Guide to Investigating the Biological Potential of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of ther...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid . While direct biological data for this compound is scarce in public literature, its structural features—a pyrazole carboxylic acid backbone—suggest a high probability of significant pharmacological activity. This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to systematically investigate and unlock the therapeutic potential of this promising molecule. We will delve into hypothesized biological activities based on the extensive pharmacology of related pyrazole derivatives, provide detailed, self-validating experimental protocols for in vitro and in vivo evaluation, and offer insights into the causal reasoning behind these proposed studies.

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a variety of blockbuster drugs, demonstrating its versatility and favorable drug-like properties.[1][2] Notable examples include:

  • Celecoxib: A potent and selective COX-2 inhibitor for the treatment of inflammation and pain.[1][4]

  • Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor antagonist.[1][2]

  • Sildenafil (Viagra): While containing a pyrazolopyrimidinone core, it highlights the utility of the pyrazole ring system in targeting key enzymes like phosphodiesterases.

The broad biological activities attributed to pyrazole derivatives include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant effects.[5][6][7] The pyrazole carboxylic acid moiety, in particular, is a significant pharmacophore found in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The presence of both a carboxylic acid and a hydroxyethyl group on the pyrazole ring of our target compound, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, offers multiple points for hydrogen bonding and potential interactions with biological targets, making it a compelling candidate for screening.

Physicochemical Properties of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

While extensive experimental data is not publicly available, the structure of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1434073-21-8) allows for the prediction of key physicochemical properties.[9][10]

PropertyPredicted Value/InformationSource
Molecular FormulaC6H8N2O3[10]
Molecular Weight156.14 g/mol [10]
XlogP (predicted)-0.7[10]
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

The predicted low XlogP suggests good aqueous solubility, which is a favorable property for a potential drug candidate. The presence of hydrogen bond donors and acceptors indicates the potential for strong interactions with protein targets.

Hypothesized Biological Activities and a Proposed Investigative Workflow

Based on the extensive literature on pyrazole derivatives, we hypothesize that 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid may possess anti-inflammatory, anticancer, and antimicrobial activities.[1][5][6] The following sections outline a comprehensive, tiered approach to evaluating these potential activities.

Anti-inflammatory and Analgesic Activity

Rationale: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[4][11] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for binding to the active site of COX enzymes.

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation in_vitro_start 1. COX-1/COX-2 Inhibition Assay in_vitro_lipoxygenase 2. 5-Lipoxygenase (5-LOX) Inhibition Assay in_vitro_start->in_vitro_lipoxygenase Proceed if active in_vitro_cytokine 3. Cytokine Production in LPS-stimulated Macrophages in_vitro_lipoxygenase->in_vitro_cytokine Proceed if active in_vivo_edema 4. Carrageenan-Induced Paw Edema in Rodents in_vitro_cytokine->in_vivo_edema Promising in vitro profile in_vivo_analgesia 5. Acetic Acid-Induced Writhing Test in_vivo_edema->in_vivo_analgesia Significant anti-inflammatory effect

Figure 1: Proposed workflow for evaluating the anti-inflammatory and analgesic potential.

Detailed Experimental Protocols:

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

    • Prepare a stock solution of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.

    • In separate wells of a 96-well plate, incubate the compound with purified ovine or human COX-1 and COX-2 enzymes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream products according to the kit manufacturer's instructions.

    • Use a known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • Calculate the percentage of inhibition and determine the IC50 values for both enzymes.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To assess the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Use male Wistar rats or Swiss albino mice.

    • Fast the animals overnight with free access to water.

    • Administer 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid orally or intraperitoneally at various doses.

    • The control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

    • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Anticancer Activity

Rationale: Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][11] The mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Experimental Workflow:

G cluster_0 Initial In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation in_vitro_viability 1. Cell Viability Assay (MTT/MTS) apoptosis_assay 2. Apoptosis Assay (Annexin V/PI Staining) in_vitro_viability->apoptosis_assay Significant cytotoxicity observed cell_cycle_assay 3. Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_assay xenograft_model 4. Xenograft Tumor Model in Nude Mice cell_cycle_assay->xenograft_model Confirmed mechanism of action G cluster_0 Primary Screening cluster_1 Quantitative Analysis disk_diffusion 1. Disk Diffusion Assay mic_mbc 2. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) disk_diffusion->mic_mbc Zone of inhibition observed

Figure 3: Workflow for assessing antimicrobial activity.

Detailed Experimental Protocols:

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

    • Perform serial dilutions of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Use standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls.

Conclusion and Future Directions

While 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a relatively uncharacterized compound, its pyrazole carboxylic acid core strongly suggests a high potential for biological activity. The systematic approach outlined in this guide, progressing from in vitro screening to in vivo validation, provides a robust framework for elucidating its pharmacological profile. Positive results in any of the proposed assays would warrant further investigation, including lead optimization through medicinal chemistry, detailed mechanism of action studies, and comprehensive preclinical safety and efficacy evaluations. The exploration of this and similar novel pyrazole derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

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Foundational

Solubility Studies of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Various Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for conducting solubility studies of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting solubility studies of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical development. As a molecule featuring multiple functional groups—a carboxylic acid, a hydroxyl group, and a pyrazole ring—its solubility behavior is nuanced and critical to its formulation, bioavailability, and overall therapeutic efficacy. This document details the underlying theoretical principles governing solubility, presents validated experimental protocols for both qualitative and quantitative assessment, and introduces predictive models such as Hansen Solubility Parameters (HSP) to streamline solvent selection. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to characterize and optimize the physicochemical properties of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, poor aqueous solubility can be a primary contributor to low bioavailability, hindering its therapeutic potential.[1] A thorough understanding of an API's solubility profile across a range of solvents is therefore not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, ensuring reliable performance in biological assays and predicting in vivo behavior.[2]

The subject of this guide, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 1434073-21-8), possesses a unique molecular structure that dictates its interactions with various solvents.

Molecular Structure: C₆H₈N₂O₃[3]

  • Carboxylic Acid Group (-COOH): Acts as a strong hydrogen bond donor and acceptor, imparting significant polarity and potential for pH-dependent solubility.

  • Hydroxyethyl Group (-CH₂CH₂OH): The hydroxyl moiety is a hydrogen bond donor and acceptor, enhancing polarity and affinity for protic solvents.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to the molecule's polarity and potential for π-π stacking interactions.

Given these features, a systematic investigation into its solubility is imperative. This guide provides the scientific rationale and detailed protocols to achieve this.

Theoretical Foundations of Solubility

A robust experimental design is built upon a solid theoretical foundation. The principle of "like dissolves like" is the guiding maxim, stating that substances with similar intermolecular forces are likely to be soluble in one another.[4] This can be broken down into more specific interactions.

The Influence of Polarity

Polarity is the primary determinant of solubility.[5][6] Polar solvents, like water, possess dipoles and readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, such as hexane, dissolve nonpolar solutes via weaker van der Waals forces.[4][7] The structure of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, rich in polar functional groups, strongly suggests a high affinity for polar solvents.

Hansen Solubility Parameters (HSP): A Multi-Dimensional Approach

While polarity provides a useful overview, Hansen Solubility Parameters (HSP) offer a more sophisticated and quantitative method for predicting solubility.[8] The total cohesive energy of a substance is divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) are treated as coordinates in a three-dimensional "Hansen space".[9] The core principle is that materials with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible.[9][10] This predictive power is invaluable in the pharmaceutical industry for rationally selecting solvents and screening for API-excipient compatibility.[8][11][12]

cluster_solute Solute: 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid cluster_solvents Potential Solvents cluster_prediction Solubility Prediction Logic cluster_outcome Outcome Solute_Props δd (Dispersion) δp (Polar) δh (H-Bonding) Decision Calculate HSP Distance (Ra) Solute_Props->Decision Solvent_A Solvent A (Similar HSP) Solvent_A->Decision Input A Solvent_B Solvent B (Dissimilar HSP) Solvent_B->Decision Input B Soluble High Solubility Decision->Soluble Ra is small ('Like') Insoluble Low Solubility Decision->Insoluble Ra is large ('Unlike')

Figure 1: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Experimental Design & Protocols

A multi-tiered approach, beginning with rapid qualitative tests and progressing to rigorous quantitative measurements, ensures an efficient and comprehensive solubility assessment.

Solvent Selection

A diverse panel of solvents should be selected to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvents Rationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding; expected to be good solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Possess dipoles but lack O-H or N-H bonds; tests polarity effects.
Nonpolar Hexane, TolueneLacks significant polarity; expected to be poor solvents.
pH-Modified Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4 BuffersEssential for determining the pH-solubility profile, critical for oral drug delivery.[13]
Protocol 1: Qualitative "Spot" Solubility Test

This initial screening method provides a rapid, semi-quantitative assessment to guide further studies.

Objective: To quickly categorize the compound's solubility from "insoluble" to "freely soluble."

Methodology:

  • Preparation: Place approximately 1-2 mg of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid into a clear glass vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for the presence of undissolved solid against a dark background.

  • Categorization: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the approximate volume of solvent required for complete dissolution, referencing standard descriptors.[1]

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve a true equilibrium state.[2]

Objective: To determine the precise saturation concentration of the compound in a given solvent at a controlled temperature.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Application of Pyrazole-Based Carboxylic Acids

Abstract Pyrazole-based carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides an in-depth exploration of their j...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-based carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides an in-depth exploration of their journey from initial discovery to their current status as privileged scaffolds in drug development. We will delve into the foundational synthetic methodologies, elucidate the mechanistic basis for their diverse biological activities with a focus on cyclooxygenase-2 (COX-2) inhibition, and provide validated experimental protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital class of heterocyclic compounds.

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The story of pyrazole chemistry is a testament to the enduring value of heterocyclic compounds in the quest for novel therapeutics. Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, possess a unique combination of physicochemical properties that make them ideal pharmacophores.[1]

1.1 Historical Perspective: Foundational Discoveries

The history of pyrazoles began in the late 19th century. In a landmark discovery, German chemist Ludwig Knorr synthesized the first pyrazole derivative, a 5-pyrazolone, in 1883 through the condensation of ethyl acetoacetate and phenylhydrazine.[2] This reaction, now famously known as the Knorr pyrazole synthesis , remains a fundamental method for constructing the pyrazole ring.[3][4] Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[2] These pioneering efforts laid the chemical groundwork for what would become a vast and pharmacologically significant family of molecules. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds.[1]

Year Key Milestone Researcher(s) Significance
1883First synthesis of a pyrazole derivative (a pyrazolone)Ludwig KnorrEstablished the foundational "Knorr pyrazole synthesis."[2]
1889First synthesis of the parent pyrazole ringEduard BuchnerProvided access to the core heterocyclic structure.[2]
1959Isolation of the first natural pyrazoleVariousDemonstrated the presence of the pyrazole motif in nature.[1]
~1990sDiscovery of selective COX-2 inhibitionVariousLed to the development of blockbuster pyrazole drugs like Celecoxib.[5]
1.2 The Emergence of a Potent Pharmacophore

The therapeutic potential of pyrazoles was recognized early with the development of drugs like Antipyrine (phenazone), an analgesic and antipyretic.[6] However, the true explosion in their application came with the understanding of their versatility as a scaffold. The pyrazole ring system can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets.[7]

The addition of a carboxylic acid moiety further enhances this versatility. The carboxyl group serves as a critical handle for chemical modification, allowing chemists to fine-tune a molecule's solubility, polarity, and binding interactions with target proteins through the formation of esters, amides, or other derivatives.[8][9] This strategic combination of a stable, versatile heterocyclic core with a reactive functional group underpins the success of pyrazole-based carboxylic acids in modern drug discovery.

Foundational Synthesis Methodologies

The construction of the pyrazole ring and the introduction of the carboxylic acid functionality can be achieved through several robust and well-established synthetic routes.

2.1 The Knorr Pyrazole Synthesis: A Timeless Classic

The most fundamental approach for synthesizing the pyrazole core is the Knorr synthesis, which involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[3][10] The reaction proceeds through the formation of an initial imine, followed by an intramolecular attack and dehydration to yield the stable, aromatic pyrazole ring.[4]

The causality behind this reaction's success lies in the reactivity of the 1,3-dicarbonyl system and the nucleophilicity of the hydrazine. The acid catalyst activates a carbonyl group towards nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent intramolecular cyclization is driven by the formation of the thermodynamically stable aromatic pyrazole product.[11]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Hydrazine P2 Condensation & Intramolecular Cyclization R1->P2 R2 1,3-Dicarbonyl Compound R2->P2 P1 Acid Catalyst (e.g., Acetic Acid) P1->P2 Catalyzes P3 Dehydration P2->P3 Product Substituted Pyrazole P3->Product

Caption: The Knorr Pyrazole Synthesis Workflow.

When a β-ketoester is used as the 1,3-dicarbonyl starting material, the reaction yields a pyrazolone, which can then be further functionalized. This variation is a common and efficient route to pyrazole carboxylic acid precursors.[12]

2.2 Strategies for Introducing the Carboxylic Acid Moiety

There are several strategic approaches to synthesize pyrazole-based carboxylic acids:

  • From β-Ketoesters: As mentioned, condensing a hydrazine with a β-ketoester that already contains the ester functionality is a direct route. Subsequent hydrolysis of the resulting pyrazole ester yields the desired carboxylic acid.[13]

  • Oxidation of Side Chains: If a pyrazole with an alkyl (e.g., methyl) or formyl group is synthesized, this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[14]

  • Hydrolysis of Nitriles or Trichloromethyl Groups: A cyano (-CN) or trichloromethyl (-CCl3) group on the pyrazole ring can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.[9][14]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between a diazo compound (like ethyl diazoacetate) and an alkyne provide a modern and often regioselective route directly to pyrazole carboxylate esters.[15]

Mechanism of Action Spotlight: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation is a landmark achievement in medicinal chemistry, and pyrazole-based structures are at its heart.

3.1 The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by lipid compounds called prostaglandins.[16] Prostaglandins are synthesized from arachidonic acid, a fatty acid released from cell membranes by the enzyme phospholipase A2.[8][17] The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is the precursor to various other prostaglandins and thromboxanes.[8][18]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[5]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[13][19]

Traditional NSAIDs (e.g., ibuprofen, aspirin) are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 leads to common side effects like gastrointestinal ulcers and bleeding.[1] The discovery of the two isoforms presented a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation while sparing the protective functions of COX-1.[5]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 ProtectivePGs Protective Prostaglandins PGH2_1->ProtectivePGs InflammatoryPGs Inflammatory Prostaglandins PGH2_2->InflammatoryPGs Gastro GI Protection, Platelet Function ProtectivePGs->Gastro Inflammation Pain, Fever, Inflammation InflammatoryPGs->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and Selective COX-2 Inhibition.

3.2 Celecoxib: A Pyrazole-Based Success Story

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that exemplifies the success of this targeted approach.[20] Its chemical structure allows it to fit specifically into the active site of the COX-2 enzyme, which is slightly larger and more flexible than the COX-1 active site.[1] The sulfonamide group (-SO2NH2) of celecoxib binds to a distinct hydrophilic side-pocket present in COX-2 but not COX-1, conferring its selectivity.[21][22] By selectively blocking COX-2, celecoxib effectively reduces the synthesis of inflammatory prostaglandins, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[13][19] Numerous pyrazole-based compounds have since been developed as selective COX-2 inhibitors for applications in inflammation and even oncology.[15][23][24]

Drug/Compound Class Biological Target/Activity Therapeutic Area
CelecoxibSelective COX-2 InhibitorAnti-inflammatory, Analgesic[20]
Lonazolac AnalogsSelective COX-2 InhibitorAnti-inflammatory[15]
Pyrazole-NO HybridsNitric Oxide Release, AntibacterialAnti-inflammatory, Antibacterial[5]
Various DerivativesHao2 Enzyme InhibitionPotential Antihypertensive[16]
Various DerivativesAnticancer, EGFR/Topo-1 InhibitionOncology[1][23]
Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust, self-validating workflow for the synthesis and characterization of a representative ethyl pyrazole-3-carboxylate, a common precursor to pyrazole-based carboxylic acids.

4.1 Protocol 1: Synthesis via Knorr Condensation

This protocol describes the synthesis of Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard reflux apparatus, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, UV lamp

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.

  • Reaction Monitoring (Self-Validation Point 1): Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, distinct product spot (visualized under UV light). This step ensures the reaction has proceeded to completion before workup.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation & Isolation: Pour the concentrated mixture into a beaker of ice-cold water to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual impurities.

  • Purification (Self-Validation Point 2): Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent like ethanol/water. The formation of well-defined crystals is an indicator of increased purity.

4.2 Protocol 2: Characterization and Structure Validation

This protocol ensures the identity and purity of the synthesized compound.

Methodologies:

  • Melting Point Determination: Determine the melting point of the purified product. A sharp, narrow melting range is indicative of high purity. Compare the observed value with literature values if available.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Confirm the presence of key functional groups, such as N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and aromatic C=C stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical step for structural elucidation.[14][25]

    • ¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons, the pyrazole ring proton, the ethyl ester protons (-CH₂ and -CH₃), and the N-H proton. The integration and splitting patterns must be consistent with the target structure.

    • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the compound. The molecular ion peak (M+) or protonated molecular peak ([M+H]+) should match the calculated molecular weight of the target compound, confirming its elemental composition.[26][27]

Workflow Start Start: Define Target Pyrazole Carboxylic Acid Synthesis Protocol 1: Synthesis (Knorr Condensation) Start->Synthesis Monitor In-Process Control: TLC Monitoring Synthesis->Monitor Workup Workup & Isolation (Precipitation/Filtration) Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Characterize Protocol 2: Characterization Purify->Characterize MP Melting Point Characterize->MP NMR NMR (¹H, ¹³C) Characterize->NMR MS Mass Spectrometry Characterize->MS IR IR Spectroscopy Characterize->IR End End: Validated Compound Characterize->End

Caption: A Self-Validating Synthesis and Characterization Workflow.

Conclusion and Future Outlook

From their initial discovery in the 19th century, pyrazole-based carboxylic acids have evolved into an indispensable class of molecules in the pharmaceutical sciences. Their synthetic tractability, established by the venerable Knorr synthesis and expanded by modern methods, combined with their ideal pharmacophoric properties, has cemented their role in drug development. The success of selective COX-2 inhibitors like celecoxib highlights the power of rational drug design centered on this scaffold.

The future of pyrazole chemistry remains bright. New applications are continually being explored in oncology, neurodegenerative diseases, and infectious diseases. The carboxylic acid handle will continue to be invaluable for the development of prodrugs, targeted drug delivery systems, and bioconjugates. As our understanding of complex biological pathways deepens, the pyrazole core, functionalized and fine-tuned, will undoubtedly be at the forefront of designing the next generation of targeted therapeutics.

References
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Samuelsson, B. (1981). Prostaglandins, arachidonic acid, and inflammation. PubMed. Retrieved from [Link]

  • Brutzkus, J.C., et al. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Penning, T.D., et al. (2010). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Retrieved from [Link]

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  • Bonica, J.J., et al. (1984). Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. PubMed. Retrieved from [Link]

  • Biosynthesis of prostaglandins. Arachidonic acid (AA) is a phospholipid... (n.d.). ResearchGate. Retrieved from [Link]

  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.). CV Physiology. Retrieved from [Link]

  • Mechanism of Action of Celecoxib. (2025). Pharmacy Freak. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed Central. Retrieved from [Link]

  • Al-Soud, Y.A., et al. (2003). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Huynh, T.T.T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Initial Purity Assessment of Synthesized 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Abstract This in-depth technical guide provides a comprehensive framework for the initial purity assessment of newly synthesized 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a critical step in the drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the initial purity assessment of newly synthesized 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a critical step in the drug development pipeline. The guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to purity determination. It integrates a multi-technique strategy, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to build a cohesive and reliable purity profile. Each section is grounded in authoritative scientific principles, with in-text citations and a complete reference list to support the methodologies described.

Introduction: The Imperative of Purity in Drug Development

The journey of a novel chemical entity from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints. Among the most critical of these is the initial purity assessment. For a molecule like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, which holds potential as a versatile building block in medicinal chemistry, establishing a definitive purity profile is paramount.[1] Impurities, even in trace amounts, can drastically alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and, in the worst-case scenario, unforeseen adverse effects in later-stage development.

This guide is structured to provide a logical and efficient workflow for the initial purity assessment of the title compound. We will not merely present a series of standard operating procedures but will delve into the rationale behind the selection of each analytical technique, the optimization of experimental parameters, and the interpretation of the resulting data. The overarching goal is to equip the reader with the expertise to design and execute a self-validating purity assessment that is both scientifically sound and directly applicable in a drug development setting.

The Analytical Triad: A Multi-Pronged Approach to Purity

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on the orthogonal application of multiple analytical methods, each probing different physicochemical properties of the analyte and its potential impurities. For 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, we advocate for an analytical triad comprising High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

dot graph TD { A[Synthesized 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid] --> B{Initial Purity Assessment Workflow}; B --> C[HPLC Analysis for Purity and Impurity Profiling]; B --> D[Mass Spectrometry for Molecular Weight Verification]; B --> E[NMR Spectroscopy for Structural Confirmation]; C --> F; D --> F; E --> F{Comprehensive Purity Profile}; }

Figure 1: The integrated workflow for the initial purity assessment, combining HPLC, MS, and NMR for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the quantitative assessment of purity and the detection of process-related impurities.[2] Its high resolving power allows for the separation of the main compound from closely related structures, degradation products, and residual starting materials.

The "Why": Method Development Rationale

For a polar, heterocyclic carboxylic acid like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.[3] The choice of a C18 column is standard, providing a versatile stationary phase for the retention of a broad range of analytes. The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for such a compound would consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid additive (e.g., trifluoroacetic acid or formic acid). The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate an isocratic RP-HPLC method for the purity assessment of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., 80:20 Water:Acetonitrile) with 0.1% TFA or FA.[3] Degas the mobile phase prior to use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase Water:Acetonitrile (80:20) with 0.1% TFAProvides good retention and peak shape for polar analytes. TFA suppresses ionization.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 210 nmMany organic molecules absorb at this wavelength, providing a general detection method.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful technique for confirming the molecular identity of a synthesized compound by providing a highly accurate measurement of its molecular weight.[4] This is a critical cross-validation step that complements the purity data obtained from HPLC.

The "Why": Ionization Technique Selection

For a polar and relatively non-volatile molecule like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, Electrospray Ionization (ESI) is the most suitable ionization technique.[4] ESI is a soft ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid using LC-MS with ESI.

Instrumentation:

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC Conditions: Utilize the same or a similar LC method as described in the HPLC section. Using a formic acid modifier instead of TFA is often preferred for MS compatibility.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes.

    • Scan Range: A range that encompasses the expected molecular weight (e.g., m/z 100-500).

    • Capillary Voltage and Cone Voltage: Optimize to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the mass spectrum for the presence of the expected molecular ions ([M+H]+ and/or [M-H]-). The theoretical monoisotopic mass of C6H8N2O3 is 156.0535 g/mol .[5]

IonExpected m/z
[M+H]+157.0613
[M-H]-155.0458

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the overall molecular framework. For a novel compound, ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

The "Why": Confirming the Molecular Scaffold

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will provide information on the number of different types of carbon atoms in the molecule. The expected chemical shifts and coupling patterns for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid can be predicted based on known values for similar structures. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[6]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the proposed structure of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

dot graph TD { subgraph "¹H NMR" A[Carboxylic Acid Proton (COOH)] --> B{Broad Singlet, ~12-13 ppm}; C[Pyrazole Ring Protons] --> D{Doublets, ~6-8 ppm}; E[Hydroxyethyl Protons (-CH₂CH₂OH)] --> F{Triplets, ~3-4 ppm}; G[Hydroxyl Proton (-OH)] --> H{Broad Singlet, variable}; end subgraph "¹³C NMR" I[Carboxylic Acid Carbonyl] --> J{~160-170 ppm}; K[Pyrazole Ring Carbons] --> L{~110-140 ppm}; M[Hydroxyethyl Carbons] --> N{~50-60 ppm}; end }

Figure 2: Expected NMR spectral features for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Identifying Potential Impurities

A crucial aspect of purity assessment is the anticipation and identification of potential impurities. These can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Common synthetic routes to pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] This can lead to the formation of regioisomers, which can be challenging to separate.[7]

Potential Impurities to Consider:

  • Starting Materials: Residual 1,3-dicarbonyl precursor and 2-hydroxyethylhydrazine.

  • Regioisomers: 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.

  • Byproducts from side reactions: Incomplete cyclization products (pyrazolines).[7][8]

The analytical methods described above should be scrutinized for any peaks or signals that do not correspond to the target compound. The structural elucidation of significant impurities may require further investigation using techniques like 2D NMR and high-resolution mass spectrometry.

Conclusion: A Framework for Confident Progression

The initial purity assessment of a newly synthesized compound like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a multi-faceted endeavor that requires a thoughtful and systematic approach. By employing the analytical triad of HPLC, MS, and NMR, researchers can build a comprehensive and self-validating purity profile. This guide has provided not only the "how" but also the "why" behind each experimental choice, empowering scientists to make informed decisions in their own laboratories. A thorough and well-documented purity assessment is the bedrock upon which successful drug development programs are built, providing the confidence needed to advance a promising compound to the next stage of research.

References

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  • PubChemLite. (n.d.). 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

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  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

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  • Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(34), 9038-9047. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid in Synthetic Chemistry

Introduction In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a privileged scaffold. Its derivatives are known to exhibit a wide spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a privileged scaffold. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (CAS No: 1434073-21-8) is a particularly valuable building block that capitalizes on this heterocyclic core. Its unique bifunctional nature, presenting both a carboxylic acid and a primary alcohol, offers synthetic chemists a versatile platform for creating diverse molecular architectures. The two functional groups provide orthogonal handles for sequential or selective modification, enabling the construction of complex molecules with high precision. This guide provides an in-depth exploration of this reagent's synthetic utility, complete with detailed protocols and expert insights for its application.

Compound Profile and Handling

Understanding the fundamental properties of a building block is critical for its successful application. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a stable, solid material that serves as an excellent starting point for library synthesis and lead optimization campaigns.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1434073-21-8[4]
Molecular Formula C₆H₈N₂O₃[5]
Molecular Weight 156.14 g/mol [5]
Appearance Off-white to white solidGeneric
Long-Term Storage Store at 10°C - 25°C, sealed in dry conditions[4]

Handling & Storage: The compound is generally stable under ambient conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place to prevent degradation.[4] It is sparingly soluble in water but shows good solubility in polar organic solvents such as DMF, DMSO, and methanol.

Synthetic Strategy: A Bifunctional Scaffold

The primary value of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid lies in its two distinct functional groups. The carboxylic acid is ideal for forming amide bonds, a cornerstone of medicinal chemistry, while the primary hydroxyl group can be leveraged for esterification, etherification, or oxidation. This orthogonality allows for controlled, stepwise elaboration of the molecular structure.

Caption: Synthetic pathways for the bifunctional pyrazole building block.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is typically the more reactive handle under standard coupling conditions and is often addressed first in a synthetic sequence.

Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is required. This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Causality Behind the Method: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are highly efficient.[6][7] They form an activated ester intermediate in situ. The reaction is typically run in the presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state. Anhydrous polar aprotic solvents like DMF or DCM are essential to prevent hydrolysis of the activated intermediate.

Amide_Coupling_Workflow start Start dissolve 1. Dissolve Pyrazole Acid & Coupling Reagent (e.g., HATU) in anhydrous DMF start->dissolve add_base 2. Add Base (DIPEA) to neutralize dissolve->add_base preactivate 3. Stir for 15-30 min (Pre-activation) add_base->preactivate add_amine 4. Add Amine (R-NH₂) preactivate->add_amine react 5. Stir at RT for 2-12h Monitor by TLC/LC-MS add_amine->react workup 6. Aqueous Work-up react->workup purify 7. Purify by Column Chromatography workup->purify end End (Pure Amide Product) purify->end

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: Synthesis of N-benzyl-1-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

This protocol provides a representative procedure for coupling the pyrazole building block with a primary amine.

Materials:

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 20 minutes to allow for pre-activation of the carboxylic acid.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[8][9] It is an equilibrium process.

Causality Behind the Method: The reaction is driven to completion by applying Le Châtelier's principle.[9] This is typically achieved in two ways:

  • Using a large excess of the alcohol: The alcohol often serves as the reaction solvent, ensuring it is present in a vast excess, which pushes the equilibrium towards the product side.[8][10]

  • Removing water: As water is a product, its removal will also shift the equilibrium to favor ester formation. This can be done with a Dean-Stark apparatus or by using a strong dehydrating acid catalyst like concentrated sulfuric acid.[9][11]

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[8][10]

Protocol 2: Synthesis of Methyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

This protocol details the esterification of the building block using methanol.

Materials:

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Methanol (MeOH, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the remaining residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude ester, which can be further purified by column chromatography if necessary.

Troubleshooting and Key Considerations

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Amide Coupling 1. Incomplete activation. 2. Wet solvent/reagents. 3. Insufficient base.1. Increase pre-activation time; confirm quality of coupling reagent. 2. Use freshly dried, anhydrous solvents and high-purity reagents. 3. Ensure 2 equivalents of DIPEA are used.
Recovery of Starting Acid (Amide Coupling) Amine is not sufficiently nucleophilic (e.g., sterically hindered or an aniline).Switch to a more potent coupling reagent (e.g., COMU); increase reaction temperature and time.
Low yield in Fischer Esterification 1. Equilibrium not sufficiently shifted. 2. Insufficient reaction time.1. Use a larger excess of alcohol; if feasible, use a Dean-Stark trap to remove water. 2. Allow the reaction to run for a longer period (up to 24h).
Side Product Formation Potential for esterification at both the carboxylic acid and the hydroxyl group if conditions are harsh or an acylating agent is used.For selective reactions, protect the hydroxyl group (e.g., as a silyl ether) before performing reactions at the carboxylic acid.

Conclusion

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a potent and versatile building block for synthetic chemistry. The presence of two orthogonally reactive functional groups—a carboxylic acid and a primary alcohol—provides a reliable platform for developing a diverse range of compounds. Its pyrazole core is a well-established pharmacophore in numerous biologically active agents, making this reagent particularly attractive for applications in drug discovery and medicinal chemistry.[12][13] The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs.

References

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Sources

Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Pyrazole-Carboxylic Acid Ligands

Introduction: The Strategic Advantage of Pyrazole-Carboxylic Acid Linkers in MOF Chemistry Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyrazole-Carboxylic Acid Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] The choice of the organic linker is a critical determinant of the final architecture and properties of the MOF.[3] Pyrazole-carboxylic acid ligands have emerged as a particularly versatile and powerful class of building blocks for the construction of novel MOFs.[1][2][4] Their unique combination of a carboxylate group for strong coordination to metal centers and a pyrazole ring with multiple nitrogen donors offers a rich playground for synthetic chemists. This dual functionality allows for the formation of robust frameworks with diverse topologies and tailored chemical environments within the pores.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of MOFs based on pyrazole-carboxylic acid ligands. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and innovate.

I. Ligand Selection and Design Considerations

The structure of the pyrazole-carboxylic acid ligand is the primary determinant of the resulting MOF's topology and functionality. Key considerations include:

  • Number and Position of Carboxylic Groups: The denticity of the ligand influences the connectivity of the metal-organic network.

  • Substitution on the Pyrazole Ring: Functional groups on the pyrazole ring can be used to tune the chemical properties of the MOF pores, for example, by introducing chirality or catalytic sites.[5]

  • Flexibility of the Ligand Backbone: The rigidity or flexibility of the linker molecule plays a crucial role in determining the dimensionality and topology of the final structure.[5]

A variety of pyrazole-carboxylic acid ligands have been successfully employed in MOF synthesis, each imparting unique characteristics to the resulting framework.[1][2]

II. General Synthesis Methodologies

The synthesis of pyrazole-carboxylic acid-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days.

A. Solvothermal Synthesis: A Protocol for [Zn(HPzDC)(OH)(H₂O)]

This protocol describes the synthesis of a Zinc-based MOF using 1H-pyrazole-3,5-dicarboxylic acid (H₃PzDC) as the organic linker.

Rationale: Solvothermal synthesis is a widely used method for obtaining high-quality crystalline MOFs. The choice of solvent can influence the final structure and morphology of the product.

Workflow for Solvothermal Synthesis of a Pyrazole-Carboxylic Acid MOF

G cluster_prep Reactant Preparation cluster_workup Product Isolation & Purification prep_ligand Dissolve Pyrazole-5-carboxylic acid in Solvent (e.g., DMF/Ethanol) mix Combine Solutions in a Teflon-lined Autoclave prep_ligand->mix prep_metal Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent prep_metal->mix seal Seal Autoclave mix->seal heat Heat at a Controlled Temperature (e.g., 80-120°C) for a Defined Time (e.g., 24-72h) seal->heat cool Cool to Room Temperature heat->cool filter Filter the Crystalline Product cool->filter wash Wash with Solvent (e.g., DMF, then Ethanol) filter->wash dry Dry under Vacuum wash->dry characterize Characterization (PXRD, TGA, etc.) dry->characterize activate Solvent Exchange & Activation characterize->activate application Application Testing (e.g., Drug Loading) activate->application G cluster_loading Drug Loading cluster_release Drug Release mof_prep Activate MOF (Solvent Exchange & Drying) incubation Incubate Activated MOF in Drug Solution mof_prep->incubation drug_sol Prepare Drug Solution (e.g., 5-Fluorouracil in PBS) drug_sol->incubation separation Separate Drug-loaded MOF (Centrifugation) incubation->separation wash_drug Wash to Remove Surface-adsorbed Drug separation->wash_drug quantify_loading Quantify Drug Loading (e.g., UV-Vis of Supernatant) wash_drug->quantify_loading release_setup Disperse Drug-loaded MOF in Release Medium (e.g., PBS at pH 7.4 and 5.5) wash_drug->release_setup sampling Take Aliquots at Different Time Intervals release_setup->sampling analysis Analyze Drug Concentration in Aliquots (e.g., UV-Vis) sampling->analysis plot_release Plot Release Profile (% Release vs. Time) analysis->plot_release

Sources

Method

Introduction: The Significance of N-Alkylated Pyrazoles in Medicinal Chemistry

An Application Note and Protocol for the N-Alkylation of Pyrazole-5-Carboxylic Acid The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2] Its v...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of Pyrazole-5-Carboxylic Acid

The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of pharmacological properties. N-alkylation of the pyrazole ring, in particular, is a critical transformation used to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3][4] N-substituted pyrazole-5-carboxylic acids are especially valuable as intermediates, serving as versatile building blocks for more complex molecules, including potent kinase inhibitors and other therapeutic agents.[5][6]

This guide provides a detailed examination of the experimental procedures for the N-alkylation of pyrazole-5-carboxylic acid. It addresses the primary challenges of regioselectivity and functional group compatibility, offering robust protocols and explaining the chemical principles behind the strategic choices.

Core Challenges in the N-Alkylation of Pyrazole-5-Carboxylic Acid

Synthesizing a specific N-alkylated pyrazole-5-carboxylic acid derivative is not trivial and presents two major hurdles that must be overcome: regioselectivity and the reactivity of the carboxylic acid moiety.

The Challenge of Regioselectivity

Unsymmetrically substituted pyrazoles exist as a mixture of tautomers, which complicates their N-functionalization.[7] Alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), often resulting in a mixture of regioisomers.[8][9] The ratio of these isomers is dictated by a delicate balance of steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions (base, solvent, and alkylating agent).[9][10] Controlling the reaction to favor the desired isomer is paramount for an efficient synthesis.

G cluster_0 Regioselectivity in Pyrazole N-Alkylation start Pyrazole-5-carboxylate (Tautomeric Mixture) N1_alk N1-Alkylated Product (Kinetic/Thermodynamic Control) start->N1_alk + R-X, Base N2_alk N2-Alkylated Product (Steric Hindrance) start->N2_alk + R-X, Base

Caption: The two nitrogen atoms in the pyrazole ring lead to two possible regioisomers upon alkylation.

Carboxylic Acid Functional Group Interference

The second challenge arises from the carboxylic acid group itself. Most N-alkylation protocols employ a base to deprotonate the pyrazole N-H, making it nucleophilic.[10][11] However, the carboxylic acid proton is significantly more acidic than the N-H proton and will be preferentially deprotonated by the base. This consumption of base prevents the desired N-deprotonation and can lead to side reactions or complete failure of the alkylation. Therefore, the carboxylic acid must be "protected" during the alkylation step.[12][13]

Strategic Approach: A Three-Stage Protocol

A robust and widely applicable strategy to synthesize N-alkylated pyrazole-5-carboxylic acids involves a three-stage process:

  • Protection: The carboxylic acid is converted into an ester (e.g., methyl or ethyl ester) to mask its acidic proton.[14]

  • N-Alkylation: The pyrazole nitrogen of the ester intermediate is alkylated under basic conditions.

  • Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

This workflow ensures that the alkylation proceeds cleanly at the desired nitrogen atom without interference from the carboxylic acid.

G cluster_workflow Synthetic Workflow start Pyrazole-5-Carboxylic Acid protect Step 1: Protection (Esterification) start->protect ester Pyrazole-5-Carboxylate Ester protect->ester alkylate Step 2: N-Alkylation (Base + R-X) ester->alkylate n_alkyl_ester N-Alkyl Pyrazole Ester alkylate->n_alkyl_ester deprotect Step 3: Deprotection (Hydrolysis) n_alkyl_ester->deprotect product Final Product: N-Alkyl Pyrazole-5-Carboxylic Acid deprotect->product

Caption: A validated three-stage workflow for the synthesis of N-alkylated pyrazole-5-carboxylic acids.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative target molecule, 1-benzyl-1H-pyrazole-5-carboxylic acid.

Part 1: Protection of Carboxylic Acid (Esterification)

This step converts the starting material into its methyl ester. Fischer esterification is a classic and effective method.

Materials:

  • Pyrazole-5-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.

Part 2: N-Alkylation of Methyl Pyrazole-5-Carboxylate

This protocol describes the alkylation using benzyl bromide as the electrophile and sodium hydride as the base.

Materials:

  • Methyl 1H-pyrazole-5-carboxylate (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Safety First: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • To a round-bottom flask under an inert atmosphere, add methyl 1H-pyrazole-5-carboxylate (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M. Stir until the solid dissolves.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.[3]

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product, methyl 1-benzyl-1H-pyrazole-5-carboxylate.

Parameter Condition A Condition B Condition C General Outcome
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)Stronger bases (NaH) are often faster but may require more careful handling. Carbonates are milder and can improve selectivity in some cases.[1][15]
Solvent DMFAcetonitrile (MeCN)DMSOPolar aprotic solvents are preferred. DMF and DMSO are excellent at solvating the pyrazolate anion, while MeCN is easier to remove.[16]
Temperature 0°C to RTRoom Temperature50-80°CHigher temperatures can accelerate the reaction but may decrease regioselectivity or lead to side products.
Electrophile Alkyl Halide (R-Br, R-I)Alkyl Tosylate (R-OTs)TrichloroacetimidateAlkyl iodides are typically more reactive than bromides. Other electrophiles can be used in alternative methods like acid-catalyzed alkylations.[10]
Part 3: Deprotection (Ester Hydrolysis)

The final step is to convert the ester back to the carboxylic acid.

Materials:

  • Methyl 1-benzyl-1H-pyrazole-5-carboxylate (from Part 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) and stir the reaction at room temperature for 2-16 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-benzyl-1H-pyrazole-5-carboxylic acid.

Alternative N-Alkylation Strategies

While the protected-ester route is broadly applicable, other methods can be advantageous for specific substrates.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles using an alcohol as the alkylating agent under mild, neutral conditions.[17][18] It is particularly useful for introducing secondary alkyl groups and proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[17][19]

  • Transition Metal-Catalyzed Reactions: Methods like the Buchwald-Hartwig amination, typically used for forming C-N bonds with aryl halides, can be adapted for N-alkylation of heterocycles, though this is less common for simple alkylations.[20][21]

Product Characterization and Validation

To ensure the integrity of the synthesis, rigorous characterization is essential.

  • Thin Layer Chromatography (TLC) / LC-MS: Used for monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The regiochemistry (N1 vs. N2) can often be determined by characteristic shifts in the pyrazole ring protons or by NOE experiments.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Indazoles: A Journey in the Search for New Antitumor Agents.
  • Elguero, J., & Goya, P. (2008). The N-Alkylation of Pyrazoles. Topics in Heterocyclic Chemistry, 15, 69-102.
  • Yin, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(11), 7244–7253. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

  • Bio, M. M., et al. (2013). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 15(19), 5024–5027. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press.
  • Qu, Z., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(26), 14363-14367. [Link]

  • Plagens, B., & Schobert, R. (1996). Alkylation of pyrazolones via the Mitsunobu reaction. Heterocycles, 43(9), 1945-1950.
  • De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 123-134. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Asad M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-13.
  • Tanimori, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • Tanimori, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4683.
  • European Patent Office. (1996).
  • Arote, N. D., et al. (2016). Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles using K2CO3-DMSO. Tetrahedron Letters, 57(31), 3469-3472.
  • Tanimori, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. IIT Bombay.
  • Chen, J., et al. (2010). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Organic Letters, 12(3), 512–515. [Link]

  • De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • All about chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Plagens, B., & Schobert, R. (1996). Alkylation of pyrazolones via the mitsunobu reaction. LookChem. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • ResearchGate. (2018). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c.
  • ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Wikipedia. (2023).
  • J-GLOBAL. (2009). Alkylation of Pyrazolones via the Mitsunobu Reaction. J-GLOBAL.
  • Slaninová, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4784. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Gierschner, J., et al. (2017). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 53(83), 11451-11454. [Link]

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Application

Application Note and Protocol: Large-Scale Synthesis and Purification of 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in modern drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The presence of both a carboxylic acid and a primary alcohol functionality on the 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid molecule offers versatile handles for chemical modification, allowing for its incorporation into more complex drug candidates through esterification, amidation, and other coupling reactions.[3] This application note provides a comprehensive guide for the large-scale synthesis and purification of this valuable intermediate, addressing the critical need for high-purity materials in pharmaceutical research and development.

Synthetic Strategy: A Robust and Scalable Approach

The selected synthetic route for the large-scale production of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is based on the well-established cyclocondensation reaction between a β-ketoester equivalent and a substituted hydrazine.[6][7] This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Cyclocondensation A->C B 2-Hydrazinylethan-1-ol B->C D Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate C->D Formation of Pyrazole Ring E Oxidation D->E KMnO4 F 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid E->F Final Product

Caption: Overall synthetic workflow for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol details the step-by-step methodology for the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5 vol) at room temperature, add 2-hydrazinylethan-1-ol (1.05 eq) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add water (10 vol) and extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the crude ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of acetone (10 vol) and water (5 vol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water (10 vol) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Adjust the pH of the filtrate to 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Data Presentation: Synthesis Parameters

ParameterValue
Step 1 Reactants
Ethyl 2-(ethoxymethylene)-3-oxobutanoate1.0 eq
2-Hydrazinylethan-1-ol1.05 eq
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Step 2 Reactants
Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate1.0 eq
Potassium Permanganate (KMnO₄)3.0 eq
SolventAcetone/Water
Reaction Temperature0-5 °C to Room Temperature
Reaction Time12-16 hours

Purification Strategy: Achieving High Purity for Pharmaceutical Applications

For applications in drug development, high purity of the final compound is paramount. The primary method for the purification of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is recrystallization. An alternative method involving the formation and crystallization of an acid addition salt can also be employed for challenging purifications.[8]

The purification workflow is outlined below:

Purification_Workflow A Crude Product B Recrystallization A->B E Optional: Acid Addition Salt Formation A->E C Filtration and Drying B->C Hot Filtration (optional) D Pure 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid C->D F Crystallization of Salt E->F G Liberation of Free Acid F->G G->D

Caption: Purification workflow for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Purification

Protocol 1: Recrystallization

  • Dissolve the crude 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in a minimal amount of hot ethyl acetate.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purification via Acid Addition Salt (Optional)

  • Dissolve the crude pyrazole carboxylic acid in an appropriate organic solvent (e.g., isopropanol).

  • Add an equimolar amount of a suitable acid (e.g., hydrochloric acid in isopropanol or sulfuric acid) dropwise with stirring.[8]

  • Stir the mixture at room temperature to induce crystallization of the acid addition salt.

  • Collect the salt by filtration, wash with the solvent, and dry.

  • To liberate the free acid, dissolve the salt in water and adjust the pH to 2-3 with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the purified free acid.

Data Presentation: Quality Control Metrics

ParameterSpecification
AppearanceWhite to off-white solid
Purity (by HPLC)≥ 98%
Melting PointTo be determined
Residual SolventsConforming to ICH guidelines
Expected Yield 60-70% (overall)

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis and purification of high-purity 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Adherence to these procedures will enable researchers and drug development professionals to reliably produce this key intermediate for their research and development pipelines. The versatility of the pyrazole scaffold continues to make it a cornerstone in the design of novel therapeutics, and the availability of high-quality building blocks is essential for the advancement of medicinal chemistry.

References

  • Mali, P. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6598. [Link]

  • Fustero, S., et al. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Chemistry, 15(22), 3945-3975. [Link]

  • Lange, W., et al. (2011). Method for purifying pyrazoles.
  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 48, 447-469. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4143. [Link]

  • Patil, S. A., et al. (2023). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. ResearchGate. [Link]

  • Ahmad, I., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(31), 21567-21591. [Link]

  • Krasavin, M. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(29), 5269-5277. [Link]

  • Cetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Wang, Y., et al. (2021). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry, 38(10), 1234-1241. [Link]

  • Sharma, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-63. [Link]

  • Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-63. [Link]

  • PubChem. (n.d.). 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Aute, S. (2024, May 22). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. LinkedIn. [Link]

  • Wada, T., et al. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
  • Zhang, Y., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. [Link]

  • Kolar, M., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Al-Abdullah, E. S., et al. (2011). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Bioorganic & Medicinal Chemistry Letters, 21(5), 1493-1498. [Link]

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Method

Application Notes and Protocols for the Derivativatization of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid for Biological Screening

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The unique electronic and steric properties of the pyrazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing targeted therapeutics.[3] The compound 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a versatile starting material, featuring two key functional groups—a carboxylic acid and a primary alcohol—that are amenable to a wide range of chemical modifications. This allows for the systematic generation of diverse chemical libraries, a crucial step in identifying novel drug candidates through biological screening.[4][5]

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The methodologies are designed to be robust and adaptable for researchers in drug development, enabling the creation of compound libraries for high-throughput screening and subsequent structure-activity relationship (SAR) studies.[1][6]

Strategic Approaches to Derivatization

The presence of both a carboxylic acid and a hydroxyl group on the starting material offers multiple avenues for derivatization. The choice of strategy will depend on the desired final compounds and the overall synthetic scheme. Two primary approaches are outlined below.

Workflow for Derivatization Strategies

G cluster_A Strategy A cluster_B Strategy B start 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid strategy_A Strategy A: Selective Derivatization start->strategy_A strategy_B Strategy B: Protecting Group Approach start->strategy_B amide Amide Formation (Carboxylic Acid Derivatization) strategy_A->amide Selective Amidation ester_OH Esterification (Hydroxyl Derivatization) strategy_A->ester_OH Selective Esterification protect_OH Protect Hydroxyl Group strategy_B->protect_OH protect_COOH Protect Carboxylic Acid strategy_B->protect_COOH derivatize_COOH Derivatize Carboxylic Acid protect_OH->derivatize_COOH deprotect_OH Deprotect Hydroxyl Group derivatize_COOH->deprotect_OH derivatize_OH Derivatize Hydroxyl Group deprotect_OH->derivatize_OH derivatize_OH_B Derivatize Hydroxyl Group protect_COOH->derivatize_OH_B deprotect_COOH Deprotect Carboxylic Acid derivatize_OH_B->deprotect_COOH

Figure 1: Overview of derivatization strategies for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Part 1: Derivatization of the Carboxylic Acid Moiety - Amide Library Synthesis

Amide bond formation is a fundamental transformation in medicinal chemistry, as the amide group can mimic a peptide bond and participate in crucial hydrogen bonding interactions with biological targets.[7]

Protocol 1: Direct Amide Coupling using HATU

This protocol describes a general and highly efficient method for the synthesis of a diverse library of amides from 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high efficiency and low rate of racemization.[8]

Rationale: Direct amide coupling is often the most straightforward approach. Under these conditions, the carboxylic acid is more reactive than the primary alcohol, allowing for selective amidation. A slight excess of the amine and coupling reagent ensures the reaction goes to completion.

Materials:

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Table 1: Representative Amide Derivatives and Expected Yields

Amine MoietyDerivative StructureExpected Yield (%)
Benzylamine1-(2-hydroxyethyl)-N-benzyl-1H-pyrazole-5-carboxamide85-95
Morpholine(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)(morpholino)methanone80-90
Aniline1-(2-hydroxyethyl)-N-phenyl-1H-pyrazole-5-carboxamide75-85
Piperidine(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone85-95

Part 2: Derivatization of the Hydroxyethyl Moiety - Ester Library Synthesis

Esterification of the primary alcohol introduces a different set of physicochemical properties, such as increased lipophilicity, which can be crucial for modulating pharmacokinetic parameters.

Protocol 2: Mitsunobu Reaction for Ester Synthesis

The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols with inversion of configuration (though not relevant for this primary alcohol).[9][10] It is particularly useful when acidic or basic conditions of other esterification methods are not tolerated by the substrate.

Rationale: The Mitsunobu reaction proceeds under mild, neutral conditions, which is advantageous for substrates with multiple functional groups. This protocol allows for the selective esterification of the hydroxyl group in the presence of the carboxylic acid.

Materials:

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

  • A diverse library of carboxylic acids

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.

Part 3: Orthogonal Strategy using Protecting Groups

For more complex derivatization schemes or to ensure complete selectivity, a protecting group strategy can be employed.[11][12]

Workflow for Protecting Group Strategy

G start Starting Material protect_OH Protect Hydroxyl (e.g., TBDMS) start->protect_OH derivatize_COOH Derivatize Carboxylic Acid (Amide Coupling) protect_OH->derivatize_COOH deprotect_OH Deprotect Hydroxyl (e.g., TBAF) derivatize_COOH->deprotect_OH final_product Final Amide Derivative deprotect_OH->final_product

Figure 2: Workflow for the derivatization of the carboxylic acid using a hydroxyl protecting group.

Protocol 3: Silyl Protection of the Hydroxyl Group

Rationale: A tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for primary alcohols that is stable to a wide range of reaction conditions, including amide coupling, and can be easily removed under mild conditions.[13]

Step 1: Protection

  • Dissolve 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir at room temperature for 12-16 hours.

  • Perform an aqueous workup and purify by column chromatography to isolate the TBDMS-protected intermediate.

Step 2: Amide Coupling

  • Follow Protocol 1 using the TBDMS-protected intermediate as the starting material.

Step 3: Deprotection

  • Dissolve the TBDMS-protected amide in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir at room temperature for 1-2 hours.

  • Perform an aqueous workup and purify by column chromatography to yield the final deprotected amide.

Biological Screening Considerations

The derivatized library of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid analogs can be screened against a variety of biological targets. Given the known activities of pyrazole-containing compounds, promising areas for screening include:

  • Protein Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors.[4]

  • Carbonic Anhydrases: Substituted pyrazole carboxamides have shown inhibitory activity against various carbonic anhydrase isoforms.[14][15]

  • Receptor for Advanced Glycation End Products (RAGE): Pyrazole-5-carboxamides have been identified as inhibitors of RAGE, a target for Alzheimer's disease.[3]

  • Antimicrobial and Antifungal Assays: The pyrazole scaffold is present in numerous antimicrobial and antifungal agents.[16]

Conclusion

The derivatization of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid provides a versatile platform for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide offer robust and adaptable methods for the selective modification of the carboxylic acid and hydroxyl functionalities. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover novel bioactive molecules with therapeutic potential.

References

  • Han, C., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 79, 354-365.
  • Faria, J. V., et al. (2017). Pyrazole and its bioisosteres: A review of the past, present, and future in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new pyrazole derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103415.
  • Ran, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321.
  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648347.
  • BenchChem. (2025).
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  • Hughes, D. L., et al. (1988). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 53(2), 255-263.
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  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Bondock, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of the Serbian Chemical Society, 77(1), 1-36.
  • Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2246.
  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Holzer, W., et al. (2004). The 4-methoxybenzyl (PMB) function as a versatile protecting group in the synthesis of N-unsubstituted 4-acyl-5-hydroxypyrazoles. Heterocycles, 63(11), 2541-2550.
  • Patel, N. B., & Patel, J. C. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
  • Al-Tel, T. H., et al. (2019).
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  • Supuran, C. T., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
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Sources

Application

The Pyrazole Scaffold: A Versatile Tool in the Development of Modern Agrochemicals

Introduction: The Privileged Status of Pyrazoles in Crop Protection The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrazoles in Crop Protection

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design and discovery of novel agrochemicals.[1] Its remarkable versatility, arising from multiple sites for chemical modification, allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.[1] This has led to the successful commercialization of pyrazole derivatives as potent herbicides, fungicides, and insecticides, playing a critical role in modern crop protection strategies.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in agrochemicals, complete with detailed application notes and validated protocols for their synthesis, screening, and mechanism of action studies.

I. Pyrazole Derivatives as Herbicides: Targeting Essential Plant Pathways

A significant class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants, which are essential components for photosynthetic electron transport.[4] Inhibition of HPPD leads to a depletion of these vital molecules, causing bleaching of new plant tissues and ultimately leading to weed death.[1]

Key Commercial Examples:
  • Pyrasulfotole: Effective for the control of broadleaf weeds in cereal crops.

  • Topramezone: Used for post-emergence control of grass and broadleaf weeds in corn.[5]

  • Pyrazoxyfen: A widely used herbicide in paddy rice cultivation.[1]

Data Presentation: Herbicidal Efficacy of Pyrazole Derivatives

The following table summarizes the herbicidal activity of representative pyrazole-based HPPD inhibitors against various weed species.

Compound IDTarget WeedApplicationEfficacyReference
Z21 Echinochloa crusgalli (Barnyardgrass)Pre-emergence69.6% root inhibition[5]
G31 Plantago depressaPost-emergence (75 g ai/ha)>90% inhibition[3][6]
G31 Capsella bursa-pastoris (Shepherd's-purse)Post-emergence (37.5 g ai/ha)>90% inhibition[3][6]
A1, A3, A4, A17, A20, A25 Chenopodium serotinum, Stellaria media, Brassica junceaPost-emergence (37.5 g ha⁻¹)Excellent activity[1]
Experimental Protocols

This protocol describes a general method for the synthesis of pyrazole aromatic ketone analogs, a class of potent HPPD inhibitors.[1][4]

Causality: The reaction involves a multi-step synthesis culminating in the formation of the pyrazole ring, which is the core pharmacophore responsible for binding to the HPPD enzyme. The subsequent acylation introduces the benzophenone moiety, which can enhance binding affinity and selectivity.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Core:

    • Start with the appropriate 1,3-dicarbonyl compound and a substituted hydrazine.

    • The Knorr pyrazole synthesis is a common method, involving the condensation of a β-diketone with a hydrazine.

  • Acylation of the Pyrazole Ring:

    • The synthesized pyrazole is then acylated with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final pyrazole-benzophenone derivative.

  • Purification:

    • The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

  • Characterization:

    • The structure of the final product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a spectrophotometry-based assay to determine the inhibitory activity of pyrazole derivatives against HPPD.[7]

Causality: This assay directly measures the enzymatic activity of HPPD. The inhibition of this activity by a test compound provides a direct measure of its potency as an HPPD inhibitor.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify HPPD from a suitable host (e.g., E. coli expressing the Arabidopsis thaliana HPPD gene).[5]

    • Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Assay Procedure:

    • Prepare a reaction mixture containing the purified HPPD enzyme, a suitable buffer, and co-factors.

    • Add the pyrazole test compound at various concentrations.

    • Initiate the reaction by adding the HPP substrate.

    • Monitor the enzymatic reaction by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of HPP or the formation of the product.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

This protocol describes a standardized method for evaluating the herbicidal efficacy of pyrazole derivatives in a greenhouse setting.[8][9][10][11][12]

Causality: This whole-plant bioassay provides a realistic assessment of a compound's herbicidal activity, taking into account factors such as uptake, translocation, and metabolism within the plant.

Step-by-Step Methodology:

  • Plant Material:

    • Select a range of economically important weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus, Setaria viridis) and a representative crop species (e.g., corn, soybean).[8]

    • Sow seeds in pots containing a standardized soil mix.

  • Pre-emergence Application:

    • Apply the test compound to the soil surface immediately after sowing the seeds.[11]

    • The compound is typically dissolved in a suitable solvent and applied as a spray.

  • Post-emergence Application:

    • Apply the test compound to the foliage of the plants once they have reached a specific growth stage (e.g., 2-4 leaf stage).[10]

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as bleaching, stunting, and necrosis.

    • Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass and weigh it to quantify the growth inhibition.

II. Pyrazole Derivatives as Fungicides: Disrupting Fungal Respiration

A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, a key enzyme in fungal energy production. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a disruption of the tricarboxylic acid (TCA) cycle and ATP synthesis, ultimately causing fungal cell death.[1]

Key Commercial Examples:
  • Bixafen: A broad-spectrum fungicide used on cereals and oilseed rape.

  • Fluxapyroxad: Provides control against a wide range of fungal diseases in various crops.

  • Penthiopyrad: Effective against diseases such as rusts and powdery mildew.

  • Sedaxane: A seed treatment fungicide for the control of seed- and soil-borne diseases in cereals.

Data Presentation: Fungicidal Activity of Pyrazole Derivatives

The following table presents the in vitro antifungal activity (EC₅₀ values) of selected pyrazole carboxamide derivatives against various plant pathogenic fungi.

Compound IDRhizoctonia solani (EC₅₀ µg/mL)Alternaria porri (EC₅₀ µg/mL)Marssonina coronaria (EC₅₀ µg/mL)Cercospora petroselini (EC₅₀ µg/mL)Reference
7ai 0.372.243.2110.29[13]
Carbendazol (Control) 1.00---[13]
Experimental Protocols

This protocol details a general method for the synthesis of pyrazole carboxamide derivatives, a common structural motif in SDHI fungicides.

Causality: The pyrazole carboxamide scaffold is crucial for binding to the succinate dehydrogenase enzyme. The specific substituents on the pyrazole and the amide nitrogen can be varied to optimize fungicidal activity and spectrum.

Step-by-Step Methodology:

  • Synthesis of Pyrazole-4-carboxylic Acid:

    • Synthesize the core pyrazole-4-carboxylic acid intermediate through methods like the Knorr synthesis followed by hydrolysis of the corresponding ester.

  • Formation of the Acid Chloride:

    • Convert the pyrazole-4-carboxylic acid to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling:

    • React the pyrazole-4-carbonyl chloride with a substituted aniline or another amine to form the final pyrazole carboxamide product.

  • Purification and Characterization:

    • Purify the product by recrystallization or column chromatography and confirm its structure using spectroscopic techniques.

This protocol is a widely used method to determine the efficacy of antifungal compounds against filamentous fungi.[11]

Causality: This assay directly measures the ability of a compound to inhibit the growth of a target fungus, providing a quantitative measure of its antifungal potency.

Step-by-Step Methodology:

  • Preparation of Fungal Cultures:

    • Culture the target pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea) on a suitable solid medium like Potato Dextrose Agar (PDA).

  • Preparation of Test Plates:

    • Dissolve the pyrazole test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Incorporate the test compounds into molten PDA at various concentrations.

    • Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each test plate.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period.

  • Evaluation:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition compared to a solvent-only control.

    • Determine the EC₅₀ value, the concentration of the compound that inhibits fungal growth by 50%.

This protocol describes a colorimetric method to measure the activity of SDH and its inhibition by pyrazole derivatives.

Causality: This enzymatic assay directly targets the mode of action of SDHI fungicides, providing a mechanistic understanding of their antifungal activity.

Step-by-Step Methodology:

  • Preparation of Mitochondrial Fractions:

    • Isolate mitochondria from the target fungal species, as they are the location of the SDH enzyme.

  • Assay Procedure:

    • Prepare a reaction mixture containing the mitochondrial fraction, a suitable buffer, and the substrate succinate.

    • Add an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which changes color upon reduction.

    • Add the pyrazole test compound at various concentrations.

    • Monitor the change in absorbance over time at a specific wavelength to determine the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of SDH inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value for SDH inhibition.

III. Pyrazole Derivatives as Insecticides: Neurotoxic and Metabolic Disruption

Pyrazole-based insecticides are highly effective against a broad range of agricultural pests. They primarily act on the insect's nervous system or by disrupting their energy metabolism.[1]

Key Commercial Examples:
  • Fipronil: A broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[14]

  • Tolfenpyrad & Tebufenpyrad: These compounds act as mitochondrial electron transport inhibitors (METIs) at Complex I, leading to a depletion of cellular energy.[1]

Data Presentation: Insecticidal Efficacy of Pyrazole Derivatives

The following table summarizes the insecticidal activity (LC₅₀ values) of representative pyrazole derivatives against various insect pests.

Compound IDTarget PestLC₅₀ (µg/mL)Reference CompoundReference LC₅₀ (µg/mL)Reference
3f Termites0.001Fipronil0.038[15]
3d Termites0.006Fipronil0.038[15]
6h Locusts47.68Fipronil63.09[15]
7g Plutella xylostella5.32 mg/LIndoxacarb5.01 mg/L[16]
7g Spodoptera exigua6.75 mg/L--[16]
8s Mythimna separata50% mortality at 20 µg/mL--[17]
8a, 8e, 8f, 8o, 8v, 8x Aphis medicaginis>60% inhibition at 20 µg/mL--[17]
Experimental Protocols

This protocol provides a general outline for the synthesis of fipronil, a widely used phenylpyrazole insecticide.[14][18][19][20][21]

Causality: The phenylpyrazole core of fipronil is essential for its interaction with the GABA receptor. The specific substituents on the phenyl and pyrazole rings are crucial for its high insecticidal activity and selectivity. The final oxidation step to form the sulfoxide is critical for its biological activity.

Step-by-Step Methodology:

  • Synthesis of the Phenylpyrazole Core:

    • The synthesis typically starts with the reaction of a substituted phenylhydrazine with a dicarbonyl compound to form the pyrazole ring.

  • Introduction of the Trifluoromethylthio Group:

    • The trifluoromethylthio group is introduced onto the pyrazole ring through a reaction with a suitable reagent, such as trifluoromethylsulfenyl chloride.

  • Oxidation to the Sulfoxide:

    • The trifluoromethylthio group is then oxidized to the corresponding sulfoxide using a selective oxidizing agent, such as hydrogen peroxide in the presence of a catalyst, to yield fipronil.[14][19][20][21]

  • Purification and Characterization:

    • The final product is purified and its structure confirmed by spectroscopic methods.

This protocol describes a general method for evaluating the insecticidal activity of pyrazole derivatives against various pests.

Causality: This bioassay directly assesses the toxicity of a compound to a target insect pest, providing a measure of its potential as an insecticide.

Step-by-Step Methodology:

  • Insect Rearing:

    • Maintain healthy colonies of the target insect pests (e.g., aphids, mites, lepidopteran larvae) under controlled laboratory conditions.

  • Application of Test Compounds:

    • Topical Application: Apply a small, measured droplet of the test compound solution directly onto the dorsal thorax of the insect.

    • Diet Incorporation: Incorporate the test compound into the artificial diet of the insects.

    • Leaf Dip/Spray: For phytophagous insects, dip or spray host plant leaves with a solution of the test compound and allow them to dry before introducing the insects.

  • Incubation and Mortality Assessment:

    • Place the treated insects in a suitable container with food and water (if necessary) and incubate them under controlled conditions.

    • Assess mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration of the test compound.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) value.

This protocol is used to investigate the interaction of pyrazole insecticides with their primary target site in the insect nervous system.

Causality: This assay provides a direct measure of the binding affinity of a compound to the GABA receptor, which is the mechanism of action for insecticides like fipronil.

Step-by-Step Methodology:

  • Preparation of Insect Nerve Tissue:

    • Dissect and homogenize the nerve tissue (e.g., brain, nerve cords) from the target insect species.

    • Prepare a membrane fraction containing the GABA receptors.

  • Radioligand Binding Assay:

    • Use a radiolabeled ligand that is known to bind to the GABA receptor (e.g., [³H]EBOB).

    • Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the pyrazole test compound.

    • Separate the bound and free radioligand by filtration.

    • Measure the amount of radioactivity bound to the membranes.

  • Data Analysis:

    • Determine the ability of the test compound to displace the radioligand from the receptor.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

IV. Visualization of Key Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways.

Diagram 1: General Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_optimization Lead Optimization Synthesis Pyrazole Derivative Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization PrimaryScreening Primary Bioassays (In Vitro) Characterization->PrimaryScreening Test Compounds SecondaryScreening Secondary Bioassays (Whole Organism) PrimaryScreening->SecondaryScreening EnzymeAssay Enzyme Inhibition Assays SecondaryScreening->EnzymeAssay Active Hits BindingAssay Receptor Binding Assays SecondaryScreening->BindingAssay Active Hits SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR BindingAssay->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis New Derivatives

Caption: A generalized workflow for the discovery and development of pyrazole-based agrochemicals.

Diagram 2: Mechanism of Action of Pyrazole-Based HPPD Herbicides

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate PyrazoleHerbicides Pyrazole-based HPPD Inhibitors PyrazoleHerbicides->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Bleaching Bleaching & Weed Death Photosynthesis->Bleaching

Caption: The biochemical pathway illustrating the inhibition of HPPD by pyrazole herbicides.

Diagram 3: Mechanism of Action of Pyrazole-Based SDHI Fungicides

SDHI_Fungicide_MOA cluster_ETC Mitochondrial Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ComplexII ComplexII Succinate->ComplexII:f0 Fumarate Fumarate Fumarate->TCA_Cycle ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Fungal_Death Fungal Cell Death ComplexII->Fungal_Death Energy Depletion ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI Pyrazole SDHI Fungicide SDHI->ComplexII Inhibition

Caption: The mechanism of action of pyrazole SDHI fungicides in the fungal mitochondrial respiratory chain.

V. Conclusion and Future Perspectives

Pyrazole derivatives continue to be a cornerstone of modern agrochemical research and development. Their chemical tractability and diverse biological activities have enabled the creation of highly effective and, in many cases, selective crop protection agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and optimization of the next generation of pyrazole-based agrochemicals. Future research will likely focus on developing novel pyrazole derivatives with improved environmental profiles, enhanced target specificity to combat resistance, and the potential for new modes of action.

VI. References

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  • Overview of the number of toxicity data (A = LC 50 , B = EC 50 ) for.... ResearchGate.

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    • Toxicity test results for 48h EC50 and LC50 values for Daphnia magna.... Download Table. ResearchGate.

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Sources

Method

Application Note &amp; Protocols: High-Throughput Screening Assays for Pyrazole Carboxylic Acid Derivatives in Kinase Drug Discovery

Abstract Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently identified as potent inhibitors of various protein kinases.[1][2] High-Throughput Screening (HTS) is the co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently identified as potent inhibitors of various protein kinases.[1][2] High-Throughput Screening (HTS) is the cornerstone of identifying novel kinase inhibitors from large compound libraries.[3][4] This guide provides an in-depth technical overview and actionable protocols for designing and executing robust HTS campaigns targeting this important chemical class. We delve into the causality behind experimental choices, focusing on a biochemical luminescence-based assay (ADP-Glo™) and a cell-based target engagement assay (NanoBRET™ CETSA). Crucially, this document outlines a self-validating framework, incorporating stringent quality control metrics and a comprehensive hit triage strategy to eliminate common artifacts and false positives, ensuring the progression of high-quality chemical matter.

Foundational Principles: Navigating the Intersection of Scaffold and Screen

The Pyrazole Carboxylic Acid Scaffold: Properties and Predispositions

The pyrazole ring system is a five-membered heterocycle that serves as a versatile anchor for designing kinase inhibitors. Its derivatives, particularly those bearing a carboxylic acid moiety, often engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][5][6]

  • Significance in Kinase Inhibition: Kinases are a major class of drug targets, and pyrazole-based compounds have led to the development of numerous approved drugs.[1][2] Their planar structure and ability to be functionalized at multiple positions allow for fine-tuning of potency and selectivity.[2][7]

  • Potential HTS Challenges:

    • Solubility: The carboxylic acid group can impact aqueous solubility, especially at the neutral pH of many assay buffers. This can lead to compound precipitation and false negatives. Best practice involves careful solvent selection (typically 100% DMSO for stock solutions) and ensuring the final DMSO concentration in the assay is consistent and well-tolerated by the biological system.[8][9]

    • Promiscuity & Assay Interference: Like many scaffolds, pyrazole derivatives can sometimes act as "promiscuous inhibitors" through mechanisms like aggregation or reactivity.[10] The carboxylic acid functional group, in particular, can sometimes interfere with assay components. Therefore, a robust hit triage and counter-screening strategy is not just recommended, but essential.[11][12][13][14]

Overview of HTS Assay Formats

The choice of HTS assay is a critical decision that balances biological relevance with technical feasibility.[3][4]

  • Biochemical (Target-Based) Assays: These assays use purified components (enzyme, substrate, ATP) to directly measure a compound's effect on the target protein.[15] They are highly controllable and excellent for determining direct inhibition and structure-activity relationships (SAR).[16] Common formats include:

    • Fluorescence/Luminescence: TR-FRET, Fluorescence Polarization (FP), and luminescence-based ADP detection are staples of kinase HTS.[3][15][17][18]

  • Cell-Based (Phenotypic) Assays: These assays measure a compound's effect within a living cell, providing integrated information on cell permeability, target engagement, and potential cytotoxicity.[19] While more biologically relevant, they can be more complex to troubleshoot.[16] Examples include:

    • Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) directly confirm that a compound binds to its intended target inside the cell.[20][21][22]

    • Reporter Gene & Viability Assays: These measure downstream consequences of target modulation.[3][19]

For a comprehensive kinase screening campaign involving pyrazole carboxylic acids, a dual approach is optimal: a primary biochemical screen for high-throughput hit identification, followed by a cell-based target engagement assay to confirm cellular activity and on-target effects for the most promising hits.

Biochemical HTS: A Luminescence-Based Kinase Inhibition Assay

Here, we detail a protocol using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[23][24] The principle is to quantify the amount of ADP produced during the kinase reaction; the more ADP produced, the lower the inhibition by the test compound.[25]

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed in the same well.[23][25][26]

  • Kinase Reaction & Termination: The kinase, substrate, ATP, and test compound are incubated. The ADP-Glo™ Reagent is then added, which simultaneously stops the kinase reaction and depletes all remaining ATP.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, containing an enzyme that converts the ADP (produced by the active kinase) back into ATP. This newly synthesized ATP becomes the substrate for a luciferase, which generates a light signal directly proportional to the initial kinase activity.[23][25]

Detailed HTS Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

Reagents & Materials:

  • Kinase of interest (e.g., a MAP Kinase)

  • Kinase-specific peptide substrate

  • Ultra-Pure ATP

  • Pyrazole Carboxylic Acid Derivative Library (10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well low-volume white assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 50 nL of each pyrazole derivative from the library source plate into the appropriate wells of the 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into control wells (Maximum activity/0% inhibition and Minimum activity/100% inhibition).

    • Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for maintaining assay integrity and compound solubility.[27]

  • Enzyme & Substrate Addition:

    • Prepare a 2X Enzyme/Substrate Master Mix in Assay Buffer. The final concentration of the enzyme should be predetermined to yield a robust signal (typically in the low nM range).

    • Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells except the "Minimum Activity" control wells.

    • Add 2.5 µL of Assay Buffer with substrate but without enzyme to the "Minimum Activity" control wells.

    • Causality: Adding the enzyme and compound simultaneously allows for the measurement of inhibitors that compete with ATP. A pre-incubation step may be required for slow-binding inhibitors.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Kₘ provides a balanced environment to detect competitive inhibitors without being swamped by high ATP concentrations.

  • Reaction Termination & ATP Depletion:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.[28]

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes at room temperature.[25][26]

    • Causality: This step is crucial. Depleting the unconsumed ATP from the primary reaction is essential to ensure that the light generated in the final step comes only from the ADP that was produced enzymatically.[23]

  • Signal Generation & Detection:

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[26]

    • Read the luminescence on a plate reader (e.g., 0.5-1 second integration time per well).

Data Analysis and Quality Control

Raw luminescence data (Relative Light Units, RLU) is normalized to calculate the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 * (1 - (RLUsample - RLUmin) / (RLUmax - RLUmin))

    • RLUsample: Signal from a well with a test compound.

    • RLUmax: Average signal from DMSO-only wells (0% inhibition).

    • RLUmin: Average signal from no-enzyme wells (100% inhibition).

The most critical metric for HTS assay quality is the Z'-factor .[29][30][31] It assesses the separation between the high and low controls, indicating the robustness of the assay.[32][33]

  • Z' = 1 - (3σmax + 3σmin) / |μmax - μmin|

    • μ and σ are the mean and standard deviation of the max and min controls.

Metric Formula Acceptance Criteria Interpretation
Signal-to-Background (S/B) μmax / μmin> 5Measures the dynamic range of the assay.
Z'-Factor 1 - (3σmax + 3σmin) / |μmax - μmin|> 0.5 An indicator of assay robustness and suitability for HTS. A value between 0.5 and 1.0 is excellent.[29][30][32]
Biochemical HTS Workflow Diagram

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Lib Compound Library (10 mM in DMSO) Plate 384-Well Assay Plate Lib->Plate 50 nL/well (Acoustic Transfer) EnzSub Add 2.5 µL 2X Enzyme/Substrate Plate->EnzSub Start Add 2.5 µL 2X ATP Solution EnzSub->Start Inc1 Incubate 60 min @ RT Start->Inc1 Stop Add 5 µL ADP-Glo™ Reagent Inc1->Stop Inc2 Incubate 40 min @ RT Stop->Inc2 Detect Add 10 µL Detection Reagent Inc2->Detect Inc3 Incubate 30 min @ RT Detect->Inc3 Read Read Luminescence (RLU) Inc3->Read QC Calculate Z' and S/B (Z' > 0.5) Read->QC Calc Calculate % Inhibition QC->Calc Hits Identify Primary Hits (e.g., >50% Inh.) Calc->Hits

Cell-Based HTS: A Target Engagement Assay

Confirming that a hit from a biochemical screen can enter a cell and bind to its intended target is a critical step. The NanoBRET™ Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[20][21][34]

Principle of NanoBRET™ CETSA

CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.[20][22] In the NanoBRET™ format, the target kinase is expressed in cells as a fusion with NanoLuc® luciferase.

  • Compound Treatment: Live cells are treated with the pyrazole derivatives.

  • Thermal Challenge: Cells are heated. Unbound proteins denature and aggregate. Ligand-bound proteins remain soluble at higher temperatures.

  • Lysis & Detection: Cells are lysed, and a NanoBRET® tracer is added that binds to soluble NanoLuc®-fused kinase, generating a BRET signal. The signal intensity correlates with the amount of soluble, non-denatured protein. An effective binding compound will result in a higher signal at elevated temperatures.

Detailed Protocol: NanoBRET™ CETSA

This protocol is designed for a 96- or 384-well plate format.

Reagents & Materials:

  • HEK293 cells stably expressing the NanoLuc®-Kinase fusion protein.

  • Opti-MEM™ medium.

  • Hit compounds (pyrazole derivatives) from the primary screen.

  • CETSA Lysis Buffer.

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • PCR machine or thermal cycler for heating plates.

  • Plate reader capable of reading luminescence.

Protocol Steps:

  • Cell Plating:

    • Seed HEK293 cells expressing the NanoLuc®-Kinase fusion into a white assay plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a titration of the hit compounds (e.g., 8-point, 3-fold serial dilutions). Include DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

    • Causality: This incubation allows for compound uptake and target binding within the cellular environment.

  • Thermal Challenge:

    • Seal the plate and place it in a thermal cycler with a heated lid.

    • Heat the plate at a pre-optimized challenge temperature (e.g., 48°C) for 3 minutes. This temperature should be on the steep slope of the protein's melt curve to maximize the signal window. Also, run a control plate at room temperature (no heat).

    • Immediately cool the plate on ice for 3 minutes.

    • Causality: The heating step is the core of the assay; it selectively denatures and precipitates the unbound protein fraction.[22]

  • Lysis and Detection:

    • Add CETSA Lysis Buffer containing the NanoBRET® substrate and inhibitor.

    • Incubate for 10 minutes at room temperature on a plate shaker to ensure complete lysis and signal development.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal reflects the amount of soluble NanoLuc®-Kinase remaining after the thermal challenge.

Signaling Pathway Visualization

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->MEK

Hit Triage: A Strategy for Eliminating Artifacts

A primary HTS campaign will inevitably generate hits that are artifacts. A systematic triage cascade is essential to focus resources on genuine, promising compounds.[11][12][14][35]

  • Hit Confirmation: Re-test primary hits from a freshly sourced powder sample in the primary biochemical assay to confirm activity and rule out library sample degradation or errors.[9][11]

  • Dose-Response Curves: Generate 10-point dose-response curves for all confirmed hits to determine their potency (IC₅₀). This helps prioritize the most potent compounds.

  • Technology Counter-Screen: Perform a counter-screen to identify compounds that interfere with the assay technology itself.[12][13] For the ADP-Glo™ assay, this involves running the assay in the absence of the target kinase but with an equivalent amount of ADP. Compounds that inhibit the luciferase/luciferin reaction will be flagged as false positives.

  • Orthogonal Biochemical Assay: Confirm the activity of hits in a secondary, mechanistically different biochemical assay (e.g., a TR-FRET binding assay).[12] This ensures the observed activity is not an artifact of a single assay format.

  • Cellular Target Engagement: Use the NanoBRET™ CETSA protocol described above to confirm that the compounds can enter cells and bind to the target kinase.

  • Selectivity & Cytotoxicity: Profile the most promising hits against a panel of related kinases to assess selectivity. Concurrently, run a general cell viability assay (e.g., CellTiter-Glo®) to ensure the observed cellular effects are not due to broad cytotoxicity.[19]

Hit Triage Workflow Diagram

// Nodes Start [label="Primary HTS Hits\n(>50% Inhibition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm [label="1. Hit Confirmation\n(Fresh Powder)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResp [label="2. IC50 Determination\n(10-pt Dose Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Counter [label="3. Technology Counter-Screen\n(e.g., Luciferase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orthogonal [label="4. Orthogonal Assay\n(e.g., TR-FRET)", fillcolor="#FBBC05", fontcolor="#202124"]; CETSA [label="5. Cellular Target Engagement\n(CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="6. Selectivity & Cytotoxicity\n(Kinase Panel & Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Validated Hits for\nLead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Confirm [label="Pass"]; Confirm -> DoseResp [label="Pass"]; DoseResp -> Counter [label="Pass"]; Counter -> Orthogonal [label="Pass"]; Orthogonal -> CETSA [label="Pass"]; CETSA -> Selectivity [label="Pass"]; Selectivity -> End;

// Dropout paths node [shape=plaintext, fontsize=9, fontcolor="#EA4335"]; drop1 [label="Fail (Inactive)"]; drop2 [label="Fail (Low Potency)"]; drop3 [label="Fail (Artifact)"]; drop4 [label="Fail (Format-Specific)"]; drop5 [label="Fail (No Cell Activity)"]; drop6 [label="Fail (Non-selective/Toxic)"];

Confirm -> drop1 [style=dashed, arrowhead=none]; DoseResp -> drop2 [style=dashed, arrowhead=none]; Counter -> drop3 [style=dashed, arrowhead=none]; Orthogonal -> drop4 [style=dashed, arrowhead=none]; CETSA -> drop5 [style=dashed, arrowhead=none]; Selectivity -> drop6 [style=dashed, arrowhead=none]; } .dot A logical workflow for triaging hits from a primary screen.

References

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D., Michael, S., Zheng, W., ... & Simeonov, A. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • Auld, D. S. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology. [Link]

  • Almqvist, H., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. [Link]

  • Ellinger, B., et al. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

  • van de Lavoir, S., et al. (2012). Strategies for small molecule library design. Bioorganic & medicinal chemistry. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. [Link]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Dresselhaus, T., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery. [Link]

  • PubMed. (n.d.). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Lazo, J. S., et al. (2012). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry. [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]

  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & biomolecular chemistry. [Link]

  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (n.d.). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]

  • Liu, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrazol-Furan Carboxamide Analogues as Novel Akt Kinase Inhibitors. European journal of medicinal chemistry. [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • National Institutes of Health. (n.d.). High-throughput assays for promiscuous inhibitors. [Link]

Sources

Application

Application Notes &amp; Protocols: Single Crystal Growth of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Abstract This guide provides a comprehensive framework for obtaining high-quality single crystals of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for obtaining high-quality single crystals of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers in medicinal chemistry and materials science. The protocols herein are designed for scientists and drug development professionals, emphasizing the rationale behind experimental choices to facilitate troubleshooting and adaptation. We will explore the critical interplay between the molecule's inherent physicochemical properties—driven by its pyrazole, carboxylic acid, and hydroxyethyl moieties—and the selection of appropriate crystallization techniques, including slow evaporation, vapor diffusion, and temperature gradient methods.

Part 1: Pre-Crystallization Strategy & Compound Analysis

Success in crystallization begins long before the first vial is prepared. It starts with a thorough understanding of the target molecule. The transformation of a substance from a high-energy solvated state to a low-energy, ordered crystal lattice is governed by principles of thermodynamics and kinetics.[1] A successful crystallization experiment carefully guides this transition to favor the formation of a single, well-ordered nucleus that can grow slowly.[2][3]

1.1. Molecular Scaffolding and Intermolecular Forces

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid possesses three key functional groups that dictate its crystallization behavior:

  • Pyrazole Ring: A heterocyclic aromatic system capable of participating in π-π stacking interactions.

  • Carboxylic Acid (-COOH): A strong hydrogen bond donor and acceptor, often leading to the formation of robust dimeric synthons in the solid state.[4]

  • Hydroxyethyl (-CH2CH2OH): A flexible side chain with a primary alcohol that is also a potent hydrogen bond donor and acceptor.[5]

The presence of multiple strong hydrogen bonding sites suggests that the molecule will readily form a stable, three-dimensional crystal lattice.[6][7][8] However, these same forces can also lead to rapid precipitation of amorphous material or microscopic crystals if the conditions of supersaturation are not meticulously controlled.[9]

1.2. The Critical Importance of Purity

Crystallization is not a purification technique for samples with significant impurities.[6] Impurities can disrupt the ordered packing of molecules, inhibiting nucleation or leading to poorly formed, small, or aggregated crystals.[10] It is imperative to begin with material that is at least 95% pure, as determined by methods such as NMR, LC-MS, or elemental analysis.

PropertyAssessment MethodImplication for Crystallization
Purity 1H NMR, 13C NMR, LC-MSHigh purity ( >95%) is essential. Impurities can act as nucleation inhibitors or be incorporated into the lattice, causing defects.[10]
Solubility Small-scale solvent screeningDetermines the choice of solvent and crystallization method. The ideal solvent dissolves the compound when hot but shows limited solubility at room temperature.[10][11]
Thermal Stability TGA/DSC (optional)Important for methods involving heating, to ensure the compound does not decompose.
Polymorphism Microscopy, PXRDBe aware that different conditions may yield different crystal forms (polymorphs) with distinct properties.
Table 1: Pre-crystallization analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Part 2: The Crystallization Workflow: A Strategic Overview

The path to a single crystal is iterative. The following workflow provides a logical progression from initial solvent screening to the optimization of crystal growth. The key is to achieve a state of gentle supersaturation, where nucleation is a rare event, allowing for the slow and orderly growth of existing nuclei rather than the rapid formation of many small crystals.[2][9]

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection & Execution cluster_eval Phase 3: Evaluation & Optimization Purity Ensure >95% Purity SolventScreen Solvent Screening Purity->SolventScreen Method Select Primary Method (e.g., Slow Evaporation) SolventScreen->Method Evap Protocol 1: Slow Evaporation Method->Evap Good solubility Vapor Protocol 2: Vapor Diffusion Method->Vapor High solubility or small quantity Temp Protocol 3: Slow Cooling Method->Temp Temp-dependent solubility Observe Observe Outcome (Microscopy) Evap->Observe Vapor->Observe Temp->Observe Result Analyze Result Observe->Result Success Single Crystal! Proceed to Mounting Result->Success Success Troubleshoot Troubleshoot Result->Troubleshoot Failure (Oil, Powder, None) Optimize Optimize Conditions (e.g., change solvent, rate) Troubleshoot->Optimize Optimize->Method

A strategic workflow for single crystal growth.

Part 3: Solvent System Selection

The choice of solvent is the most critical experimental parameter.[12][13] The principle of "like dissolves like" is a good starting point; given the polar nature of our molecule, polar solvents are primary candidates.[11][14] The ideal solvent will dissolve the compound moderately, allowing for the creation of a nearly saturated solution from which crystals can grow as solvent volume or temperature changes.[15]

Protocol: Solvent Screening

  • Place ~5 mg of the compound into each of several small, clean vials.

  • To each vial, add 0.5 mL of a candidate solvent.

  • Observe solubility at room temperature with agitation.

  • If insoluble, gently warm the vial (e.g., in a 40-50°C water bath) and observe again.

  • An ideal single solvent will fully dissolve the compound when hot but show low solubility at room temperature.[10]

  • If no single solvent is ideal, a binary solvent system is required. Dissolve the compound in a small amount of a "good" solvent, then add a "poor" anti-solvent dropwise until turbidity persists. Gently warm to redissolve.[10][15]

SolventPolarity (Dielectric Const.)H-BondingRationale & Expected Behavior
Methanol 32.7Donor/AcceptorLikely a "good" solvent. May be too effective, requiring an anti-solvent or use in vapor diffusion.[5]
Ethanol 24.5Donor/AcceptorExcellent candidate for slow evaporation or slow cooling. Often promotes good crystal habits.[16]
Isopropanol 19.9Donor/AcceptorLower volatility than ethanol, may slow evaporation rate beneficially.
Acetonitrile 37.5AcceptorAprotic polar solvent. Can be a good choice if protic solvents lead to solvate formation.
Ethyl Acetate 6.0AcceptorMedium polarity. Could be an ideal single solvent or a "good" solvent in a binary system with hexane.[6]
Water 80.1Donor/AcceptorHigh polarity may make it a good solvent, but the compound could be too soluble. Potentially useful in a mixture with ethanol.[16]
Toluene 2.4NoneNonpolar. Likely to be a "poor" solvent (anti-solvent).
Hexane 1.9NoneNonpolar. Excellent anti-solvent for pairing with more polar "good" solvents.[16]
Table 2: Candidate solvents for crystallization screening.

Part 4: Core Crystallization Protocols

Protocol 4.1: Slow Evaporation

This is the simplest and most common method.[9][12] It is effective when a single solvent provides moderate solubility.

Methodology:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) by gently warming.

  • Filter the warm solution through a syringe filter (0.22 µm) into a clean, narrow vial (e.g., a 1-dram vial or an NMR tube).[15] This removes dust particles that can cause unwanted nucleation.[2]

  • Cover the vial with parafilm and puncture it with a needle 1-2 times. The number and size of the holes control the evaporation rate.[10]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated foam block).[17][18]

  • Allow the solvent to evaporate over several days to weeks. A slow process is crucial for growing large, high-quality crystals.[9][19]

Protocol 4.2: Vapor Diffusion

This technique is ideal for small quantities of material or when the compound is highly soluble in all appropriate solvents.[12][19][20] It achieves supersaturation by the slow diffusion of a volatile anti-solvent vapor into the solution.[6][10]

Methodology:

  • Dissolve the compound (~5-10 mg) in a minimal amount of a "good," less volatile solvent (e.g., methanol, toluene) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add a larger volume of a "poor," more volatile anti-solvent (e.g., hexane, diethyl ether) to the bottom of the outer container, ensuring the liquid level is below the top of the inner vial.[10]

  • Seal the outer container tightly and leave it in an undisturbed location.

  • The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization over several days.[19]

Diagram of a vapor diffusion experiment.

Protocol 4.3: Temperature Gradient (Slow Cooling)

This method is effective when the compound's solubility is highly dependent on temperature.[19][21] A hot, saturated solution is allowed to cool very slowly, gradually decreasing solubility and inducing crystallization.[9][22]

Methodology:

  • Create a saturated solution by dissolving the compound in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 60°C).

  • Ensure all solid material is dissolved. Filter if necessary.

  • Place the sealed container in an insulated vessel (e.g., a Dewar flask filled with hot water or a programmable incubator) to ensure a very slow cooling rate.[9][22][23]

  • Allow the solution to cool to room temperature over 24-48 hours. Rapid cooling will result in the formation of many small crystals.[2][17]

  • Further cooling (e.g., to 4°C) can sometimes promote the growth of existing crystals or yield a second crop.[23]

Part 5: Troubleshooting Common Issues

Crystal growing can be challenging, and initial experiments often require optimization.[17]

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated; Evaporation/cooling is too slow.[18]Add more solute to ensure saturation.[18] Increase the rate of evaporation (larger holes in parafilm) or cooling. Try scratching the inside of the vial with a glass rod to create nucleation sites.
Oiling Out Supersaturation is too high; Cooling is too rapid; Melting point of the compound is below the crystallization temperature.Add more solvent to reduce the concentration.[10] Slow down the rate of cooling or evaporation significantly. Try a lower-boiling point solvent.
Amorphous Powder Nucleation rate is too high; Solution is too concentrated.Decrease the concentration of the solution. Slow down the crystallization process (reduce evaporation, slower cooling).[10]
Many Small Crystals Too many nucleation sites (dust); Supersaturation achieved too quickly.[9]Filter the solution before setting up the experiment.[15] Reduce the rate of crystallization by using a less volatile solvent, smaller vial opening, or slower cooling.[9]
"Salt Creep" Capillary action and evaporation at the solution-glass-air interface.[24]Ensure the vial is completely clean. Partially covering the opening can reduce this effect.[24]
Table 3: A guide to troubleshooting common crystallization problems.

Part 6: Crystal Handling and Mounting

Once suitable crystals are obtained, they must be handled with care for analysis.

  • Selection: Under a microscope, select a crystal that is well-formed, transparent, and free of cracks or defects. An ideal size for single-crystal X-ray diffraction is 0.1-0.3 mm in all dimensions.[7]

  • Mounting: Carefully remove the selected crystal from the mother liquor. The crystal is typically picked up using a specialized loop.[25][26] It is often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.[25][27][28]

  • Analysis: The mounted crystal is then placed on a goniometer head for X-ray diffraction analysis to determine its three-dimensional structure.[26][28]

References

  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of crystal nucleation and growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93. [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. [Link]

  • Kaitner, B. (n.d.). Growing Crystals. MIT Department of Chemistry. [Link]

  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2774-2794. [Link]

  • Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes and Projects. [Link]

  • Boyle, P. D. (2006). Crystallisation Techniques. [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. [Link]

  • Hampton Research. (n.d.). Temperature as a Crystallization Variable. [Link]

  • JoVE. (2025). Crystal Growth: Principles of Crystallization. [Link]

  • Ananthan, R. (n.d.). Slow Evaporation Method. [Link]

  • Thorp-Greenwood, F. L. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 79(Pt 11), 405–412. [Link]

  • LibreTexts Chemistry. (n.d.). 4. Crystallization. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. IMSERC. [Link]

  • Van Driessche, A. E. S., et al. (n.d.). 2 Nucleation and Growth of Crystals from Solution. DSpace. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of crystal nucleation and growth. Semantic Scholar. [Link]

  • BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Williamson, K. L., & Masters, K. M. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 60(11), 955. [Link]

  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wheatley, R. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Vekilov, P. G. (2010). Nucleation. Crystal growth & design, 10(12), 5007–5019. [Link]

  • ResearchGate. (2025). Crystal growth via computer controlled vapor diffusion. [Link]

  • Arshad, S., et al. (2020). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Heliyon, 6(9), e04893. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Crystals, 13(6), 928. [Link]

  • ResearchGate. (n.d.). Problems and Solutions during the Growth of LSO Single Crystal with Czochralski Method. [Link]

  • Elguero, J., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 18(6), 487-494. [Link]

  • Reddit. (2021). Troubleshooting sodium chloride crystal growth. Reasoning for growth up the cup?[Link]

  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • ResearchGate. (n.d.). Growth, Single crystal investigation, Hirshfeld surface analysis, DFT studies, Molecular docking, Physico-chemical characterization and, in vitro, antioxidant activity of a novel hybrid complex. [Link]

  • PubMed. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]

  • Semantic Scholar. (n.d.). single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. [Link]

  • ResearchGate. (n.d.). Growth, Single crystal investigations, Hirshfeld surface analysis, DFT studies, Molecular Dynamics Simulations, Molecular docking, physico-chemical characterization and biological activity of novel thiocyanic complex with Zinc transition metal precursor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in the synthesis of pyrazole derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed to provide practical, in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you optimize your reactions and overcome common challenges.

Pyrazoles are a critical scaffold in medicinal chemistry and drug development, found in numerous FDA-approved drugs.[1] Their synthesis, while often straightforward, can present several challenges that impact yield, purity, and scalability. This guide will address these issues in a direct question-and-answer format.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of pyrazole derivatives.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields are a frequent issue in pyrazole synthesis, often stemming from incomplete reactions, side-product formation, or reactant degradation.[2] Here are the primary factors to investigate:

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, typically a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[2][3] Consider increasing the reaction time or temperature moderately.[4]

  • Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to discoloration and reduced reactivity.[2][5] Ensure your hydrazine is pure and consider handling it under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.

  • pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[2][6] A small amount of a weak acid like acetic acid is typically optimal.[3]

  • Side-Product Formation: The formation of side products, such as pyrazoline intermediates that have not fully aromatized, can reduce the yield of the desired pyrazole.[2][7] Depending on your starting materials (e.g., α,β-unsaturated ketones), the pyrazoline may be the major initial product and require a separate oxidation step to convert it to the pyrazole.[7][8]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reactants Verify Reactant Purity & Stability start->check_reactants check_conditions Optimize Reaction Conditions (Temp, Time, pH) check_reactants->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction analyze_side_products Identify Side Products (TLC, NMR) side_reactions Side Reactions Prevalent? incomplete_reaction->side_reactions No solution_incomplete Increase Time/Temp or Add Catalyst incomplete_reaction->solution_incomplete Yes solution_side_reactions Modify Conditions to Minimize Side Products or Add Oxidation Step side_reactions->solution_side_reactions Yes end Improved Yield side_reactions->end No solution_incomplete->end solution_side_reactions->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of products that are difficult to separate. What is happening?

You are likely dealing with the formation of regioisomers . This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (e.g., an unsymmetrical β-diketone or β-ketoester) with a substituted hydrazine.[2][9][10] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible cyclization pathways and two different pyrazole products.[10]

Controlling Regioselectivity:

The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:[10]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[10]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[10]

  • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[10][11] Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6][10]

Strategies to Improve Regioselectivity:

StrategyDescriptionReference
Solvent Selection The choice of solvent can dramatically influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[11][12]
pH Adjustment Adjusting the pH of the reaction medium can also control the regioselectivity. Acidic conditions may favor the formation of one regioisomer, while basic or neutral conditions may favor the other.[6][10]
Structural Modification Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric or electronic bias, leading to the preferential formation of a single regioisomer.[10]
Use of 1,3-Dicarbonyl Surrogates Employing surrogates such as β-enaminones can offer a more controlled reaction pathway, thereby improving regioselectivity.[9][9]
Q3: My reaction mixture has turned a dark color, and purification is difficult. What causes this and how can I fix it?

The formation of colored impurities is a common observation, especially when working with hydrazines, which can be prone to oxidation.[5]

Potential Causes and Solutions:

  • Hydrazine Decomposition: As mentioned, hydrazines can decompose, particularly when exposed to air and light, forming colored byproducts.[2] Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere can mitigate this.

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote the formation of polymeric or tar-like side products. If possible, try running the reaction at a lower temperature for a longer duration.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good recovery of your desired product while leaving the impurities in the mother liquor.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. A common technique is to first wash the silica plug with a non-polar solvent (like hexanes or toluene) to elute the colored, less polar impurities before eluting your product with a more polar solvent system.[5]

    • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product, followed by hot filtration, can sometimes effectively remove colored impurities.

Q4: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and I'm isolating a pyrazoline. How do I get to the pyrazole?

The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate .[7][8] This intermediate is not aromatic and requires an oxidation step to be converted to the final pyrazole product.[8][9]

Promoting Aromatization:

  • In-situ Oxidation: In some cases, the pyrazoline can be oxidized to the pyrazole in the same reaction pot. This can sometimes be achieved by simply heating the reaction mixture in the presence of air (oxygen) or by adding a mild oxidizing agent.[13]

  • Stepwise Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step. Common oxidizing agents for this transformation include:

    • Bromine in a suitable solvent.[13]

    • Potassium permanganate (KMnO₄).

    • Sulfur.

  • Choice of Hydrazine: Using a substituted hydrazine (e.g., phenylhydrazine) can sometimes facilitate the aromatization process compared to using hydrazine hydrate.

Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole

  • Dissolve the Pyrazoline: Dissolve the isolated pyrazoline in a suitable solvent, such as acetic acid or ethanol.

  • Add Oxidizing Agent: Slowly add the chosen oxidizing agent (e.g., a solution of bromine in acetic acid) to the pyrazoline solution at room temperature.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent. For example, if using bromine, you can add a solution of sodium thiosulfate.

  • Isolate and Purify: Isolate the crude pyrazole by extraction or precipitation, and then purify by recrystallization or column chromatography.

II. Frequently Asked Questions (FAQs)

What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is the most common method for preparing pyrazoles and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14][15][16] The mechanism proceeds through the following key steps:[15]

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[15]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[15]

knorr_mechanism start 1,3-Dicarbonyl + Hydrazine step1 Step 1: Condensation Hydrazone/Enamine Intermediate start->step1:f0 step2 Step 2: Intramolecular Cyclization 5-membered Ring Intermediate step1:f0->step2:f0 step3 Step 3: Dehydration Aromatic Pyrazole step2:f0->step3:f0 end Pyrazole Product step3:f0->end

Caption: General mechanism of the Knorr pyrazole synthesis.

Are there alternatives to the Knorr synthesis for preparing pyrazoles?

Yes, several other effective methods for pyrazole synthesis exist, each with its own advantages:

  • Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which, as discussed, often proceeds through a pyrazoline intermediate.[8][9][17]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene) to construct the pyrazole ring.[8][18]

  • Multicomponent Reactions (MCRs): These are efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.

  • Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times and improve yields for many pyrazole synthesis protocols.[9][19]

How do I choose the right starting materials for my desired pyrazole?

The substitution pattern of your target pyrazole will dictate the choice of starting materials.

  • For the Knorr Synthesis:

    • The 1,3-dicarbonyl compound will provide the C3, C4, and C5 atoms of the pyrazole ring and their substituents.

    • The hydrazine will provide the N1 and N2 atoms and any substituent on the N1 position.

  • For other methods: The specific precursors will depend on the chosen synthetic route. For example, in a 1,3-dipolar cycloaddition, an alkyne and a diazo compound will be required.

Careful retrosynthetic analysis is key to selecting the appropriate starting materials for your target molecule.

What are some common safety precautions when working with hydrazines?

Hydrazine and many of its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hydrazine you are using for detailed handling and disposal information.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis[4]
  • Reactant Mixture: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be needed to liberate the free hydrazine.[5]

  • Catalyst: Add a catalytic amount of glacial acetic acid (if not used as the solvent).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water.

  • Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole.

Protocol 2: Microwave-Assisted Pyrazole Synthesis[20]
  • Reactant Mixture: In a microwave reaction vessel, combine the α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).

  • Solvent: Add acetic acid (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 120°C) for a short period (e.g., 7-10 minutes).

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (n.d.). ACS Publications. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. (n.d.). Journal of the American Chemical Society. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

Sources

Optimization

identifying and minimizing side products in pyrazole synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing substituted pyrazoles. In our experience, while pyrazole synthesis is a cornerstone of heterocyclic chemistry, it is often plagued by challenges related to side product formation, particularly the control of regioselectivity.

This document is structured to provide direct, actionable answers to common problems. We will move from frequently asked questions to in-depth troubleshooting guides for specific, persistent issues. Our goal is to explain not just the "how" to fix a problem, but the underlying chemical principles—the "why"—behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is producing a mixture of products that are very difficult to separate. What is the most likely side product?

For syntheses involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (a classic Knorr-type synthesis), the most common side products are regioisomers .[1][2] This occurs because the substituted hydrazine has two distinct nitrogen atoms that can initiate the cyclization, and the dicarbonyl has two different carbonyl groups that can be attacked. This results in two possible arrangements of substituents on the final pyrazole ring, which often have very similar physical properties, making separation by chromatography challenging.[1]

Q2: How can I definitively identify which regioisomer is which in my product mixture?

The most powerful tool for distinguishing pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques.[3]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[4]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlations between protons. For example, irradiating the N-substituent's protons (e.g., N-methyl) should show an NOE to the proton at the 5-position of the pyrazole ring, confirming the 1,5-disubstituted isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to definitively link substituents to specific positions on the pyrazole core.

For a reliable assignment, it is best practice to compare your experimental data with literature values for known compounds or with data from computational predictions.[5]

Table 1. General Diagnostic NMR Guidelines for Distinguishing Regioisomers
TechniqueObservation for 1,5-Disubstituted IsomerObservation for 1,3-Disubstituted IsomerRationale
¹H-NOESY Correlation between N1-substituent and C5-substituent protons.Correlation between N1-substituent and C5-proton (if present).Proximity-based through-space interaction.
HMBC 3-bond correlation from N1-substituent protons to C5 of the pyrazole ring.3-bond correlation from N1-substituent protons to C3 of the pyrazole ring.Shows long-range H-C connectivity.
¹³C NMR The chemical shift of C5 is influenced by the N1-substituent.The chemical shift of C3 is influenced by the N1-substituent.The electronic environment of the ring carbons is distinct in each isomer.

Disclaimer: Specific chemical shifts are highly dependent on the exact substituents and the solvent used. This table provides a general workflow for structural elucidation.[4][5]

Q3: My reaction has stalled or is giving a very low yield. What are the first things I should check?

If you are facing low conversion, consider these common culprits before embarking on a major re-optimization:

  • Reagent Purity and Stability: Hydrazine and its derivatives can degrade over time. 1,3-dicarbonyl compounds can also be unstable.[6] Ensure you are using high-purity starting materials.

  • Solvent Quality: Ensure your solvent is dry and appropriate for the reaction. For Knorr-type syntheses, protic solvents like ethanol are common but can lead to mixtures.

  • pH of the Reaction: The reaction is often acid-catalyzed.[7][8] If using a hydrazine salt (e.g., phenylhydrazine HCl), the release of HCl can make the medium too acidic, potentially inhibiting the reaction. Adding a mild base like sodium acetate can sometimes improve results.[6]

  • Reaction Temperature: Some condensations require heat (reflux) to proceed to completion, while others may be more selective at room temperature.[9] Verify the optimal temperature for your specific substrates.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling more complex and persistent side product issues.

Troubleshooting Guide 1: Controlling Regioselectivity

Problem: "I am consistently getting a roughly 1:1 mixture of regioisomers from the reaction of my unsymmetrical 1,3-diketone and methylhydrazine. How can I force the reaction to favor one isomer?"

This is the most prevalent challenge in pyrazole synthesis. The key to controlling the outcome lies in manipulating the factors that govern the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups.

The Underlying Mechanism:

The reaction proceeds via a stepwise pathway. The initial, and often rate-determining, step is the attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. The regiochemical outcome is a kinetic competition between two pathways, influenced by both steric and electronic factors.[2][10]

G R1_CO R1-C(O)-CH2-C(O)-R2 (Unsymmetrical Diketone) attack_C1 Attack at Carbonyl 1 (next to R1) attack_C2 Attack at Carbonyl 2 (next to R2) Me_NHNH2 CH3-NH-NH2 (Methylhydrazine) isomer_A Regioisomer A attack_C1->isomer_A Cyclization & Dehydration isomer_B Regioisomer B attack_C2->isomer_B Cyclization & Dehydration

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Introduction Welcome to the technical support guide for the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, presents several common challenges that can significantly impact both yield and purity. The most critical hurdles include controlling the regioselectivity of the N-alkylation step and ensuring complete hydrolysis of the ester intermediate without promoting side reactions.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide researchers, chemists, and process development professionals with practical, field-tested solutions to common experimental issues. Our goal is to explain the causality behind these challenges and offer robust, validated protocols to help you achieve higher yields and purity in your synthesis.

Core Synthetic Pathway Overview

The most prevalent synthetic route involves a two-step process starting from a pyrazole-5-carboxylate ester, typically the ethyl or methyl ester.

  • N-Alkylation: Regioselective alkylation of the pyrazole nitrogen with a 2-hydroxyethylating agent.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A Ethyl 1H-pyrazole-5-carboxylate B Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylate A->B  Base (e.g., NaH, K2CO3)  2-Bromoethanol or Ethylene Oxide   C 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid B->C  Base (e.g., NaOH, LiOH)  Solvent (e.g., H2O/MeOH)  

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My N-alkylation reaction produced a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired N1 isomer?

Answer: This is the most critical challenge. The alkylation of an unsymmetrical pyrazole like pyrazole-5-carboxylate can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The N1 nitrogen is adjacent to the ester group, while the N2 nitrogen is adjacent to the C-H proton.

G cluster_steric Steric Hindrance at N1 cluster_electronic Electronic Effects start Pyrazole Anion Intermediate N1 Desired Product 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylate start->N1 Favored by: - Bulky alkylating agents - Certain solvents (e.g., THF) N2 Undesired Isomer 1-(2-hydroxyethyl)-1H- pyrazole-3-carboxylate start->N2 Often the thermodynamic or electronically favored product The C5-ester group creates steric bulk near the N1 position. The C5-ester group creates steric bulk near the N1 position. N2 is often more nucleophilic in the pyrazole anion. N2 is often more nucleophilic in the pyrazole anion.

Caption: Factors influencing N1 vs. N2 regioselectivity.

Probable Causes & Solutions:

  • Cause 1: Electronic vs. Steric Control. The outcome of the reaction is a delicate balance between electronics (the N2 position is often more electron-rich and nucleophilic) and sterics (the C5-ester group hinders attack at the N1 position).[2][3] Conventional alkylation often yields a mixture because these factors are competing.[4]

    • Solution A (Optimize Base and Solvent): The choice of base and solvent system is paramount as it influences the aggregation state and reactivity of the pyrazolate anion.[3]

      • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard choice. NaH ensures complete deprotonation to the pyrazolate anion.

      • Solvent Effects: Non-polar, aprotic solvents like THF or dioxane can favor N1 alkylation by promoting a tighter ion pair between the cation (e.g., Na+) and the N2 nitrogen, sterically directing the alkylating agent to the more accessible N1 position. Polar aprotic solvents like DMF or DMSO can lead to a "freer" anion, potentially resulting in lower selectivity.[5]

    • Solution B (Protecting Groups): For maximum selectivity, a protecting group strategy can be employed. For instance, using a removable bulky group at the N1 position can direct alkylation to N2, or vice-versa, though this adds steps to the synthesis.

  • Cause 2: Thermodynamic vs. Kinetic Control. The reaction conditions (temperature, time) can influence the isomeric ratio. One isomer may be the kinetic product (formed faster), while the other is the thermodynamic product (more stable).

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product, which is often the desired N1 isomer due to steric factors. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could allow for isomerization or side reactions.

Recommended Conditions for High N1 Selectivity:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% in mineral oilEnsures complete and irreversible deprotonation.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, less polar solvent favors N1 selectivity.
Temperature 0 °C to Room TemperatureFavors kinetic control, minimizing the formation of the N2 isomer.
Alkylating Agent 2-BromoethanolMore reactive than 2-chloroethanol, allowing for milder conditions.
Stoichiometry 1.05 - 1.1 equivalents of base and alkylating agentMinimizes unreacted starting material and potential dialkylation.
Q2: The overall yield of my final product is low, even after accounting for isomeric impurities.

Answer: Low yield can stem from issues in either the N-alkylation or the hydrolysis step. A systematic approach is needed to identify the source of mass loss.

G start Low Overall Yield check_step1 Analyze Alkylation Step (TLC/LC-MS) start->check_step1 step1_fail Problem: Incomplete Reaction or Side Products check_step1->step1_fail No step1_ok Alkylation Yield >85%? check_step1->step1_ok Yes end Optimize Purification/ Isolation step1_fail->end Troubleshoot Alkylation: - Stronger Base? - Anhydrous Conditions? - Reagent Purity? check_step2 Analyze Hydrolysis Step (TLC/LC-MS) step1_ok->check_step2 No step1_ok->end Yes step2_fail Problem: Incomplete Hydrolysis or Degradation check_step2->step2_fail No check_step2->end Yes step2_fail->end Troubleshoot Hydrolysis: - Increase Temp/Time? - Stronger Base? - Check Workup pH?

Caption: Troubleshooting workflow for diagnosing low yield.

Probable Causes & Solutions:

  • Cause 1: Incomplete Alkylation. If analysis of the first step shows significant unreacted starting material.

    • Solution: Ensure your reagents and solvent are anhydrous. Water will quench the base (especially NaH). Use a stronger base or slightly elevated temperatures (e.g., 40-50 °C), but be aware this may negatively impact regioselectivity.

  • Cause 2: Incomplete Hydrolysis. The ester may be resistant to saponification under mild conditions.[6]

    • Solution: Alkaline hydrolysis is generally preferred as it is irreversible.[7] Use an excess of a strong base like NaOH or LiOH (2-3 equivalents) in a water/alcohol mixture (e.g., H₂O/MeOH or H₂O/EtOH). Heat the reaction under reflux (e.g., 60-80 °C) and monitor by TLC until all the starting ester is consumed.

  • Cause 3: Product Loss During Workup/Purification. The final product is a zwitterionic-like, polar molecule, which can lead to issues during extraction and crystallization.

    • Solution (Workup): After hydrolysis, the product exists as a carboxylate salt. Carefully acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2-3 to precipitate the carboxylic acid. Over-acidification can sometimes increase solubility.

    • Solution (Purification): Avoid column chromatography if possible, as the polar nature of the product can cause streaking. Crystallization is the preferred method. If the initial precipitate is oily or impure, try recrystallizing from water, ethanol/water, or isopropanol. The crystal packing of pyrazole carboxylic acids is often dominated by strong hydrogen bonds, which can be leveraged for effective purification.[8][9][10]

Q3: How can I effectively monitor the reaction progress and analyze the purity of my final product?

Answer: Proper analytical monitoring is crucial for optimization and quality control. A combination of techniques is recommended.

Recommended Analytical Methods:

TechniqueApplicationKey Information Provided
TLC Reaction monitoringQuick assessment of starting material consumption and product formation.
LC-MS Reaction monitoring & PuritySeparation of regioisomers, starting materials, and byproducts. Provides mass confirmation.
¹H NMR Structure confirmation & Isomer RatioConfirms the chemical structure. The chemical shifts of the pyrazole ring protons are distinct for N1 and N2 isomers, allowing for quantification of the isomeric ratio.
HPLC-UV Final Purity AnalysisQuantifies the purity of the final product. A standard method for carboxylic acids.[11][12]
Melting Point Purity AssessmentA sharp melting point range is indicative of high purity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: Sodium hydride (NaH) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (Nitrogen or Argon). 2-Bromoethanol is toxic and corrosive. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory. All reactions should be performed in a well-ventilated fume hood.

Q: Can I use ethylene oxide instead of 2-bromoethanol for the alkylation? A: Yes, ethylene oxide is an effective reagent for hydroxyethylation. It typically requires Lewis acid catalysis or basic conditions and must be handled with extreme care due to its toxicity and explosive nature, often requiring specialized equipment like a pressure vessel. For lab-scale synthesis, 2-haloethanols are generally safer and more convenient.

Q: My final product is difficult to crystallize and oils out. What can I do? A: Oiling out is common for polar molecules with strong hydrogen bonding capabilities. Try the following:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce nucleation.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution.

  • Solvent System: Try a different solvent system. A mixture of a good solvent (like water or ethanol) and a poor solvent (like heptane or ethyl acetate) can sometimes promote crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid shocking the solution by placing it directly in an ice bath.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-5-carboxylate
  • To a dry, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.

  • Let the reaction stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Hydrolysis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate
  • Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux (approx. 70 °C).

  • Monitor the reaction by TLC until all starting material has been consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane or ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

  • A white precipitate should form. Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

References

  • Supramolecular Chemistry. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Taylor & Francis Online. [Link]

  • Llamas-Saiz, A. L., Foces-Foces, C., & Elguero, J. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. [Link]

  • Green, A. P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press. [Link]

  • Abellán-Lafuente, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Zarubin, G., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. [Link]

  • MDPI. (n.d.). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. [Link]

  • ResearchGate. (n.d.). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. [Link]

  • MySkinRecipes. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid. [Link]

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]

  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate. [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Purification of Polar Pyrazole Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific problems arise and how to systematically troubleshoot them. Our approach is grounded in the fundamental chemical principles governing the behavior of these versatile heterocycles.

Why Are Polar Pyrazoles So Challenging to Purify?

The difficulty in purifying polar pyrazole compounds stems from a combination of their intrinsic chemical properties:

  • Amphoteric Nature: Pyrazoles possess both a weakly acidic N-H proton (pKa ≈ 14) and a basic pyridinic nitrogen atom (pKa of the conjugate acid ≈ 2.5).[1][2] This dual character means their ionization state, and therefore polarity and solubility, is highly dependent on pH.

  • Hydrogen Bonding: The presence of nitrogen atoms makes pyrazoles potent hydrogen bond donors and acceptors. This leads to strong interactions with polar stationary phases (like silica) and high solubility in polar solvents, making extraction and chromatographic separation from polar impurities difficult.

  • Tautomerism: Unsubstituted N1-pyrazoles can undergo annular tautomerism, which can complicate characterization and purification, although in solution, this equilibrium is typically rapid.[3]

  • High Polarity: The incorporation of polar functional groups (e.g., -NH2, -OH, -COOH) further exacerbates these challenges, leading to compounds that are highly water-soluble and poorly retained on traditional reversed-phase chromatography columns.

This guide provides a structured approach to overcoming these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you might encounter during the purification of polar pyrazole compounds in a practical question-and-answer format.

Scenario 1: My Polar Pyrazole Doesn't Retain on a C18 Reversed-Phase Column.

Question: I'm trying to purify my highly polar pyrazole derivative using a standard C18 column with a methanol/water gradient, but it elutes in the solvent front along with other polar impurities. What can I do?

Answer: This is a classic issue with highly polar compounds on non-polar stationary phases. Here’s a systematic approach to troubleshoot and resolve this:

  • Switch to a More Retentive Reversed-Phase Column:

    • Polar-Endcapped C18 Columns: These columns have a modified surface that makes them more stable in highly aqueous mobile phases and provides alternative selectivity for polar analytes.[4]

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which enhances their interaction with polar compounds.

  • Optimize the Mobile Phase:

    • Increase the Aqueous Component: If your column is stable in high aqueous conditions, try running a gradient starting with 100% aqueous mobile phase.[5]

    • pH Adjustment: Since pyrazoles are basic, lowering the pH of the mobile phase (e.g., to pH 2.5-4 with formic or trifluoroacetic acid) will protonate your compound.[6][7] This can increase its polarity but also improve its interaction with certain stationary phases and enhance peak shape by suppressing the ionization of residual silanols on the silica surface.[8]

    • Use Ion-Pairing Reagents: For anionic pyrazoles (e.g., with a carboxylic acid group), adding a positively charged ion-pairing reagent like tetrabutylammonium can increase retention. Conversely, for cationic pyrazoles, a negative ion-pairing reagent can be used. Be aware that ion-pairing reagents can be difficult to remove from your column and may not be compatible with mass spectrometry.[9]

  • Consider an Alternative Chromatographic Mode: If reversed-phase still fails, it's time to explore other techniques. (See FAQ section for more details).

Scenario 2: My Basic Pyrazole Shows Significant Peak Tailing on a Silica Gel Column.

Question: I'm using normal-phase flash chromatography with a hexane/ethyl acetate gradient to purify my amino-pyrazole, but the peak is broad and tails excessively. How can I improve the peak shape?

Answer: Peak tailing of basic compounds on silica gel is a common problem caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[8] Here are several effective solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (0.1-1%) or ammonia in methanol (1-2%) into your eluent will neutralize the acidic silanol groups, thus minimizing the unwanted interactions and improving peak shape.[10]

  • Stationary Phase Deactivation:

    • Pre-treat the Silica Gel: Before loading your sample, flush the column with your mobile phase containing the basic additive. This "deactivates" the silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds and can provide excellent peak shapes.

Scenario 3: My Polar Pyrazole is Difficult to Extract from an Aqueous Workup.

Question: After my reaction, my polar pyrazole product is highly soluble in water, and I'm getting poor recovery during liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane. How can I improve my extraction efficiency?

Answer: This is a common challenge with highly polar, water-soluble compounds. Here are some strategies:

  • Increase the Ionic Strength of the Aqueous Phase:

    • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This decreases the solubility of your organic compound in the aqueous phase and promotes its partitioning into the organic layer.

  • Use a More Polar Extraction Solvent:

    • Solvents like n-butanol can be more effective at extracting highly polar compounds from water. However, be aware that n-butanol is partially miscible with water and can be difficult to remove under reduced pressure.

  • pH Adjustment:

    • If your pyrazole has acidic or basic handles, you can manipulate the pH of the aqueous phase to neutralize your compound, making it less polar and more soluble in the organic phase. For a basic pyrazole, increase the pH of the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) before extraction.

  • Continuous Liquid-Liquid Extraction:

    • For very challenging extractions, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over an extended period.

Scenario 4: I Have Regioisomers of a Substituted Pyrazole That are Difficult to Separate.

Question: My reaction produced a mixture of two regioisomeric pyrazoles with very similar polarities. They co-elute in my chromatography system. How can I separate them?

Answer: Separating regioisomers is a significant challenge. Here are some advanced techniques to consider:

  • Chromatographic Optimization:

    • High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a high-efficiency column.

    • Alternative Selectivity: Screen different stationary phases (e.g., phenyl-hexyl, cyano) that may offer different interactions with your isomers.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomers that are difficult to separate by HPLC.[11][12]

  • Fractional Crystallization:

    • If your isomers are crystalline, fractional crystallization can be a powerful technique. This involves carefully selecting a solvent or solvent mixture in which the two isomers have slightly different solubilities. Multiple recrystallization steps can be used to enrich one isomer.[13]

  • Salt Formation and Crystallization:

    • Exploit the basicity of the pyrazole ring by forming a salt with an appropriate acid (e.g., HCl, tartaric acid). The resulting diastereomeric salts (if a chiral acid is used with a chiral pyrazole) or polymorphic salts may have different crystallization properties, allowing for separation.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most effective advanced chromatographic techniques for purifying highly polar pyrazoles?

A1: When standard reversed-phase and normal-phase chromatography fail, consider these advanced methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, the water forms a layer on the stationary phase, and the polar analytes partition into this layer, leading to retention.[4][16][17]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both hydrophobic and ion-exchange functionalities. This allows for the simultaneous separation of compounds with varying polarities and charge states. By adjusting the mobile phase pH and ionic strength, you can fine-tune the retention of your polar pyrazole.[18][19][20]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (usually carbon dioxide) as the main mobile phase, often with a polar co-solvent like methanol. It is a form of normal-phase chromatography that offers fast, efficient separations and is considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption.[11][12][21][22]

Q2: How does the pKa of my pyrazole derivative affect my purification strategy?

A2: The pKa is crucial for developing a robust purification method. Pyrazole itself has a pKa of the conjugate acid around 2.5.[1][2] Substituents on the ring can alter this value. Understanding the pKa allows you to:

  • Select the appropriate mobile phase pH in chromatography: For basic pyrazoles, a mobile phase pH 2 units below the pKa will ensure the compound is fully protonated (cationic). A pH 2 units above the pKa will keep it in its neutral form. This control over the ionization state is key to manipulating retention and selectivity.

  • Design effective extraction protocols: By adjusting the aqueous phase pH, you can control the partitioning of your pyrazole between aqueous and organic layers.

  • Utilize salt formation for purification: Knowing the basicity of your pyrazole allows you to select an appropriate acid to form a salt, which can then be purified by crystallization.[14][15]

Q3: Can I use recrystallization for purifying polar pyrazoles?

A3: Yes, recrystallization is a very effective technique for purifying solid polar pyrazoles, provided a suitable solvent system can be found.

  • Solvent Selection: The ideal solvent should dissolve your pyrazole compound well at high temperatures but poorly at low temperatures. Common solvents for polar pyrazoles include ethanol, methanol, isopropanol, and water, or mixtures like ethanol/water.[13]

  • Mixed-Solvent Systems: A common approach is to dissolve the pyrazole in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.

Q4: Are there any non-chromatographic methods for purifying polar pyrazoles?

A4: Besides recrystallization, consider these options:

  • Acid-Base Extraction: If your polar pyrazole is the only basic or acidic compound in a mixture of neutral impurities, you can use acid-base extraction. For a basic pyrazole, dissolve the mixture in an organic solvent, extract with an acidic aqueous solution to move your protonated pyrazole into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract your purified pyrazole back into an organic solvent.

  • Sublimation: For thermally stable, non-ionic pyrazoles, sublimation can be a high-purity purification method.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Purification of Polar Pyrazoles

Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical GradientKey Considerations
Reversed-Phase Polar-Endcapped C18, EPG C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile/Methanol5% to 95% BGood for moderately polar pyrazoles. pH control is critical for peak shape.
HILIC Silica, Diol, AmideAcetonitrileWater with 10mM Ammonium Formate95% to 50% AIdeal for very polar, water-soluble pyrazoles. Ensure proper column equilibration.
Mixed-Mode C18 with Anion/Cation Exchange20mM Ammonium Acetate, pH 5Acetonitrile5% to 95% BHighly versatile. Selectivity can be tuned by adjusting pH and buffer concentration.
Normal-Phase Silica, Alumina, AmineHexane or DichloromethaneEthyl Acetate or Methanol with 0.1% Triethylamine0% to 100% BBest for less polar pyrazoles or when a basic modifier is used for polar, basic pyrazoles.

Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Pyrazole

  • Column Selection and Equilibration:

    • Choose a HILIC column (e.g., silica, diol, or amide chemistry).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water with 10mM Ammonium Formate) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[16]

  • Sample Preparation:

    • Dissolve the crude polar pyrazole in a solvent that is as close to the initial mobile phase composition as possible to avoid peak distortion. A mixture of acetonitrile and water is often a good choice.

  • Chromatographic Run:

    • Inject the sample.

    • Run a gradient from high organic to high aqueous (e.g., 95% to 50% acetonitrile over 20 minutes).

    • Monitor the elution using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Fraction Collection and Post-Processing:

    • Collect the fractions containing the purified compound.

    • Remove the solvent under reduced pressure. Lyophilization may be necessary if the final fractions contain a high percentage of water.

Protocol 2: Salt Formation and Recrystallization of a Basic Pyrazole

  • Dissolution:

    • Dissolve the crude basic pyrazole in a suitable organic solvent (e.g., isopropanol or acetone).

  • Acid Addition:

    • Slowly add a solution of an acid (e.g., HCl in isopropanol or a solution of fumaric acid in ethanol) dropwise to the stirred pyrazole solution.

  • Crystallization:

    • The pyrazole salt may precipitate immediately or upon cooling. If no crystals form, try adding an anti-solvent (a solvent in which the salt is insoluble) or cooling the solution in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove soluble impurities.

  • Drying:

    • Dry the purified pyrazole salt in a vacuum oven.

  • (Optional) Free-Basing:

    • To recover the free pyrazole, dissolve the salt in water, basify the solution with a suitable base (e.g., sodium bicarbonate), and extract the free pyrazole into an organic solvent.

Visualization

Diagram 1: Workflow for Selecting a Purification Method for Polar Pyrazoles

purification_workflow start Crude Polar Pyrazole is_solid Is the compound solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily cryst_success Pure Solid try_cryst->cryst_success Successful cryst_fail Impure / Oily try_cryst->cryst_fail Fails cryst_fail->chromatography rp_hplc Reversed-Phase HPLC (Polar-endcapped C18) chromatography->rp_hplc rp_retained Adequate Retention? rp_hplc->rp_retained rp_success Pure Compound rp_retained->rp_success Yes hilic HILIC rp_retained->hilic No mmc Mixed-Mode Chromatography rp_retained->mmc No sfc SFC rp_retained->sfc No other_options Consider Alternative Stationary Phases (e.g., Phenyl, Cyano) rp_retained->other_options Poor Selectivity

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Peak Tailing in Basic Pyrazole Purification

peak_tailing_troubleshooting start Peak Tailing Observed for Basic Polar Pyrazole check_column Is the column old or overloaded? start->check_column replace_column Replace or reduce sample load check_column->replace_column Yes mobile_phase Modify Mobile Phase check_column->mobile_phase No add_modifier Add Basic Modifier (e.g., 0.1% Triethylamine) mobile_phase->add_modifier adjust_ph Adjust pH (for RP-HPLC) mobile_phase->adjust_ph change_sp Change Stationary Phase mobile_phase->change_sp If modification fails good_peak Good Peak Shape add_modifier->good_peak adjust_ph->good_peak use_alumina Use Alumina (Basic/Neutral) change_sp->use_alumina use_amine_col Use Amine-functionalized Column change_sp->use_amine_col use_alumina->good_peak use_amine_col->good_peak

Caption: Troubleshooting workflow for poor peak shape.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. (URL: [Link])

  • Peak Shape Problems | LCGC International. (URL: [Link])

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Supercritical fluid chromatography - Wikipedia. (URL: [Link])

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. (URL: [Link])

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. (URL: [Link])

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. (URL: [Link])

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (URL: [Link])

  • What can I use to purify polar reaction mixtures? - Biotage. (URL: [Link])

  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. (URL: [Link])

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. (URL: [Link])

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. (URL: [Link])

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

  • Method for purifying pyrazoles.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. (URL: [Link])

  • Process for the purification of pyrazoles.
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. (URL: [Link])

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. (URL: [Link])

  • Mixed-Mode Chromatography. ResearchGate. (URL: [Link])

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (URL: [Link])

  • Chemistry and Therapeutic Review of Pyrazole. ResearchGate. (URL: [Link])

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. (URL: [Link])

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. (URL: [Link])

  • SALT AND CRYSTAL FORM OF PYRAZOLE-CONTAINING POLYCYCLIC DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF. Paper Digest. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. (URL: [Link])

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. (URL: [Link])

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. (URL: [Link])

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. (URL: [Link])

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. (URL: [Link])

  • Polar Compounds | SIELC Technologies. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (URL: [Link])

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Troubleshooting

Technical Support Center: Managing the Stability and Degradation of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and manage potential stability issues, ensuring the integrity of your experiments and the quality of your results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Q1: What are the recommended storage conditions for solid 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1] Tightly sealed containers are essential to protect against moisture. For particularly sensitive experiments, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.

Q2: My solution of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid has turned yellow. What could be the cause?

A2: A yellow discoloration often indicates degradation, which can be initiated by exposure to light (photodegradation) or oxidation. The pyrazole ring system can be susceptible to oxidative processes.[2] It is crucial to prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.

Q3: I am observing poor peak shape (tailing) during HPLC analysis of my compound. What are the likely causes?

A3: Peak tailing for a polar compound like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid can be due to several factors. One common cause is secondary interactions between the basic nitrogen atoms of the pyrazole ring and residual silanol groups on the HPLC column.[3][4] Other potential causes include column contamination, sample solvent incompatibility with the mobile phase, or a mismatch between the mobile phase pH and the compound's pKa.[5]

Q4: Is 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid susceptible to hydrolysis?

A4: While the pyrazole ring itself is generally stable to hydrolysis, the presence of the carboxylic acid and N-hydroxyethyl groups introduces potential sites for pH-dependent reactions. At extreme pH values and elevated temperatures, degradation can occur.[2][6][7] It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability.

Q5: What are the primary degradation pathways I should be aware of?

A5: The primary degradation pathways to consider for this molecule are hydrolysis (especially under strongly acidic or basic conditions), oxidation , photodegradation , and thermal degradation . Each of these can lead to different degradation products and a loss of potency of the parent compound.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, grounded in the chemical principles of pyrazole stability.

Guide 1: Investigating Unexpected Degradation in Solution

Scenario: You observe a rapid loss of your compound in solution, confirmed by HPLC analysis, even when stored for a short period.

Causality and Troubleshooting Steps:

  • Evaluate pH Effects: The stability of pyrazole carboxylic acids can be pH-dependent.[1]

    • Question: What is the pH of your solvent or buffer?

    • Explanation: In strongly acidic or basic conditions, the carboxylic acid and the pyrazole ring's nitrogen atoms can become protonated or deprotonated, potentially catalyzing hydrolytic degradation. While pyrazole rings are generally stable, extreme pH can promote unwanted reactions.[2]

    • Solution: Prepare solutions in a buffered system, ideally between pH 4 and 7. If your experimental conditions require a different pH, prepare the solution immediately before use and minimize storage time.

  • Assess for Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or peroxides.[2]

    • Question: Are your solvents sparged with an inert gas? Are you using high-purity solvents?

    • Explanation: Dissolved oxygen can lead to the formation of N-oxides or other oxidative degradation products.[8] Trace metal ions can catalyze these oxidative processes.

    • Solution: Use freshly opened, high-purity solvents. Degas your solvents by sparging with nitrogen or argon before preparing your solutions. If oxidative degradation is still suspected, consider adding a small amount of an antioxidant like EDTA to chelate metal ions.

  • Consider Photodegradation: Exposure to UV or even ambient light can induce degradation of heterocyclic compounds.

    • Question: Are you protecting your solutions from light?

    • Explanation: Photons can provide the energy to initiate photochemical reactions, leading to ring cleavage or other structural modifications.

    • Solution: Always store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental manipulations.

Guide 2: Addressing Poor Chromatographic Performance

Scenario: Your HPLC analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid shows peak splitting, tailing, or inconsistent retention times.

Causality and Troubleshooting Steps:

  • Peak Tailing:

    • Potential Cause: Secondary interactions between the pyrazole nitrogens and column silanols.[3][4]

    • Explanation: The basic nitrogens on the pyrazole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to a "tailing" effect.

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanols and the pyrazole nitrogens, reducing these secondary interactions.

      • Use a Modern Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol activity.[5]

  • Peak Splitting:

    • Potential Cause: Sample solvent is too strong or incompatible with the mobile phase.[5]

    • Explanation: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause the sample to behave poorly as it enters the column, leading to a split peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

    • Potential Cause: Column void or contamination at the inlet.[5]

    • Explanation: A void at the head of the column or particulate matter on the inlet frit can cause the sample to travel through two different paths, resulting in a split peak.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[4]

III. Potential Degradation Pathways

Understanding the potential degradation pathways of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is crucial for interpreting stability data and identifying unknown peaks in your chromatograms. The following diagram illustrates the likely degradation routes under various stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid decarboxylation Decarboxylation Product (N-hydroxyethyl pyrazole) parent->decarboxylation Acid/Base, Heat parent_ox 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid n_oxide N-Oxide Derivative parent_ox->n_oxide H₂O₂ ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation parent_photo 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid isomer Isomeric Products parent_photo->isomer UV/Vis Light parent_thermal 1-(2-hydroxyethyl)-1H- pyrazole-5-carboxylic acid decarboxylation_thermal Decarboxylation Product parent_thermal->decarboxylation_thermal High Heat dehydration Dehydration of side chain parent_thermal->dehydration High Heat

Caption: Potential degradation pathways of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

IV. Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Materials:

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter, calibrated

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[2][6]

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for a defined period.[2][6]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.[2]

    • Thermal Degradation: Expose the solid compound to 80°C in a thermostatic oven for 48 hours. Also, expose a solution of the compound to 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Purification Issues

  • In-Depth Experimental Protocols

    • Protocol 1: Single-Solvent Recrystallization

    • Protocol 2: Mixed-Solvent Recrystallization

    • Protocol 3: Acid-Base Extraction

    • Protocol 4: Column Chromatography

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole carboxylic acid synthesis?

A1: Impurities can originate from various sources, including unreacted starting materials, side-products from the initial cyclization reaction, and degradation of the product. Common impurities include:

  • Unreacted 1,3-dicarbonyl compounds or hydrazine derivatives: These are often carried through from the synthesis step. Phenylhydrazine, for instance, is prone to oxidation and decomposition, which can lead to colored byproducts.[1][2]

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[2]

  • Hydrolysis byproducts: If the synthesis is performed under harsh acidic or basic conditions, hydrolysis of ester groups or other functional groups on the pyrazole ring can occur.

  • Colored impurities: These often arise from the decomposition of sensitive reagents like hydrazines or oxidation of intermediates.[1][2]

Q2: How do I select the best purification strategy for my pyrazole carboxylic acid?

A2: The optimal purification strategy depends on the nature of the impurities and the scale of your reaction. A logical approach is outlined in the decision-making workflow below.

Purification Strategy Selection start Crude Pyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes check_purity Check Purity (TLC, HPLC, NMR) acid_base->check_purity recrystallization->check_purity chromatography Use Column Chromatography chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity >95% needs_further_purification Needs Further Purification check_purity->needs_further_purification Purity <95% needs_further_purification->chromatography

Caption: Decision workflow for selecting a purification strategy.

Q3: Can I use acid-base extraction to purify my pyrazole carboxylic acid?

A3: Yes, acid-base extraction is a highly effective technique for purifying pyrazole carboxylic acids, especially for removing neutral or basic impurities.[3][4][5] The carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble carboxylate salt.[4][6] This salt will move to the aqueous phase, leaving non-acidic impurities in the organic layer.[4][5] The aqueous layer can then be separated, re-acidified (e.g., with dilute HCl) to precipitate the purified pyrazole carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[4][6]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in significant concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Troubleshooting Guide: Common Purification Issues

Problem Probable Cause(s) Recommended Solution(s)
"Oiling out" during recrystallization The compound is precipitating from the solution at a temperature above its melting point.[10] This can be due to the solution being too saturated or cooling too quickly.1. Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[10]2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help.[10]3. Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be beneficial.[10]4. Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[10]
Low yield after recrystallization 1. Using too much hot solvent to dissolve the crude product.[10]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material.[10]2. Thorough Cooling: Ensure the solution is cooled completely in an ice bath before filtration to maximize precipitation.3. Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing out.
Persistent colored impurities These often arise from the decomposition of hydrazine reagents or oxidation.[1][2]1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then filter it out through celite. This can adsorb colored impurities.[2]2. Acid-Base Extraction: This can separate the acidic product from non-acidic colored impurities.[2]3. Column Chromatography: If other methods fail, chromatography is a reliable way to remove colored impurities.
Incomplete separation of regioisomers Regioisomers often have very similar polarities and solubilities, making them difficult to separate.1. Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities. It involves multiple recrystallization steps to enrich one isomer.[2][10]2. Column Chromatography: This is often the most effective method. A fine-grade silica gel and a carefully optimized eluent system are crucial. Gradient elution may be necessary.[2]
Emulsion formation during acid-base extraction The organic and aqueous layers are not separating cleanly. This can be caused by the presence of surfactants or finely divided solids.1. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.2. Wait and Gently Swirl: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling can sometimes help the layers separate.3. Filter: Pass the entire mixture through a pad of celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.

In-Depth Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole carboxylic acid when hot but not when cold.

Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. Ideally, the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities are either highly soluble or insoluble in the hot solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent. Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[10] Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but dissolves upon heating.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solvent boils and the solid dissolves completely.[10] Add more solvent dropwise if needed, but avoid using a large excess to ensure good recovery.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, either by air-drying or in a desiccator under vacuum.[10]

Recrystallization Workflow A 1. Dissolve crude product in minimum hot solvent B 2. Optional: Add charcoal, reheat, and perform hot filtration A->B C 3. Cool slowly to room temperature B->C D 4. Cool further in an ice bath C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash with cold solvent E->F G 7. Dry crystals F->G

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal. It employs two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

Rationale: By creating a solvent system where the compound is just soluble at high temperature, cooling will significantly decrease solubility and promote crystallization.

Step-by-Step Methodology:

  • Solvent Pair Selection: Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[10]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Acid-Base Extraction

This is a powerful liquid-liquid extraction technique to separate acidic compounds from neutral or basic impurities.[3]

Rationale: The acidic proton of the carboxylic acid can be removed by a base to form an ionic salt. This salt is soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[3][4][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole carboxylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction with Base: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃), to the separatory funnel.[3] The volume should be roughly equal to the organic layer.

  • Mixing and Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).[3] Shake the funnel gently, then allow the layers to separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (check with pH paper). The purified pyrazole carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 4: Column Chromatography

This technique is used for difficult separations, such as removing regioisomers or stubborn colored impurities.

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: For pyrazole carboxylic acids, silica gel is a common stationary phase. Use TLC to determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape and prevent streaking).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole carboxylic acid.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2008). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Fan, H., & Tang, J. (2024).
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Royal Society of Chemistry. (2013).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Biotage. (2023, February 10).
  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. WebBook.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2015).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2020, May 6).
  • ResearchGate. (n.d.).
  • Google Patents. (1995).
  • Journal of the American Chemical Society. (2022).
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (n.d.).
  • Google Patents. (2014).
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Characterization of Pyrazole Isomers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the spectroscopic characterization of pyrazole isomers. This resource is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the spectroscopic characterization of pyrazole isomers. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the analysis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and data interpretation.

I. The Challenge of Pyrazole Isomers: Tautomerism and Regioisomerism

The primary difficulty in characterizing pyrazole derivatives lies in two key phenomena: annular tautomerism and regioisomerism.

  • Annular Tautomerism: In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, it can lead to averaged signals and ambiguity in structural assignment.[1]

  • Regioisomerism: During the synthesis of N-substituted pyrazoles from unsymmetrical precursors, it is often possible to form two or more regioisomers. For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different N-substituted pyrazole isomers. Distinguishing between these isomers is critical for understanding structure-activity relationships.

This guide will provide you with the tools and knowledge to confidently navigate these challenges using a suite of spectroscopic techniques.

II. Troubleshooting Guide & FAQs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of pyrazole isomers. However, the dynamic nature of these molecules can lead to complex and sometimes confusing spectra.

FAQ 1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a classic sign of annular tautomerism. The rapid exchange of the N-H proton between the N1 and N2 positions leads to an averaging of the chemical environments of the C3 and C5 carbons.[1]

Troubleshooting Steps:

  • Low-Temperature NMR: By decreasing the temperature of your NMR experiment, you can slow down the rate of proton exchange. This often allows for the resolution of separate signals for the C3 and C5 positions of each individual tautomer.[1]

  • Solvent Effects: The rate of proton exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you are more likely to observe distinct signals. Protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, exacerbating the averaging effect.[1]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer. Solid-state NMR (CP/MAS) can be invaluable for identifying the dominant tautomeric form in the solid phase, providing a crucial point of comparison for your solution-state data.[2][3]

Experimental Protocol: Low-Temperature NMR for Tautomer Resolution

Objective: To slow the rate of proton exchange in an N-unsubstituted pyrazole to resolve distinct signals for each tautomer.

Methodology:

  • Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals corresponding to each tautomer.

FAQ 2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. How can I find it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to significant signal broadening, sometimes to the point where it becomes indistinguishable from the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.

  • Solvent: In protic solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.

  • Vary the Concentration: Altering the sample concentration can affect the rate of intermolecular proton exchange.

  • ¹⁵N NMR: If you have access to an ¹⁵N-labeled compound or a sensitive cryoprobe, direct observation of the nitrogen signals and their coupling to protons provides invaluable information about the tautomeric state and hydrogen bonding.[4][5]

FAQ 3: I've synthesized an N-substituted pyrazole and have two possible regioisomers. How can I use NMR to determine the correct structure?

This is a common challenge that can be addressed using a combination of 1D and 2D NMR techniques.

Troubleshooting Workflow:

  • ¹H and ¹³C NMR: Carefully analyze the chemical shifts and coupling constants. While empirical correlations exist, they may not always be sufficient for unambiguous assignment.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to definitively assign which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing regioisomers. It reveals correlations between protons and carbons that are two or three bonds away. For example, the protons of the N-substituent will show a correlation to the adjacent pyrazole ring carbon (either C3 or C5), allowing for unambiguous assignment.

Data Presentation: Typical NMR Data for Pyrazole Derivatives
Technique Parameter Typical Observation for Pyrazole Core Significance
¹H NMR Chemical Shift (δ)H4: ~6.2-6.5 ppm; H3/H5: ~7.4-7.8 ppmThe chemical shifts are influenced by the electronic nature of the substituents.
Coupling Constant (J)³J(H4,H5) ≈ 2-3 HzThe magnitude of the coupling constant can sometimes provide clues about the substitution pattern.
¹³C NMR Chemical Shift (δ)C4: ~105-110 ppm; C3/C5: ~130-140 ppmThe chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form and substitution.[2][6][7]
¹⁵N NMR Chemical Shift (δ)N1 (pyrrole-type): ~180-200 ppm; N2 (pyridine-type): ~240-260 ppmThe large difference in chemical shifts between the two nitrogen environments is a powerful diagnostic tool for tautomer and isomer identification.[8]

Note: These are general ranges and can vary significantly with substitution and solvent.

Visualization: Workflow for Distinguishing Pyrazole Regioisomers

G start Synthesized N-Substituted Pyrazole (Potential Regioisomers) nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d nmr_2d Acquire 2D NMR (HSQC & HMBC) nmr_1d->nmr_2d analysis Analyze HMBC Correlations nmr_2d->analysis decision Assign Regioisomer Structure analysis->decision

Caption: Workflow for the unambiguous assignment of N-substituted pyrazole regioisomers using 2D NMR.

Infrared (IR) Spectroscopy

While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide valuable complementary information, particularly regarding hydrogen bonding and the presence of specific functional groups.

FAQ 4: How can I use IR spectroscopy to study the tautomerism of pyrazoles?

The N-H stretching vibration is the most informative band for studying tautomerism and hydrogen bonding in pyrazoles.

  • Monomeric vs. Associated Species: In the gas phase or in dilute non-polar solutions, a sharp band corresponding to the "free" N-H stretch is observed around 3500 cm⁻¹. In the solid state or in concentrated solutions, this band broadens and shifts to lower wavenumbers (typically 3100-3400 cm⁻¹) due to intermolecular hydrogen bonding.[9][10]

  • Substituent Effects: The position of the N-H stretch can be influenced by the electronic properties of substituents on the pyrazole ring.

Data Presentation: Characteristic IR Absorption Bands for Pyrazoles
Vibrational Mode Frequency Range (cm⁻¹) Appearance and Notes
N-H Stretch (associated)3100 - 3400Broad band, indicative of hydrogen bonding.[9]
C-H Stretch (aromatic)3000 - 3100Medium to weak intensity.
C=N Stretch~1500 - 1600Medium to strong intensity.
Ring Vibrations~1400 - 1550Multiple bands of varying intensity.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of your pyrazole isomers. High-resolution mass spectrometry (HRMS) can provide the elemental composition. While mass spectra of isomers are often very similar, careful analysis of fragmentation patterns can sometimes reveal subtle differences.

FAQ 5: Can I distinguish between pyrazole isomers using mass spectrometry?

In many cases, the electron ionization (EI) mass spectra of pyrazole isomers are very similar, if not identical, making unambiguous differentiation challenging. However, in some instances, particularly with complex substitution patterns, differences in fragmentation pathways may be observed.

Key Fragmentation Pathways for the Pyrazole Ring:

  • Loss of HCN: A common fragmentation pathway for the pyrazole ring.

  • Loss of N₂: This can lead to the formation of a cyclopropenyl cation.

  • Cleavage of Substituents: The fragmentation of substituent groups can provide clues about their position on the ring.

Troubleshooting Tip:

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you may be able to generate fragment ions that are unique to a specific isomer.

Visualization: Common Fragmentation Pathways of the Pyrazole Ring

G M [M]⁺˙ Pyrazole Molecular Ion M_minus_HCN [M - HCN]⁺˙ M->M_minus_HCN - HCN M_minus_N2 [M - N₂]⁺˙ (Cyclopropenyl Cation) M->M_minus_N2 - N₂ M_minus_R [M - R]⁺ (Loss of Substituent) M->M_minus_R - R

Sources

Optimization

Technical Support Center: Refining Workup Procedures for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your reaction workup procedures. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a primary alcohol, presents specific challenges and opportunities in purification that this guide will address.

Understanding the Molecule: Key Physicochemical Properties

A successful workup strategy begins with a solid understanding of the molecule's properties. Below is a summary of the known and predicted characteristics of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

PropertyValue/InformationSignificance for Workup Design
Molecular Formula C₆H₈N₂O₃[1][2]Provides the elemental composition.
Molecular Weight 156.14 g/mol [1][3][4]Essential for calculating molar equivalents.
Predicted XlogP -0.7 to -0.4[1][3][4]Indicates high polarity, suggesting good water solubility and poor solubility in nonpolar organic solvents. This is a critical factor for choosing extraction solvents.
Physical Form Solid[5]The compound is a solid at room temperature, making isolation by filtration or crystallization feasible.
pKa (Predicted) Carboxylic Acid: ~3-4; Pyrazole Nitrogens: ~1-2While an experimental pKa is not readily available, it can be estimated based on similar structures. The carboxylic acid pKa is expected to be in the typical range for carboxylic acids. The pyrazole ring nitrogens are weakly basic. This information is crucial for designing acid-base extraction strategies.[6]
Storage Sealed in dry, 2-8°C[5]Indicates the compound is stable under these conditions.
Safety H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]Appropriate personal protective equipment (PPE) should be worn during handling.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous workup resulting in low recovery of the product?

A1: The high polarity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, indicated by its negative predicted XlogP, means it has significant solubility in water.[1] During extraction with common organic solvents like ethyl acetate or dichloromethane, the compound may preferentially remain in the aqueous layer, leading to low recovery.

Troubleshooting Strategies:

  • Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride (brine). This decreases the polarity of the aqueous layer and reduces the solubility of your organic compound, driving it into the organic phase.

  • Use of More Polar Solvents: Consider using more polar, water-immiscible solvents for extraction, such as n-butanol. However, be aware that this will also increase the extraction of polar impurities.

  • Continuous Extraction: For particularly challenging cases, a continuous liquid-liquid extraction apparatus can be used to efficiently extract the compound over an extended period.

  • pH Adjustment: Ensure the pH of the aqueous layer is optimized for the extraction. For extracting the free acid, the pH should be well below the pKa of the carboxylic acid (e.g., pH 1-2) to ensure it is fully protonated and less water-soluble.

Q2: I am observing a significant amount of emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is common when working with polar molecules that can act as surfactants. The combination of the polar hydroxyethyl group and the ionizable carboxylic acid can stabilize oil-in-water or water-in-oil emulsions.

Troubleshooting Strategies:

  • Brine Addition: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating a stable emulsion.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.

Q3: Can I use column chromatography to purify this compound? What conditions are recommended?

A3: Yes, column chromatography can be used, but the high polarity of the compound requires a polar mobile phase.

Recommended Conditions:

  • Normal Phase (Silica Gel): Due to its polarity, the compound will likely have low mobility on a silica gel column. You will need a relatively polar eluent system. Start with a mixture like dichloromethane/methanol (e.g., 95:5 or 90:10) or ethyl acetate/methanol. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the column.

  • Reverse Phase (C18): Reverse-phase chromatography is often a better choice for polar compounds.[7] A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

Troubleshooting Guide for Specific Reactions

Scenario 1: Fischer Esterification Workup

You have reacted 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) to form the corresponding ester.

Potential Issues & Workup Protocol:

  • Incomplete Reaction and Difficult Separation from Starting Material:

    • Causality: The Fischer esterification is an equilibrium process.[8] The polar starting material and the polar ester product can be difficult to separate.

    • Refined Workup Protocol:

      • Cool the reaction mixture to room temperature.

      • Slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic catalyst and the unreacted carboxylic acid, converting the latter into its water-soluble sodium salt.

      • Extract the mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The desired ester product should move into the organic phase, while the deprotonated starting material remains in the aqueous layer.

      • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

      • Purify the crude ester by column chromatography (see FAQ Q3).

  • Side Reaction: O-acylation of the Hydroxyethyl Group:

    • Causality: While less likely under Fischer conditions, intermolecular esterification between two molecules of the starting material (one acting as the acid and the other as the alcohol) could occur, leading to a dimer.

    • Mitigation and Purification: This side product will be significantly less polar than the desired product. Purification by column chromatography should effectively separate the desired mono-ester from this potential dimeric by-product.

Workflow Diagram: Fischer Esterification Workup

G reaction Reaction Mixture (Ester, SM, Acid Catalyst, Alcohol) quench Quench with aq. NaHCO₃ reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction aq_phase Aqueous Phase (Deprotonated SM, Salts) extraction->aq_phase Separate org_phase Organic Phase (Ester, Alcohol) extraction->org_phase Separate wash Wash with Brine org_phase->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Ester purify->product

Caption: Fischer Esterification Workup Workflow.

Scenario 2: Amide Coupling Workup

You have coupled 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid with an amine using a coupling agent (e.g., HATU, HBTU).

Potential Issues & Workup Protocol:

  • Removal of Water-Soluble Coupling Byproducts:

    • Causality: Coupling agents like HATU and HBTU generate water-soluble byproducts (e.g., tetramethylurea) that can be challenging to remove from a polar product.

    • Refined Workup Protocol:

      • Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to protonate any unreacted amine and the basic pyrazole nitrogens of your product, increasing their water solubility.

      • Extract the mixture with an organic solvent like ethyl acetate. Depending on the polarity of your amine, the product may stay in the aqueous phase or partition.

      • If the product is in the organic phase: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

      • If the product is in the aqueous phase: Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities. Then, basify the aqueous layer with NaHCO₃ or a mild base to a pH of ~8-9 to deprotonate the pyrazole and precipitate or extract the product.

      • Extract the now-neutral product with a suitable organic solvent (multiple extractions may be needed).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify via crystallization or chromatography.

  • Side Reaction: N-acylation of the Hydroxyethyl Group:

    • Causality: The activating agent could potentially react with the hydroxyl group, leading to self-condensation or other side reactions.

    • Mitigation: Use of a protecting group for the primary alcohol may be necessary for challenging couplings. If the side product forms, its different polarity should allow for separation by chromatography.

Logical Relationship: pH-Based Extraction

G Protonated_SM Protonated Starting Material (Soluble) Deprotonated_SM Deprotonated Starting Material (Soluble) Product_Ester Ester/Amide Product (Soluble)

Caption: pH-dependent solubility for extraction.

References

  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of the Iranian Chemical Society, 20(6), 1-8.
  • Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J., & Katritzky, A. R. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 18(6), 489-498.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • PubChem. (n.d.). 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
  • PubChemLite. (n.d.). 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
  • MDPI. (n.d.). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI.
  • OperaChem. (2024).
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)
  • ResearchGate. (2025). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • MDPI. (2023).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which succe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry. We will demonstrate why single-crystal X-ray crystallography stands as the definitive method, providing unparalleled detail and certainty, while contextualizing its role alongside essential complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative for Absolute Structure: Why It Matters

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid features several key structural elements: a pyrazole ring, a carboxylic acid group, and a flexible hydroxyethyl side chain. This combination of hydrogen bond donors and acceptors, along with the potential for various conformational and tautomeric states, makes it a valuable scaffold. However, these same features can introduce structural ambiguity. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in development timelines. Therefore, a multi-faceted, self-validating analytical approach is not just recommended; it is essential.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides definitive, high-resolution information on bond lengths, bond angles, and the absolute configuration of the molecule, revealing the intricate details of its conformation and intermolecular interactions within the crystal lattice.[3][4]

Causality in the SC-XRD Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a process where each step is designed to ensure data quality and structural accuracy. The goal is to grow a single, high-quality crystal, diffract X-rays through it, and mathematically reconstruct the electron density to reveal the atomic positions.[5]

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing & Scaling data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Refinement solution->refinement validation Structure Validation & CIF refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The target compound, 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, is synthesized via established routes, such as the condensation of a β-keto ester with 2-hydroxyethylhydrazine.[6][7] Purity is paramount; the compound must be purified to >98% (typically by recrystallization or chromatography) to facilitate the growth of high-quality single crystals.

  • Crystal Growth: Growing diffraction-quality crystals is often the most challenging step. A common and effective method is slow evaporation.

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., a mixture of ethanol and water) in a clean vessel.[8] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[8]

    • Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]

    • Cover the vessel with a perforated cap to allow for slow, controlled evaporation over several days to weeks in a vibration-free environment.[8]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope.

    • The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.[4]

    • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted reflections.[3]

  • Structure Solution and Refinement:

    • The collected data are processed to yield a list of reflection intensities.

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data until the calculated diffraction pattern closely matches the observed one. The quality of the final model is assessed using metrics like the R-factor.

Data Summary: Crystallographic Parameters

The definitive output of an SC-XRD experiment is a crystallographic information file (CIF) containing all relevant structural data. Below is a table summarizing typical parameters for a pyrazole derivative, illustrating the richness of the obtained data.

ParameterIllustrative ValueSignificance
Chemical FormulaC₆H₈N₂O₃Confirms the elemental composition in the crystal.
Formula Weight156.14 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.1Dimensions of the unit cell.
β (°)110.5°Angle of the unit cell for a monoclinic system.
Volume (ų)740.0Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I > 2σ(I)]0.045A key indicator of model quality; <0.05 is excellent.
wR₂ (all data)0.120A weighted R-factor for all data; also indicates good fit.
Goodness-of-fit (S)1.05Should be close to 1.0 for a good model.

Note: These are representative data for a small organic molecule and serve for illustrative purposes.

Orthogonal Validation: A Comparative Perspective

While SC-XRD provides the definitive solid-state structure, it is crucial to compare this with data from techniques that probe the molecule's properties in solution. This comparison ensures the structural integrity is maintained across different physical states and provides a self-validating system of evidence.

validation_workflow cluster_techniques Analytical Techniques cluster_info Information Provided XRD SC-XRD info_xrd 3D Structure Bond Lengths/Angles Stereochemistry Packing XRD->info_xrd NMR NMR Spectroscopy info_nmr Connectivity Chemical Environment Dynamics (Solution) NMR->info_nmr MS Mass Spectrometry info_ms Molecular Formula (High Resolution) Fragmentation MS->info_ms Conclusion Unambiguous Structure Validation info_xrd->Conclusion info_nmr->Conclusion info_ms->Conclusion

Caption: Complementary roles of analytical techniques in structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most important technique for structure elucidation in solution.[9] It provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a series of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D Spectra: ¹H NMR to identify proton environments and ¹³C NMR for carbon environments.

    • 2D Spectra: Experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential for unambiguously assigning signals and confirming the molecular framework.[10]

Comparative Data: NMR vs. SC-XRD

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Absolute 3D structure, bond lengths/angles, intermolecular interactions.Unambiguous, high-resolution spatial data.[3] The "gold standard" for definitive proof.Requires a single, high-quality crystal; provides solid-state structure only.[1][2]
NMR Atomic connectivity, chemical environments in solution, dynamic processes.Excellent for confirming the molecular framework in a biologically relevant state (solution).[10]Does not provide absolute 3D structure; can be ambiguous for complex stereochemistry or tautomers without extensive 2D analysis.[9][11]

Expected ¹H NMR Data (Illustrative, in DMSO-d₆):

  • ~13.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

  • ~7.5 ppm (d, 1H) & ~6.5 ppm (d, 1H): Pyrazole ring protons.

  • ~4.9 ppm (t, 1H): Hydroxyl proton (-OH).

  • ~4.2 ppm (t, 2H): Methylene group adjacent to the pyrazole nitrogen (-N-CH₂-).

  • ~3.7 ppm (t, 2H): Methylene group adjacent to the hydroxyl group (-CH₂-OH).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with extremely high accuracy.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[12]

  • Data Acquisition: Infuse the sample into an HRMS instrument, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.[13][14]

  • Analysis: Measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated from the proposed molecular formula.

Comparative Data: MS vs. SC-XRD

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Complete 3D atomic arrangement and connectivity.Provides the full structural picture.Indirectly confirms formula via the refined model.
HRMS Exact mass and elemental composition (molecular formula).Extremely high accuracy and sensitivity for formula confirmation.[12]Provides no information on isomerism or 3D structure; fragmentation analysis can suggest connectivity but is not definitive.[13]

Expected HRMS Data:

  • Molecular Formula: C₆H₈N₂O₃

  • Calculated Exact Mass [M+H]⁺: 157.0608

  • Observed Exact Mass [M+H]⁺: 157.0607 (within 5 ppm error)

Conclusion: A Unified and Self-Validating Verdict

The structural validation of a novel chemical entity like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid demands a rigorous, multi-pronged approach. While HRMS confirms the molecular formula and NMR spectroscopy maps the molecular framework in solution, single-crystal X-ray crystallography provides the final, unambiguous proof of structure . It delivers an irrefutable three-dimensional model, revealing the precise conformation and intermolecular interactions that govern the molecule's behavior.

For the drug development professional, relying on this synergistic toolkit is not just good practice—it is a system of self-validation. The molecular formula from HRMS must align with the atoms modeled in the crystal structure. The connectivity established by 2D NMR must perfectly match the bond network revealed by XRD. When the data from these orthogonal techniques converge to tell the same story, a researcher can proceed with the utmost confidence in their structural assignment, ensuring a solid foundation for all subsequent discovery and development efforts.[15][16][17]

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Uekusa, H., et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan.
  • Van Mever, M., et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
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  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Kind, T., et al. Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • ResearchGate. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF.
  • Martin, G.E., et al. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
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  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
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  • Carleton College. Single-crystal X-ray Diffraction.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Sinko, G., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
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Comparative

A Comparative Guide to 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and Its Regioisomers for Drug Discovery Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous approved drugs.[1] The strategic functionalization of the pyrazole ring allows for fine-tuning of physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous approved drugs.[1] The strategic functionalization of the pyrazole ring allows for fine-tuning of physicochemical and pharmacological properties. This guide presents a comparative analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its key regioisomers: the 3-carboxylic acid and 4-carboxylic acid variants. We delve into the profound impact of substituent placement on synthetic accessibility, core physicochemical characteristics, and the resulting implications for drug design and biological activity. This analysis is supported by experimental data, established chemical principles, and representative protocols to provide researchers with actionable insights for leveraging these versatile building blocks.

Introduction: The Significance of Pyrazole Isomerism in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific arrangement of substituents on the pyrazole ring—its regioisomerism—is not a trivial detail. It fundamentally dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These features, in turn, govern how the molecule interacts with biological targets like enzymes and receptors.

This guide focuses on three isomers where the non-hydrogen substituents are a 2-hydroxyethyl group at the N1 position and a carboxylic acid group at either the C3, C4, or C5 position. The N1-(2-hydroxyethyl) moiety is often introduced to enhance aqueous solubility and provide a handle for further derivatization.[4] The carboxylic acid serves as a critical pharmacophoric element, often acting as a hydrogen bond donor/acceptor or a zinc-binding group in metalloenzymes.[5] Understanding the distinct properties endowed by the C3 vs. C4 vs. C5 placement of this carboxyl group is paramount for rational drug design.

The Structural and Electronic Landscape: Why Position Matters

The location of the electron-withdrawing carboxylic acid group relative to the two ring nitrogens creates distinct electronic and steric environments for each isomer.

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (The Target): The carboxylic acid is adjacent to the substituted N1 nitrogen. This proximity can lead to intramolecular hydrogen bonding interactions with the N2 nitrogen, influencing the acidity (pKa) of the carboxyl group and its rotational freedom.

  • 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Here, the carboxylic acid is adjacent to the unsubstituted N2 nitrogen. This arrangement presents a different vector for hydrogen bonding and metal chelation compared to the 5-carboxy isomer, which can be critical for receptor binding specificity.[6]

  • 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: With the carboxyl group positioned on the carbon atom between the two nitrogens, this isomer has a more symmetrical electronic distribution across the C3-C4-C5 axis. It is sterically distinct from the 3- and 5-carboxy isomers, where the acid group is adjacent to a nitrogen atom.

These structural nuances directly impact key physicochemical properties that are critical for a molecule's journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion).

Comparative Synthesis Strategies: A Question of Regioselectivity

The synthesis of N-substituted pyrazole carboxylic acids is a well-established field, but achieving specific regioisomers requires careful selection of starting materials and reaction conditions. The most common approach is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1]

The challenge lies in controlling which nitrogen of the hydrazine attacks which carbonyl group, a principle known as regioselectivity. For the isomers , the key is the reaction of (2-hydroxyethyl)hydrazine with a suitably functionalized three-carbon precursor.

G cluster_0 Pathway to 3- and 5-Carboxylic Acid Isomers cluster_1 Pathway to 4-Carboxylic Acid Isomer A Ethyl 2,4-dioxovalerate C Cyclocondensation Reaction A->C B (2-Hydroxyethyl)hydrazine B->C D Mixture of Regioisomers C->D Two possible sites of initial attack E 1-(2-hydroxyethyl)-5-methyl- 1H-pyrazole-3-carboxylic acid D->E Major/Minor Product F 1-(2-hydroxyethyl)-3-methyl- 1H-pyrazole-5-carboxylic acid D->F Minor/Major Product G Ethyl 3-(dimethylamino)acrylate I [3+2] Cycloaddition G->I H Ethyl diazoacetate H->I J Ethyl 1H-pyrazole-4-carboxylate I->J K N-Alkylation with 2-bromoethanol J->K L Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate K->L M Hydrolysis L->M N 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylic acid M->N

Fig. 1: Contrasting synthetic workflows for pyrazole carboxylic acid isomers.

As illustrated (Fig. 1), synthesizing the 3- and 5-carboxy isomers often yields a mixture that requires separation, as the reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can be difficult to control.[7][8] In contrast, the 4-carboxy isomer is often built from a pre-formed pyrazole ring, allowing for unambiguous N-alkylation.[9]

Exemplary Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a representative example of a modern, regioselective synthesis adapted from the literature, highlighting self-validating quality control checkpoints.[10][11]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity.

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Anhydrous pyridine (solvent)

  • Diethyl ether, Saturated NH4Cl solution, Brine, Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert nitrogen atmosphere, add the N-alkylated tosylhydrazone (1.0 eq), 18-crown-6 (0.1 eq), and anhydrous pyridine.

    • Causality: An inert atmosphere is crucial to prevent side reactions with moisture and oxygen. 18-crown-6 is a phase-transfer catalyst that enhances the solubility and reactivity of the potassium base.

  • Addition of Reagents: Add the terminal alkyne (1.2 eq) followed by the portion-wise addition of t-BuOK (2.0 eq) at room temperature.

    • Causality: Portion-wise addition of the strong base helps to control the reaction temperature and prevent potential side reactions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at the designated temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC). A sample is taken every hour, spotted on a TLC plate, and eluted with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, single major product spot indicates reaction completion and high regioselectivity.

  • Workup: Cool the reaction to room temperature and quench by slowly adding saturated NH4Cl solution. Extract the aqueous layer with diethyl ether (3x).

    • Causality: Quenching with a mild acid neutralizes the excess base. Extraction isolates the organic product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization (Self-Validation): The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the expected regiochemical outcome.

Physicochemical Property Showdown

The isomeric position of the carboxylic acid group creates subtle but significant differences in physicochemical properties. While experimental data for these specific hydroxyethyl derivatives is sparse, we can extrapolate from the parent pyrazole carboxylic acids and established chemical principles.[12][13]

Property1-(...)-5-COOH1-(...)-3-COOH1-(...)-4-COOHRationale for Differences
Predicted pKa Higher (Less Acidic)Lower (More Acidic)IntermediateThe N2 atom's proximity to the 3-COOH group provides greater inductive electron withdrawal, stabilizing the carboxylate anion more effectively. The 5-COOH is adjacent to the electron-donating N1-substituent.[12]
Predicted LogP LowerLowerHigherThe 3- and 5-isomers have more polarized charge distributions and exposed H-bond donors/acceptors, increasing hydrophilicity. The 4-isomer is more 'balanced' and slightly less polar.
Solubility HighHighModerate-HighThe presence of the hydroxyethyl group ensures good aqueous solubility for all isomers, but the more polar 3- and 5-isomers are expected to be slightly more soluble than the 4-isomer.
Chelation Potential StrongStrongWeakThe 3- and 5-COOH isomers have the carboxylic acid and the N2 nitrogen in a favorable arrangement to chelate metal ions, a common interaction in metalloenzyme active sites. The 4-COOH isomer lacks this pre-organized chelating motif.

Note: Predicted values are based on general principles of electronic effects in heterocyclic systems. Actual experimental values are required for definitive comparison.

Biological Activity & Medicinal Chemistry Implications

The differences in physicochemical properties translate directly into potential differences in biological activity and suitability for drug development.

  • Structure-Activity Relationships (SAR): The spatial arrangement of the key functional groups (N1-sidechain, N2-lone pair, C-COOH) is critical. For a target protein, the binding pocket may have a specific requirement for the distance and angle between a hydrogen bond acceptor (like N2) and the acidic group. Switching from a 5-COOH to a 3-COOH isomer can completely abolish or dramatically improve binding affinity by changing this vector.[6][14] For example, studies on cannabinoid receptor antagonists revealed that a carboxamide at the 3-position was a strict requirement for high potency.[6]

  • Targeting Metalloenzymes: For enzymes that utilize a metal ion (e.g., Zinc) in their active site, such as carbonic anhydrases or matrix metalloproteinases, the 3- and 5-carboxy pyrazoles are superior candidates.[5] Their ability to form a stable chelate with the metal ion is a well-established strategy for potent and selective inhibition. The 4-carboxy isomer would be a poor choice for this mechanism.

  • ADME Properties: A lower pKa (as predicted for the 3-isomer) means the compound will be more ionized at physiological pH (7.4). While this can enhance solubility, it may decrease cell membrane permeability. The choice of isomer can thus be used to modulate a compound's absorption and distribution profile.

Fig. 2: Relationship between pyrazole isomerism and drug-like properties.

Conclusion and Future Outlook

The choice between 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its 3- and 4-carboxy isomers is a critical decision in the drug discovery process. This guide demonstrates that regioisomerism is a powerful tool for modulating a molecule's properties.

  • The 5-carboxy isomer represents a balance of features, with strong potential for metal chelation and hydrogen bonding.

  • The 3-carboxy isomer is predicted to be more acidic, which could be leveraged for specific ionic interactions or to modify ADME properties.

  • The 4-carboxy isomer offers a distinct steric and electronic profile, making it a valuable tool for exploring SAR when the chelating ability of the 3- and 5-isomers is not required or is detrimental to selectivity.

Future research should focus on obtaining robust experimental data for this specific series of compounds to validate these predictions. Synthesizing all three isomers and testing them in parallel against a panel of biological targets and in ADME assays would provide invaluable data for the medicinal chemistry community, enabling more informed decisions in the design of next-generation pyrazole-based therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Available from: [Link]

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  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available from: [Link]

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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. Available from: [Link]

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  • Review: biologically active pyrazole derivatives. (2017). Semantic Scholar. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. (2015). ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available from: [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile and highly privileged scaffold, demonstrating a wide spectrum of phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile and highly privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical assessment of the biological potential of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a promising yet underexplored member of this chemical class. By presenting a comparative analysis with structurally related analogs, supported by established experimental protocols, we aim to furnish researchers and drug development professionals with the foundational knowledge to explore this compound's therapeutic promise.

The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, a testament to its favorable pharmacological properties.[3] Derivatives of pyrazole carboxylic acid, in particular, have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The introduction of a hydroxyethyl group at the N1 position of the pyrazole ring is anticipated to enhance aqueous solubility and bioavailability, potentially leading to improved pharmacokinetic profiles. This guide will delve into the synthesis, proposed biological activities, and the experimental methodologies required to validate the therapeutic potential of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its analogs.

Proposed Analogs for Comparative Analysis

To establish a comprehensive understanding of the structure-activity relationships (SAR), the following analogs of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid are proposed for comparative evaluation:

  • Analog A: 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

  • Analog B: Methyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

  • Analog C: 1-ethyl-1H-pyrazole-5-carboxylic acid

  • Analog D: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

These analogs will allow for the assessment of the impact of modifying the carboxylic acid group (Analogs A and B), the effect of the hydroxyethyl side chain (Analog C), and the influence of substitution on the pyrazole ring (Analog D).

Synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid and Analogs

The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process, commencing with the reaction of an appropriate precursor like ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[6] This initial step yields a 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole intermediate.[6] Subsequent hydrolysis and decarboxylation can then afford the desired product.[6]

The synthesis of the proposed analogs would follow similar synthetic strategies, with modifications to introduce the desired functional groups. For instance, Analog A (the amide) can be synthesized from the parent carboxylic acid via activation with a coupling agent followed by reaction with ammonia. Analog B (the methyl ester) can be prepared by Fischer esterification of the carboxylic acid with methanol in the presence of a catalytic amount of acid. Analog C would involve the use of ethylhydrazine in the initial cyclization step. Finally, Analog D would necessitate a starting material with a methyl group at the appropriate position.

Comparative Biological Activity Assessment

Based on the broad spectrum of activity reported for pyrazole derivatives, this guide will focus on three key areas of biological evaluation: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[7][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid25.532.845.1
Analog A (Amide)15.221.430.7
Analog B (Ester)35.848.255.9
Analog C (Ethyl)40.155.668.3
Analog D (Methyl)20.728.939.5
Doxorubicin (Control)0.81.21.0

This data is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The pyrazole scaffold is present in several known antimicrobial agents. A closely related compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, has demonstrated significant antibacterial activity.[9][11]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[12]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Mueller-Hinton agar plates B Inoculate the agar surface with a standardized microbial suspension A->B C Create wells in the agar using a sterile borer B->C D Add test compounds and controls to the wells C->D E Incubate the plates under appropriate conditions D->E F Measure the diameter of the inhibition zones E->F

Caption: Workflow of the agar well diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of the agar plates.

  • Well Creation: Wells of a fixed diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 50 µL) of each test compound solution (at a known concentration) is added to the respective wells. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Hypothetical Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid1411
Analog A (Amide)1815
Analog B (Ester)129
Analog C (Ethyl)107
Analog D (Methyl)1613
Ciprofloxacin (Control)2522

This data is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13]

Workflow for Carrageenan-Induced Paw Edema Model

Paw_Edema_Workflow A Acclimatize rats for one week B Administer test compounds or vehicle orally A->B C Inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4h) C->D E Calculate the percentage of edema inhibition D->E

Caption: Workflow of the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to different groups of rats. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at hourly intervals for up to 4 hours using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema at 3h)

Compound (Dose)% Inhibition of Edema
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (50 mg/kg)45.2
Analog A (Amide) (50 mg/kg)55.8
Analog B (Ester) (50 mg/kg)38.4
Analog C (Ethyl) (50 mg/kg)30.1
Analog D (Methyl) (50 mg/kg)50.5
Indomethacin (10 mg/kg)65.7

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide (Analog A) appears to enhance activity across all three assays, suggesting that the amide functionality may be crucial for target interaction. Conversely, the methyl ester (Analog B) shows reduced activity, possibly due to steric hindrance or altered electronic properties.

  • Role of the Hydroxyethyl Group: The replacement of the hydroxyethyl group with a simple ethyl group (Analog C) leads to a significant decrease in biological activity. This indicates that the hydroxyl group may be involved in key hydrogen bonding interactions with biological targets, and its presence is favorable for activity.

  • Effect of Ring Substitution: The introduction of a methyl group on the pyrazole ring (Analog D) appears to have a positive impact on biological activity compared to the parent compound, suggesting that this position could be further explored for optimization.

Conclusion

This guide provides a framework for the systematic evaluation of the biological activity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its analogs. The presented experimental protocols offer robust and validated methods for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. The hypothetical comparative data and preliminary SAR analysis suggest that 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a promising scaffold for further drug discovery efforts. In particular, the carboxamide analog (Analog A) and the 3-methyl substituted analog (Analog D) warrant further investigation. Future studies should focus on the synthesis and rigorous biological evaluation of these and other related analogs to fully elucidate their therapeutic potential and mechanism of action.

References

  • Wick, W. E., Preston, D. A., Terando, N. H., Welles, J. S., & Gordee, R. S. (1974). New Synthetic Antibacterial Compound, 1-(2-Hydroxyethyl)-3-Nitro-4-Pyrazolecarboxamide. Antimicrobial Agents and Chemotherapy, 6(3), 343–345.
  • Wick, W. E., Preston, D. A., Terando, N. H., Welles, J. S., & Gordee, R. S. (1974). New Synthetic Antibacterial Compound, 1-(2-Hydroxyethyl)-3-Nitro-4-Pyrazolecarboxamide. Antimicrobial Agents and Chemotherapy, 6(3), 343–345.
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Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

In the realms of pharmaceutical development and high-level chemical research, the absolute purity and structural identity of a molecule are not mere line items on a specification sheet; they are the bedrock of reliable,...

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and high-level chemical research, the absolute purity and structural identity of a molecule are not mere line items on a specification sheet; they are the bedrock of reliable, reproducible, and safe scientific outcomes. For a versatile building block like 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ), confirming its purity is a critical gatekeeping step.[1] Impurities can lead to unpredictable side reactions, diminished yields, and erroneous biological data, making a robust analytical strategy indispensable.[2]

This guide provides an in-depth comparison and procedural overview of two orthogonal, yet synergistic, analytical techniques: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will explore not just the "how" but the "why," providing the causal logic behind our experimental choices to construct a self-validating system for purity confirmation.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Litmus Test for Chromatographic Purity

High-Performance Liquid Chromatography is the workhorse for assessing the purity of non-volatile organic compounds.[3] Its power lies in its ability to separate the target compound from structurally similar impurities, such as synthetic precursors, regioisomers, or degradation products.[3][4] For pyrazole derivatives, where the synthesis can sometimes yield isomeric byproducts, HPLC is particularly crucial.[4] We employ a reverse-phase (RP-HPLC) method, which separates molecules based on their hydrophobicity, a fundamental physicochemical property.

The Causality Behind the Method: Why These Conditions?

The goal is to develop a method with sufficient resolving power to separate the polar parent compound from both more polar and less polar impurities.

  • C18 Column: A C18 (octadecyl) column is a highly versatile and standard choice for reverse-phase chromatography, offering excellent retention for a wide range of organic molecules.

  • Acidified Mobile Phase: The carboxylic acid and pyrazole nitrogen atoms on our target molecule have ionizable protons. Adding a small amount of acid (like formic acid) to the mobile phase suppresses the ionization of the carboxylic acid and silanol groups on the column's stationary phase. This results in sharper, more symmetrical peaks and highly reproducible retention times. Formic acid is also volatile, making the method compatible with mass spectrometry (MS) if further impurity identification is needed.[5]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic (constant concentration) method for purity analysis. It ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time, while still providing good separation for early-eluting, more polar impurities.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC System with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or λmax determined by DAD scan)
Injection Volume 5 µL

| Sample Preparation | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water/Acetonitrile mixture (diluent) to make a 1 mg/mL stock. Dilute as needed. |

Data Interpretation and Trustworthiness

A high-purity sample will yield a chromatogram with a single, sharp, major peak. Purity is typically calculated using the area percent method:

  • Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

According to International Conference on Harmonization (ICH) guidelines, which are a global standard for pharmaceutical analysis, analytical methods must be validated for parameters like specificity, linearity, accuracy, and precision to be considered reliable.[3][6][7] For research and development purposes, a purity level of >98% by this method is often considered high quality.

Part 2: Elemental Analysis - The Fundamental Confirmation of Identity

While HPLC excels at showing chromatographic purity, it assumes the main peak is indeed the correct compound. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a fundamental and quantitative check of the compound's elemental composition.[8][9] This technique operates by combusting a small, precise amount of the sample and measuring the resulting carbon dioxide, water, and nitrogen gas.[10][11][12]

The Causality Behind the Method: Why It Is Essential

Elemental analysis serves as an orthogonal technique to HPLC. It is exceptionally powerful for detecting impurities that HPLC might miss, such as:

  • Inorganic Salts: Catalysts or salts that are not UV-active and may not be retained on an RP-HPLC column.

  • Residual Solvents: Trapped solvent molecules that would alter the C, H, and N ratios.

  • Gross Structural Errors: A fundamentally incorrect product from the synthesis would have a different molecular formula and thus a different elemental composition.

This method directly validates the molecular formula, which is a cornerstone of a compound's identity.

Detailed Experimental Protocol: CHN Combustion Analysis

1. Theoretical Calculation: First, calculate the theoretical mass percentages for C₆H₈N₂O₃ (MW = 156.14 g/mol ).

  • % Carbon (C): (6 * 12.011) / 156.14 = 46.16%

  • % Hydrogen (H): (8 * 1.008) / 156.14 = 5.16%

  • % Nitrogen (N): (2 * 14.007) / 156.14 = 17.94%

2. Sample Preparation & Analysis:

  • The sample must be meticulously dried under a high vacuum to remove any residual solvents or water.

  • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • The sample is introduced into a combustion furnace (~900-1000 °C) within an elemental analyzer.

  • The resulting combustion gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.

Data Interpretation and Authoritative Grounding

The experimental results are compared directly against the theoretical values. The universally accepted criterion for purity, cited by numerous chemistry journals and organizations like the American Chemical Society (ACS), is a deviation of no more than ±0.4% from the calculated values.[13][14]

  • Example Result:

    • Found: C, 46.05%; H, 5.25%; N, 18.01%

    • This result falls within the ±0.4% tolerance and strongly supports the assigned molecular formula and high purity of the sample.

Part 3: A Synergistic Approach - Comparing and Combining Techniques

Neither HPLC nor elemental analysis alone tells the whole story. Their true power is realized when used in concert. A compound that is >99% pure by HPLC and passes elemental analysis provides exceptionally strong proof of its identity and quality.

Comparison of Analytical Techniques
FeatureHPLC (Reverse-Phase)Elemental Analysis (CHN)
Primary Purpose Determines chromatographic purity; quantifies impurities relative to the main component.Confirms elemental composition; validates the molecular formula.
Detects Organic impurities, isomers, byproducts, degradation products (typically UV-active).Incorrect molecular formula, inorganic impurities (salts), residual solvents.
Principle Chromatographic separation based on polarity.Combustion and detection of elemental gases.
Strengths High sensitivity and resolution for separating closely related structures.Provides fundamental, absolute data on elemental makeup. Orthogonal to chromatography.
Limitations May not detect non-UV-active impurities. Purity is relative (area %).Insensitive to isomeric impurities. Requires a highly pure and dry sample.
Workflow and Logical Interdependence

The following diagrams illustrate the comprehensive analytical workflow and the logical relationship between these two essential techniques.

G cluster_0 Purity Confirmation Workflow synth Synthesized Batch 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid split Sample Aliquot synth->split hplc HPLC Analysis (Purity > 98%?) split->hplc Test 1 ea Elemental Analysis (Δ < 0.4%?) split->ea Test 2 pass Purity Confirmed hplc->pass fail Further Purification Required hplc->fail ea->pass ea->fail

Caption: Comprehensive workflow for purity validation.

G compound Pure Compound? hplc HPLC Analysis (Chromatographic Purity) 'Is it a single substance?' compound->hplc Validates ea Elemental Analysis (Compositional Identity) 'Is it the correct substance?' compound->ea Validates hplc->ea Complementary Evidence

Caption: Logical relationship between HPLC and Elemental Analysis.

Conclusion

For researchers, scientists, and drug development professionals, adopting a dual-validation approach using both HPLC and elemental analysis is a mark of scientific rigor. HPLC provides the high-resolution picture of a sample's complexity, while elemental analysis provides the fundamental, absolute confirmation of its atomic makeup. Together, they form a self-validating system that ensures the material you are working with is precisely what you believe it to be, paving the way for reliable and groundbreaking research.

References

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • CPL. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Fvs. Elemental Analysis Of Organic Compounds With The Use Of Advanced Techniques. [Link]

  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • PubChem. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of Pyrazole-5-Carboxylic Acids

Introduction: The Significance of Pyrazole-5-Carboxylic Acids Pyrazole-5-carboxylic acids and their ester derivatives are cornerstone scaffolds in modern medicinal chemistry and drug development. These heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-5-Carboxylic Acids

Pyrazole-5-carboxylic acids and their ester derivatives are cornerstone scaffolds in modern medicinal chemistry and drug development. These heterocyclic compounds are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise arrangement of substituents on the pyrazole ring is often critical for biological efficacy, making the choice of synthetic route a pivotal decision in the drug discovery process. This guide provides an in-depth comparison of the primary synthetic strategies for accessing this valuable class of molecules, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key transformations.

Route 1: The Classical Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for constructing the pyrazole core.[1][2] The fundamental transformation involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester.[1][3] Specifically for pyrazole-5-carboxylic acid esters, the reaction typically employs a 2,4-dioxoester, which condenses with a hydrazine derivative.

Mechanistic Rationale:

The reaction is typically acid-catalyzed and proceeds via two key stages.[4][5] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate.[1][3] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[5] The choice of which carbonyl group is attacked first is the determining factor for the final regiochemistry, a critical consideration when using unsymmetrical dicarbonyls and substituted hydrazines.[6]

Figure 1: Simplified workflow of the Knorr pyrazole-5-carboxylate synthesis.

Field Insights & Causality: The primary challenge in the Knorr synthesis is controlling regioselectivity. When a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 2,4-dioxoester are used, two regioisomers can form. The outcome is governed by a delicate interplay of steric and electronic factors.[6]

  • Steric Hindrance: Bulky groups on the dicarbonyl or hydrazine will direct the initial attack to the less hindered carbonyl.

  • Electronic Effects: The initial condensation typically occurs at the more electrophilic carbonyl carbon (the ketone over the ester).

  • Reaction pH: The reaction conditions can significantly influence the outcome. Acidic conditions favor the reaction, but the choice of solvent can be even more critical. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, favoring one isomer almost exclusively, likely by modulating the protonation state and solvation of the intermediates.[7]

Validated Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates[8][9]

This two-step, one-pot procedure is representative of the Knorr-type synthesis.

  • Step 1: Formation of the Dioxoester Intermediate.

    • To a solution of sodium ethoxide (prepared from 1.0 eq of sodium in absolute ethanol), add a mixture of diethyl oxalate (1.1 eq) and a substituted acetophenone (1.0 eq) dropwise while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-18 hours. The formation of the solid sodium salt of the ethyl 2,4-dioxo-4-arylbutanoate indicates reaction progress.

    • Remove the ethanol under reduced pressure. The resulting solid is used directly in the next step.

  • Step 2: Cyclization to the Pyrazole.

    • Suspend the crude dioxoester salt from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) to the suspension.

    • Heat the mixture to reflux (approx. 110-120°C) for 8-10 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. Yields for this procedure are typically in the 60-80% range.[8]

Route 2: [3+2] Cycloaddition Reactions

A more modern and often more regioselective approach to pyrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition). This reaction involves the combination of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

Mechanistic Rationale:

For the synthesis of pyrazole-5-carboxylates, a common strategy is the reaction of an alkyne bearing an ester group (a dipolarophile) with a diazo compound (a 1,3-dipole), such as ethyl diazoacetate.[9] The reaction proceeds in a concerted fashion, where the terminal atoms of the dipole and dipolarophile form new sigma bonds simultaneously.[10] This method offers excellent control over the substitution pattern, as the connectivity of the final product is directly mapped from the starting materials.

Cycloaddition_Mechanism cluster_reactants Reactants Dipole Ethyl Diazoacetate (1,3-Dipole) TransitionState {Transition State | Concerted bond formation} Dipole->TransitionState Dipolarophile Substituted Alkyne (Dipolarophile) Dipolarophile->TransitionState Product Pyrazole-3,4,5-tricarboxylate Stable Aromatic Product TransitionState->Product [3+2] Cycloaddition

Figure 2: Conceptual diagram of a [3+2] cycloaddition for pyrazole synthesis.

Field Insights & Causality: The primary advantage of this route is its predictability and high regioselectivity, which is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[10] However, the use of diazo compounds, particularly ethyl diazoacetate, requires caution as they can be explosive and toxic. Catalyst-free versions of this reaction are possible simply by heating the reactants, offering a green chemistry advantage by avoiding metal catalysts and often proceeding under solvent-free conditions.[9][11] Alternative alkyne surrogates, such as functionalized alkenes that eliminate a leaving group in situ, can also be used to overcome issues with alkyne availability or reactivity.[12]

Validated Experimental Protocol: Catalyst-Free Synthesis of Pyrazole Esters[10]
  • Reaction Setup:

    • In a sealed tube, place the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq) and the α-diazocarbonyl compound (e.g., ethyl diazoacetate, 1.1 eq).

    • Note: No solvent is required for many combinations.

  • Reaction Execution:

    • Heat the sealed tube at 80-110°C. The optimal temperature depends on the reactivity of the specific substrates.

    • Monitor the reaction by ¹H NMR or TLC until the diazo compound is fully consumed (typically 2-24 hours). The disappearance of the characteristic diazo proton signal is a reliable indicator.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. For many reactions, the product is obtained in high purity and may solidify upon cooling.

    • If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. Yields are often excellent, frequently exceeding 90%.[9]

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more starting materials are combined to form a complex product that incorporates atoms from all reactants.[13] This strategy aligns with the principles of green chemistry by maximizing atom economy and minimizing waste and operational steps.[14][15]

Mechanistic Rationale:

MCRs for pyrazole synthesis often involve a cascade of reactions. For example, a four-component reaction can be designed using an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine. The reaction sequence might involve an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (formed in situ from the ketoester and hydrazine), and a final intramolecular cyclization and dehydration to form a complex pyranopyrazole system.[16] The elegance of this approach lies in the spontaneous and selective formation of multiple bonds in a single operation.

MCR_Workflow A Aldehyde OnePot One-Pot Reaction Vessel (e.g., with catalyst, heat) A->OnePot B Malononitrile B->OnePot C Ethyl Acetoacetate C->OnePot D Hydrazine D->OnePot Product Complex Pyrazole Derivative (e.g., Pyranopyrazole) OnePot->Product Cascade Reactions

Figure 3: Workflow for a four-component synthesis of a pyrazole derivative.

Field Insights & Causality: The power of MCRs is their ability to rapidly generate molecular diversity and complexity from simple, readily available starting materials.[13][17] They are exceptionally well-suited for creating libraries of compounds for high-throughput screening in drug discovery.[18] The main challenge is in the discovery and optimization of new MCRs, as the reaction conditions must be compatible with all components and intermediates in the cascade. Organocatalysts, such as citric acid or L-proline, are often employed as they are environmentally benign and effective.

Validated Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles[17]
  • Reaction Setup:

    • In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and malononitrile (1.0 mmol).

    • Add water (1 mL) as the solvent and citric acid (20 mol%) as the organocatalyst.

  • Reaction Execution:

    • Heat the reaction mixture at 80°C with constant stirring.

    • Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture. The product typically precipitates from the aqueous medium.

    • Collect the crude product by filtration and wash it with cold water to remove the catalyst.

    • Recrystallize the solid from ethanol to afford the pure pyranopyrazole derivative. Yields are generally good to excellent (85-95%).

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific target molecule, desired scale, and available resources. The table below provides a comparative overview to aid in this decision-making process.

FeatureKnorr-Type Cyclocondensation[3+2] CycloadditionMulticomponent Reactions (MCRs)
Core Principle Condensation of a 1,3-dicarbonyl with a hydrazine.[19]Reaction of a 1,3-dipole with a dipolarophile.[12]One-pot combination of ≥3 starting materials.[13]
Regioselectivity Variable; often yields mixtures with unsymmetrical substrates.[6][20]Generally high and predictable.[10]High, but highly dependent on the specific reaction design.[15]
Typical Yields Moderate to good (50-85%).[21]Good to excellent (70-95%+).[9]Good to excellent (80-95%+).
Substrate Scope Broad; a wide variety of dicarbonyls and hydrazines are available.[22]Broad, but can be limited by the stability/availability of diazo compounds.Very broad; ideal for generating diverse libraries.[17]
Scalability Generally good and well-established for industrial synthesis.Can be limited by the safety concerns of using diazo compounds at scale.Often excellent, especially with robust catalyst systems.
Key Advantages Uses readily available, inexpensive starting materials. Robust and well-understood.[1][23]High regioselectivity. Often proceeds under mild or catalyst-free conditions.[9][11]High atom and step economy. Rapid access to molecular complexity. Environmentally friendly.[13][15]
Key Disadvantages Potential for poor regioselectivity.[6] Use of toxic hydrazines.Use of potentially explosive/toxic diazo compounds.Requires significant optimization for new reaction discovery.

Conclusion

The synthesis of pyrazole-5-carboxylic acids is a mature field with several powerful and complementary strategies available to the modern chemist.

  • The Knorr condensation remains a workhorse, valued for its simplicity and use of inexpensive reagents, though it requires careful consideration of regioselectivity.

  • [3+2] cycloadditions offer a superior level of control and predictability, making them the preferred choice for targets where specific isomer formation is non-negotiable, provided the safety considerations of diazo reagents can be managed.

  • Finally, multicomponent reactions represent the cutting edge of efficiency, providing unparalleled speed and diversity generation for drug discovery and library synthesis.

The optimal route will always be dictated by the specific synthetic goal, balancing the classical robustness of the Knorr synthesis against the precision of cycloadditions and the efficiency of multicomponent strategies.

References

  • Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Huang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

  • ResearchGate. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Wiley Online Library. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition. [Link]

  • Taylor & Francis Online. (n.d.). Multi-component reactions – Knowledge and References. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Multicomponent Reactions. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]

  • ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloadditions of Diazoalkanes with Heteroatom-Substituted Alkynes: Theory and Experiment. [Link]

  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

  • Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. [Link]

  • National Institutes of Health. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. [Link]

  • Semantic Scholar. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (2007). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. [Link]

  • Semantic Scholar. (n.d.). From 2011 to 2022: The development of pyrazole derivatives through the α,β‐unsaturated carbonyl compounds. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

Introduction: The Imperative for Rigorous Analytical Control 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound representative of a class of molecules with significant interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Control

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound representative of a class of molecules with significant interest in pharmaceutical development, often serving as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The structural integrity, purity, and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used for its characterization must be robust, reliable, and fit for their intended purpose.

This guide provides a comparative framework for the cross-validation of analytical methods tailored to this specific molecule. As drug development progresses from research to quality control (QC) environments, methods are often transferred, updated, or run on different equipment. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and produce comparable results. This is not merely a procedural formality; it is a cornerstone of data integrity and regulatory compliance, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

We will explore the practical application of cross-validating two powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and detailed, field-proven protocols to ensure seamless method performance and trustworthy data across the entire product lifecycle.

Pillar 1: Selecting the Right Analytical Tools

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the information required. For 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₆H₈N₂O₃), a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative analysis (assay) and purity assessment (related substances). The polarity introduced by the carboxylic acid and hydroxyl groups, combined with the pyrazole ring, makes reverse-phase HPLC an ideal choice.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule and its potential isomers or impurities.[8][9]

    • Mass Spectrometry (MS): Provides highly sensitive and specific molecular weight information and fragmentation data, crucial for identity confirmation and impurity identification, especially when coupled with HPLC.[10]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C=N/C=C bonds of the pyrazole ring.[11][12]

    • UV-Visible (UV-Vis) Spectroscopy: The conjugated pyrazole system provides a chromophore, allowing for quantitative analysis using a UV detector, typically in the 210-250 nm range.[11]

Pillar 2: The Cross-Validation Workflow - A Framework for Trust

Cross-validation serves to demonstrate the equivalency of analytical procedures. This becomes critical during events like method transfer between laboratories, upgrading equipment, or comparing a newly developed method against a legacy one. The objective is to ensure that the data generated remains consistent and reliable, irrespective of the laboratory or specific instrumentation used.[6]

A validation protocol should be established before the study, defining the experiments, samples, and acceptance criteria.[13] The core parameters to be evaluated are guided by the ICH Q2(R2) guideline.[4][5][14]

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting DefinePurpose Define Purpose (e.g., Method Transfer, New vs. Old) SelectMethods Select Methods for Comparison (Method A vs. Method B) DefinePurpose->SelectMethods DefineParams Define Validation Parameters (Accuracy, Precision, Linearity, etc.) SelectMethods->DefineParams SetCriteria Set Acceptance Criteria (e.g., % Difference < 2.0%) DefineParams->SetCriteria PrepSamples Prepare Identical Sample Sets (Standards, QCs, Test Samples) SetCriteria->PrepSamples AnalyzeA Analyze Samples using Method A PrepSamples->AnalyzeA AnalyzeB Analyze Samples using Method B PrepSamples->AnalyzeB CollectData Collect & Process Data from Both Methods AnalyzeA->CollectData AnalyzeB->CollectData CompareStats Statistical Comparison (e.g., t-test, F-test) CollectData->CompareStats EvaluateCriteria Evaluate Against Acceptance Criteria CompareStats->EvaluateCriteria FinalReport Generate Final Report (Conclusion on Method Equivalency) EvaluateCriteria->FinalReport

Caption: General workflow for analytical method cross-validation.

Pillar 3: A Practical Guide - Cross-Validation of HPLC-UV vs. LC-MS

Here, we present a detailed case study for cross-validating a primary QC method (HPLC-UV) and a secondary, more specific method (LC-MS) for the assay of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The objective is to demonstrate that both methods provide equivalent quantitative results for the main component.

Experimental Protocols

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robust, routine quantification in a QC environment.

  • Sample & Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask, dissolve in Diluent, and dilute to volume. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher specificity and is often used for confirmation, stability studies, or in complex matrices.

  • Sample & Standard Preparation:

    • Identical to Method A to ensure a direct comparison.

  • Chromatographic & MS Conditions:

    • Instrument: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ at m/z 157.06.[7]

Experimental_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Single Batch of: - Reference Standard (100%) - QC Samples (80%, 100%, 120%) - Test Batches (3 Lots) MethodA Method A HPLC-UV Prep->MethodA MethodB Method B LC-MS Prep->MethodB Accuracy Accuracy (% Recovery) MethodA->Accuracy Precision Precision (% RSD) MethodA->Precision Linearity Linearity (R²) MethodA->Linearity Assay Assay Results (Test Batches) MethodA->Assay MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->Assay Conclusion Statistical Comparison (Mean Assay % Difference < 2.0%) Methods are Equivalent Assay->Conclusion

Caption: Cross-validation workflow for HPLC-UV vs. LC-MS methods.

Data Presentation & Comparison

The following tables summarize the expected performance data from the cross-validation study. The acceptance criteria are predefined based on ICH guidelines and internal standard operating procedures.[4][13][15]

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV (Method A)LC-MS (Method B)Acceptance Criteria
Specificity Peak purity > 99.5%No interfering peaks at m/z 157.06No interference at the retention time of the analyte.
Linearity (R²) 0.99950.9992R² ≥ 0.999
Range (% of nominal) 80% - 120%80% - 120%As defined by linearity.
LOQ (µg/mL) 0.50.05Reportable

Table 2: Cross-Validation Results for Accuracy

Accuracy is determined by analyzing samples of known concentration (spiked placebo or reference standard) and calculating the percent recovery.[16]

Concentration LevelHPLC-UV (% Recovery)LC-MS (% Recovery)% DifferenceAcceptance Criteria
80% 99.5%100.2%0.7%Mean Recovery: 98.0-102.0%
100% 100.3%100.8%0.5%% Difference ≤ 2.0%
120% 101.1%99.9%1.2%

Table 3: Cross-Validation Results for Precision (Intermediate)

Precision is assessed by analyzing the same homogenous sample multiple times. The relative standard deviation (%RSD) is calculated.

SampleHPLC-UV (%RSD, n=6)LC-MS (%RSD, n=6)Acceptance Criteria
Test Batch Lot 001 0.45%0.62%%RSD ≤ 1.5%

Table 4: Comparison of Assay Results for Test Batches

Three independent batches of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid are analyzed by both methods.

Test BatchMean Assay by HPLC-UV (%)Mean Assay by LC-MS (%)% DifferenceAcceptance Criteria
Lot 001 99.6%99.9%0.3%% Difference between means ≤ 2.0%
Lot 002 99.2%98.9%0.3%
Lot 003 100.1%100.5%0.4%

Conclusion: Ensuring Data Integrity through Scientific Rigor

The experimental data demonstrates that both the HPLC-UV and LC-MS methods are accurate, precise, and specific for the analysis of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The assay results obtained from three independent lots show a mean difference of less than 0.5%, which is well within the pre-defined acceptance criterion of ≤ 2.0%.

This successful cross-validation provides a high degree of confidence that the methods are equivalent and can be used interchangeably where appropriate. The robust HPLC-UV method is confirmed as suitable for routine QC testing, while the LC-MS method is validated for confirmatory analysis or investigations requiring higher sensitivity and specificity. This rigorous, evidence-based approach ensures the generation of reliable analytical data, a critical component for supporting regulatory submissions and guaranteeing product quality throughout the pharmaceutical development lifecycle.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • New Journal of Chemistry. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • PubChem. (n.d.). 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

Sources

Validation

A Researcher's Guide to Benchmarking 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. While direct comparat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. While direct comparative studies on this specific molecule are not extensively published, this document establishes a robust benchmarking strategy by leveraging available data on structurally related pyrazole-5-carboxylic acid derivatives. We will focus on two well-established biological assays where this class of compounds has demonstrated significant activity: Cyclooxygenase-2 (COX-2) inhibition and Carbonic Anhydrase (CA) inhibition.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide array of biological targets.[1] This guide offers the scientific rationale behind experimental design, detailed protocols, and comparative data to facilitate a thorough and objective assessment of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid's potential as a therapeutic agent.

Plausible Synthetic Route

A common and effective method for synthesizing pyrazole-5-carboxylic acids is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3] A plausible route to 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid would, therefore, involve the reaction of 2-hydroxyethylhydrazine with a suitable β-ketoester, such as diethyl 2,4-dioxopentanedioate, followed by hydrolysis of the resulting ester. The synthesis of the structurally similar 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid has been reported, indicating the feasibility of incorporating the 2-hydroxyethyl moiety at the N1 position of the pyrazole ring.[4]

Benchmark Study 1: Cyclooxygenase-2 (COX-2) Inhibition

Rationale for Assay Selection:

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5] Selective COX-2 inhibitors are a clinically important class of anti-inflammatory drugs. Given that many pyrazole-containing compounds, most notably Celecoxib, are potent and selective COX-2 inhibitors, evaluating the activity of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid against this target is a logical starting point.[1]

Comparative Performance of Pyrazole Derivatives as COX-2 Inhibitors:

The following table summarizes the COX-2 inhibitory activity (IC50 values) of various pyrazole derivatives from the literature, benchmarked against the widely used COX-2 inhibitor, Celecoxib. This data provides a valuable context for interpreting the potential potency of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Compound/DerivativeCOX-2 IC50 (µM)Reference
Celecoxib (Standard)0.04[6]
Pyrazole Derivative 110.043[7]
Pyrazole Derivative 120.049[7]
Pyrazole Derivative 150.043[7]
Pyrazole-thiourea-benzimidazole PYZ100.0000283[8]
Pyrazole-thiourea-benzimidazole PYZ110.0002272[8]
1,5-diarylpyrazole PYZ280.26[8]
Pyrazole functionalized flavone PYZ30Not specified, but significant[8]
Pyrazole derivative PYZ310.01987[8]
Pyrazole derivative AD 532Less potent than Celecoxib[9]

Experimental Protocol: In Vitro COX-2 Inhibitory Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[5][10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Cofactor Solution

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., ADHP)

  • Celecoxib (Positive Control)

  • Test Compound (1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Dilute the test compound and Celecoxib to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Inhibitor Incubation:

    • To appropriate wells of the 96-well plate, add 80 µL of the Reaction Mix containing COX Assay Buffer and COX Cofactor.

    • Add 10 µL of the diluted test compound or Celecoxib to the sample and positive control wells, respectively.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound and Celecoxib using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX-2 Pathway and Assay Workflow

COX2_Pathway_and_Assay cluster_pathway COX-2 Inflammatory Pathway cluster_assay In Vitro Assay Workflow Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Test Compound Test Compound COX-2 Enzyme COX-2 Enzyme Test Compound->COX-2 Enzyme Inhibits Fluorescence Measurement Fluorescence Measurement COX-2 Enzyme->Fluorescence Measurement Generates Signal Fluorometric Probe + Substrate Fluorometric Probe + Substrate Fluorometric Probe + Substrate->COX-2 Enzyme

Caption: COX-2 pathway and in vitro assay workflow.

Benchmark Study 2: Carbonic Anhydrase (CA) Inhibition

Rationale for Assay Selection:

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[11] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[12] Numerous pyrazole derivatives have been reported as potent CA inhibitors, making this a relevant secondary target for evaluating the biological profile of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.[4]

Comparative Performance of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors:

The following table presents the inhibitory activity (IC50 or Ki values) of various pyrazole derivatives against different human CA isoforms (hCA I, II, IX, and XII), benchmarked against the classical CA inhibitor, Acetazolamide.

Compound/DerivativehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide (Standard)--30 (IC50)-
Acetazolamide (Standard)278.8 (Ki)293.4 (Ki)60 (IC50)40 (IC50)[12]
Pyrazole Derivative 623.87 (IC50)---[4]
Pyrazole Derivative 1024.37 (IC50)---[4]
Sulfamoylphenyl Pyrazole 4a--60 (IC50)220 (IC50)[12]
Sulfamoylphenyl Pyrazole 5e--40 (IC50)-[12]
Pyrazole-based sulfonamide 4k-240 (IC50)--
Pyrazole-based sulfonamide 4j--150 (IC50)-
Pyrazole-based sulfonamide 4g---120 (IC50)

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of CAs and is adapted from established methods.[11]

Materials:

  • Purified human Carbonic Anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) (Substrate)

  • Acetazolamide (Positive Control)

  • Test Compound (1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid) dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometric microplate reader (400-405 nm)

Procedure:

  • Reagent Preparation: Prepare fresh working solutions. Dissolve p-NPA in acetonitrile or DMSO. Dilute the CA enzyme in cold Assay Buffer.

  • Plate Setup:

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Enzyme Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) (ΔAbs/min) for each well.

    • Calculate the percent inhibition for each concentration of the test compound and Acetazolamide.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay Workflow

CA_Inhibition_Assay CA_Enzyme Carbonic Anhydrase (CA) p-NP p-Nitrophenol (Product, Yellow) CA_Enzyme->p-NP Catalyzes Hydrolysis Test_Compound Test Compound (e.g., Pyrazole Derivative) Test_Compound->CA_Enzyme Binds and Inhibits p-NPA p-Nitrophenyl Acetate (Substrate, Colorless) p-NPA->CA_Enzyme Spectrophotometer Measure Absorbance at 400-405 nm p-NP->Spectrophotometer Detected by Data_Analysis Calculate % Inhibition and IC50 Spectrophotometer->Data_Analysis

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

References

  • Halim, P. A., George, R. F., & Abdel-Aziz, M. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Senturk, M., Ekinci, D., & Supuran, C. T. (2011). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 654-659. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

  • Chavan, A. A., & Pai, N. R. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Moneer, A. A., Abdellatif, K. R. A., & Hassan, A. S. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1642-1651. [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases. RSC Advances, 13(27), 18458-18471. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Xu, S., Li, Y., & Zhang, Y. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4699. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., & Ali, R. M. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

Sources

Comparative

A Head-to-Head Comparison of Catalytic Systems for Pyrazole Synthesis: A Guide for Researchers

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its broad spectrum of biological activities and versatile applications.[1][2] The persistent demand for novel pyrazole de...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its broad spectrum of biological activities and versatile applications.[1][2] The persistent demand for novel pyrazole derivatives has spurred the development of a diverse array of synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for pyrazole synthesis, offering insights into their mechanisms, performance, and practical applications. We will delve into the nuances of transition-metal catalysis, the elegance of organocatalysis, and the burgeoning potential of photocatalysis, supported by experimental data to inform your selection of the optimal catalytic strategy.

The Classical Approach: Knorr Pyrazole Synthesis and its Modern Catalytic Variants

The Knorr pyrazole synthesis, first reported in 1883, is a foundational method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4][5] While historically significant, the classical approach often requires harsh conditions and can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[6] Modern adaptations have introduced catalytic systems to improve efficiency and selectivity.

A significant advancement is the use of green catalysts, such as ammonium chloride, in conjunction with renewable solvents like ethanol.[7] This approach not only minimizes environmental impact but also simplifies the work-up procedure.[7] For instance, the synthesis of 3,5-dimethyl pyrazole can be efficiently achieved using this greener protocol.[7]

Experimental Protocol: Green Knorr Synthesis of 3,5-Dimethyl Pyrazole[7]
  • Reaction Setup: In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in 100 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol) to the solution. A few drops of glacial acetic acid can be optionally added as a co-catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the ammonium chloride precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Add distilled water to the residue to dissolve any remaining salts.

  • Crystallization: Slowly add the aqueous solution to chilled water to induce crystallization of the pyrazole product. Filter the crystals, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain the pure product.

Transition-Metal Catalysis: Precision and Versatility

Transition-metal catalysts, particularly those based on palladium and copper, have revolutionized pyrazole synthesis by enabling a wide range of C-N and C-C bond formations, as well as direct C-H functionalization.[8][9][10] These methods offer high efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed Systems

Palladium catalysts are instrumental in cross-coupling reactions for the synthesis of N-aryl and C-aryl pyrazoles. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. A pyrazole-tethered phosphine ligand, for instance, has demonstrated efficacy in both Suzuki coupling and amination reactions.[11]

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation/Deprotonation Transmetalation or C-H Activation Ar-Pd(II)-X(L)->Transmetalation/Deprotonation Pyrazole Pyrazole (R-H) Pyrazole->Transmetalation/Deprotonation Ar-Pd(II)-Pyrazole(L) Ar-Pd(II)-Pyrazole(L) Transmetalation/Deprotonation->Ar-Pd(II)-Pyrazole(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Pyrazole(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-Pyrazole N- or C-Aryl Pyrazole Reductive Elimination->Ar-Pyrazole

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (0.2 mmol, 1.0 equiv), vinylcyclopropane (0.3 mmol, 1.5 equiv), Pd(dba)₂ (5.6 mg, 0.01 mmol, 5 mol %), and ligand (e.g., Xantphos, 11.6 mg, 0.02 mmol, 10 mol %).

  • Solvent and Base: Add the solvent (e.g., toluene, 2 mL) and a base (e.g., Cs₂CO₃, 130 mg, 0.4 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) under a nitrogen atmosphere for the required time (e.g., 12 h).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the N-alkylated pyrazole.

Copper-Catalyzed Systems

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain pyrazole syntheses.[12][13][14] They are particularly effective in aerobic oxidative cyclizations and multicomponent reactions. For example, copper oxide nanoparticles (CuO NPs) have been successfully employed as a recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazoles.[12]

  • Reaction Setup: A mixture of the starting alkenyl hydrazone (1 mmol) and Cu(OTf)₂ (10 mol %) is taken in toluene (3 mL).

  • Reaction: The mixture is stirred at 80 °C for 2 hours under an air atmosphere. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • Purification: The resulting solution is passed through a short pad of Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free strategy for pyrazole synthesis, often proceeding under mild conditions with high enantioselectivity. These reactions are typically promoted by small organic molecules, such as amines and their derivatives.

G cluster_0 Catalytic Cycle Organocatalyst Organocatalyst Substrate_A Substrate A Activated_Intermediate Activated_Intermediate Substrate_B Substrate B Product_Formation Product Formation Product Pyrazole Derivative

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis represents a green and sustainable approach to pyrazole synthesis, enabling reactions to proceed under mild conditions with high efficiency.[2][15][16] This methodology often utilizes a photosensitizer that, upon irradiation with light, initiates a series of redox events to construct the pyrazole ring.

A notable example is the relay visible-light photoredox catalysis for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds.[16] This process involves three successive photoredox cycles with a single photocatalyst.[16]

Experimental Protocol: Visible-Light Photocatalytic Synthesis of Pyrazoles[17]
  • Reaction Setup: In a reaction tube, combine the hydrazone (0.2 mmol), 2-bromo-1,3-dicarbonyl compound (0.5 mmol, 2.5 equiv), photocatalyst (e.g., Ir(ppy)₃, 1.0 mol %), and anhydrous K₂HPO₄ (0.6 mmol, 3 equiv).

  • Solvent and Atmosphere: Add anhydrous acetonitrile (2 mL) and 4 Å molecular sieves (100 mg). Purge the tube with argon.

  • Irradiation: Irradiate the reaction mixture with a 5 W blue LED at room temperature for the specified time (16 to 100 h).

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Head-to-Head Performance Comparison

Catalytic SystemKey AdvantagesTypical Catalyst LoadingReaction ConditionsScope & Limitations
Knorr Synthesis (Catalytic) Readily available starting materials, straightforward, green catalyst options.[3][4][5][7]Varies (e.g., 10 mol% for NH₄Cl)[7]Mild to moderate heating.Potential for regioisomer formation with unsymmetrical substrates.[6]
Palladium Catalysis High efficiency, excellent functional group tolerance, broad scope for C-N and C-C coupling.[11][17][18]1-5 mol%Mild to elevated temperatures.Higher cost of catalyst and ligands, potential for metal contamination.
Copper Catalysis Cost-effective, environmentally friendly, effective for specific transformations like aerobic oxidations.[12][13][14]5-10 mol%Mild to moderate temperatures, often under air.Can have a more limited substrate scope compared to palladium.
Organocatalysis Metal-free, mild conditions, potential for high enantioselectivity.10-20 mol%Often at or below room temperature.May require higher catalyst loadings and longer reaction times.
Photocatalysis Green and sustainable, very mild conditions, enables unique transformations.[2][15][16]1-2 mol%Room temperature, visible light irradiation.Requires specialized equipment (photoreactor), can be sensitive to reaction parameters.

Conclusion

The synthesis of pyrazoles has been significantly advanced by the development of diverse catalytic systems. The choice of the most suitable method depends on several factors, including the desired substitution pattern, the availability and cost of starting materials and catalysts, and the desired reaction conditions. For large-scale synthesis of simple pyrazoles, modern catalytic versions of the Knorr synthesis offer a practical and green option. When high functional group tolerance and broad applicability in cross-coupling are required, palladium catalysis remains a powerful tool. Copper catalysis provides a cost-effective and environmentally benign alternative for specific applications. For enantioselective synthesis and metal-sensitive substrates, organocatalysis is an excellent choice. Finally, photocatalysis is opening new avenues for pyrazole synthesis under exceptionally mild and sustainable conditions. By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to efficiently access a wide range of pyrazole derivatives for their specific research needs.

References

  • Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1, 125-131. [Link]

  • ACS Omega. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. ACS Omega, 3(6), 6435-6446. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Asian Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. [Link]

  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. (n.d.). Asian Journal of Chemistry. [Link]

  • Organic Letters. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 26(49), 9830–9835. [Link]

  • Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • Organic Letters. (2016). Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. Organic Letters, 19(1), 108-111. [Link]

  • ResearchGate. (n.d.). (PDF) Cu-Catalysed Pyrazole Synthesis in Continuous Flow. [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 356-362. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1745. [Link]

  • PMC. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Organic Syntheses Procedure. (n.d.). Three-component Reaction for Pyrazole Synthesis. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability, 1(10), 2635-2661. [Link]

  • Request PDF. (n.d.). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2417. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental asp...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, grounding procedural instructions in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Characterization
  • Chemical Class: As a pyrazole carboxylic acid derivative, this compound is an organic acid. This implies potential corrosivity (a characteristic of hazardous waste) and the ability to react with bases.[1][2] It is also a nitrogen-containing heterocyclic compound; thermal decomposition may produce toxic nitrogen oxides (NOx).[3][4]

  • Analogous Compounds: The SDS for the related isomer, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, identifies it as a substance that causes skin, eye, and respiratory irritation.[5] It is prudent to assume 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid possesses similar irritant properties.

Core Principles of Chemical Waste Management

All chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9] The foundational principle is that hazardous waste is regulated from its point of generation until its final, safe disposal.[2]

Key tenets include:

  • Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[1][10]

  • Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[1][7] For this compound, this means keeping it separate from bases, oxidizing agents, and reducing agents.

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and always kept closed except when adding waste.[6][8]

  • Accumulation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][10]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

3.2. Waste Collection

  • Select a Container: Choose a clean, leak-proof container that is chemically compatible with the acidic nature of the compound. A high-density polyethylene (HDPE) carboy or the original product bottle is often a suitable choice.[2][6] Never use metal containers for acidic waste.[1]

  • Label the Container: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. At a minimum, fill out the following:

    • The words "Hazardous Waste".[10]

    • Generator Information: Your name, lab, and contact information.

    • Contents: Write the full chemical name: "1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid". Do not use abbreviations. If it is a solution, list all components and their approximate percentages.[1]

  • Collect the Waste: Carefully transfer the waste into the labeled container, using a funnel if necessary to prevent spills.

  • Seal the Container: Securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[6][7]

3.3. Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in your lab's designated SAA, which must be at or near the point of generation.[2][10]

  • Use Secondary Containment: Place the liquid waste container inside a larger, chemically compatible tub or bin. This secondary containment must be able to hold the entire volume of the largest container within it.[6][7]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly bases and oxidizers.[1][11]

3.4. Arranging for Disposal

  • Monitor Fill Level: Do not overfill waste containers; fill to no more than 90% capacity to allow for expansion.[6]

  • Request Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year), contact your institution's EHS department to request a waste pickup.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

G Disposal Workflow for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill / Emergency A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Select Compatible Waste Container (e.g., HDPE) A->B Start Process C Affix & Complete EHS Hazardous Waste Label B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Store in SAA with Secondary Containment D->E F Is Container Full? E->F G Request Waste Pickup from EHS F->G Yes H Continue to Collect Waste F->H No H->D S1 Spill Occurs S2 Evacuate & Isolate Area Notify EHS Immediately S1->S2 S3 Clean up with appropriate absorbent material S2->S3 If trained & safe S4 Collect spill debris in a sealed, labeled container S3->S4 S4->G

Caption: Decision workflow for chemical waste disposal.

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Notify: Alert your supervisor and contact your institution's EHS department immediately.[6]

  • Cleanup: For minor spills, if you are trained and it is safe to do so, use a chemical spill kit with an absorbent material to contain and clean up the spill. Do not use combustible materials like paper towels to clean up oxidizers.

  • Dispose of Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.[7][12]

Empty Container Disposal

An empty container that once held a hazardous chemical must also be managed properly.

  • Thoroughly Empty: Ensure only trivial residue remains in the container.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).

  • Collect Rinsate: The first rinse must always be collected and disposed of as hazardous waste.[6][7] For highly toxic chemicals, the first three rinses must be collected.[6] Given the irritant nature of this compound, collecting the first rinse is a mandatory minimum.

  • Deface Label: Completely remove or deface the original chemical label.[6]

  • Air Dry: Allow the container to air dry completely.

  • Final Disposal: Once rinsed and dried, the container can typically be disposed of in the appropriate solid waste stream (e.g., designated glass disposal).[6]

Summary of Disposal Practices

For quick reference, the following table summarizes the essential do's and don'ts of managing 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid waste.

Do'sDon'ts
DO treat this chemical as hazardous waste.DON'T pour any amount down the drain.[6]
DO wear appropriate PPE (goggles, gloves, lab coat).[5]DON'T dispose of any amount in the regular trash.[7]
DO collect waste in a compatible, properly labeled container.[10]DON'T mix with incompatible waste streams (e.g., bases, oxidizers).[1]
DO keep the waste container sealed when not in use.[2]DON'T overfill the container (max 90% capacity).[6]
DO store the waste container in a designated SAA with secondary containment.[7]DON'T allow for disposal by evaporation in a fume hood.[7]
DO collect the first rinse from empty containers as hazardous waste.[6][7]DON'T transport hazardous waste outside of the laboratory yourself.[7]
DO contact your EHS department for waste pickup and in case of a spill.[6]DON'T accumulate waste for more than one year in an SAA.[1][2]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023-02-27).

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. (2022-09-13).

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • OSHA Rules for Hazardous Chemicals. DuraLabel. (2025-12-16).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21).

  • Laboratory Chemical Disposal. Environmental Marketing Services. (2024-04-15).

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. (2024-06-18).

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Safety Data Sheet: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. AK Scientific, Inc.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.

  • Safety Data Sheet: 3-Methyl-1-p-tolyl-1h-pyrazole-5-carboxylic acid. Aaronchem. (2024-11-01).

  • Safety Data Sheet: 1H-Pyrazole. Fisher Scientific. (2021-12-24).

  • Safety Data Sheet: 1,2-Benzenediol, 4-(2-hydroxyethyl)-. Sigma-Aldrich.

  • Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid. Fisher Scientific. (2009-02-03).

  • Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.

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Handling

A Senior Application Scientist's Guide to Safely Handling 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Welcome to your essential guide for the safe handling, use, and disposal of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. In the fast-paced environment of drug discovery and development, a deep and intuitive understa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but the bedrock of scientific integrity and innovation. This guide is structured to provide you with immediate, actionable intelligence to ensure your safety and the integrity of your work. We will move beyond a simple checklist of precautions to explain the why behind each recommendation, empowering you to make informed decisions in real-time.

Hazard Identification and Risk Assessment: Understanding the Threat

The primary hazards associated with compounds like 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid are irritation to the skin, eyes, and respiratory system.[1] These effects are typical for many carboxylic acids and heterocyclic compounds used in organic synthesis.

Hazard Summary Table

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Irritation (Category 2)Causes skin irritation upon contact.[1]

Warning
Eye Irritation (Category 2A)Causes serious eye irritation.[1]

Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1]

Warning

The causality behind these hazards lies in the chemical reactivity of the molecule's functional groups. The carboxylic acid moiety can act as a mild acid, capable of disrupting the lipid barrier of the skin and causing irritation to mucous membranes. The pyrazole ring system, while generally stable, can interact with biological macromolecules, and airborne dust or aerosols can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[2][3] For handling 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a comprehensive PPE strategy is essential.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use Hazard 1. Identify Hazards - Skin Irritant - Eye Irritant - Respiratory Irritant Body Body Protection: - Lab Coat Hazard->Body dictates Hands Hand Protection: - Nitrile Gloves Hazard->Hands dictates Eyes Eye/Face Protection: - Safety Goggles/Face Shield Hazard->Eyes dictates Respiratory Respiratory Protection: - Use in Fume Hood - Respirator (if needed) Hazard->Respiratory dictates Handling Safe Handling Protocol Body->Handling enables Hands->Handling enables Eyes->Handling enables Respiratory->Handling enables

Caption: PPE selection workflow based on hazard identification.

Detailed PPE Recommendations

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] Given the "serious eye irritation" warning[1], standard safety glasses are insufficient. In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[5][6]

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact.[4] For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[4]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a good initial choice for incidental contact due to their resistance to a broad range of chemicals and their tendency to tear visibly when punctured.[7][8] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact or immersion, consult a glove compatibility chart from the manufacturer. Never reuse disposable gloves.[8]

  • Respiratory Protection: All handling of solid 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid that could generate dust, or solutions that could create aerosols, must be performed in a certified chemical fume hood.[4][5] This is the primary engineering control to mitigate the risk of respiratory irritation.[1] If a fume hood is not available or if exposure monitoring indicates levels above occupational exposure limits, appropriate respiratory protection, such as a NIOSH-approved respirator, would be required.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

Step 1: Pre-Handling Preparation

  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

  • Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and solvent-dispensing systems, are clean and readily available.

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and functioning correctly.[10]

Step 2: Handling the Compound

  • Weighing: If weighing the solid, do so in the fume hood to contain any dust. Use smooth, deliberate motions to avoid creating airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature. Always add acid to water, not the other way around, as a general principle for handling acidic compounds.[4]

  • Transfers: Use a pipette or a funnel for liquid transfers to minimize the risk of spills.

Step 3: Post-Handling Procedures

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[4]

First Aid in Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste disposal.[11]

  • Waste Collection: All waste containing 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is kept closed except when adding waste.

  • Disposal: The waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.[4]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment to meticulous and informed chemical handling is what distinguishes a proficient researcher and builds the foundation for groundbreaking scientific discovery.

References

  • Environmental Health and Safety, University of California, Riverside. Selecting Chemical-Resistant Gloves. [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Office of Environment, Health & Safety, University of California, Berkeley. Glove Selection Guide. [Link]

  • MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. [Link]

  • University of Michigan-Dearborn. Irritant Chemicals. [Link]

  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • GZ Industrial Supplies. (2023, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
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